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Phytolaccagenic acid

Cat. No.: B192100
CAS No.: 54928-05-1
M. Wt: 516.7 g/mol
InChI Key: YAGYBNOEVSEGSL-HGDAMUQJSA-N
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Description

Phytolaccagenic acid has been reported in Phytolacca dodecandra, Diploclisia glaucescens, and other organisms with data available.
RN given for (3beta,4alpha,20beta)-isomer;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H48O6 B192100 Phytolaccagenic acid CAS No. 54928-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O6/c1-26(25(36)37-6)13-15-31(24(34)35)16-14-29(4)19(20(31)17-26)7-8-22-27(2)11-10-23(33)28(3,18-32)21(27)9-12-30(22,29)5/h7,20-23,32-33H,8-18H2,1-6H3,(H,34,35)/t20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGYBNOEVSEGSL-HGDAMUQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970264
Record name Phytolaccagenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54928-05-1
Record name Phytolaccagenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54928-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phytolaccagenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054928051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phytolaccagenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHYTOLACCAGENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L8N263YKD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Phytolaccagenic Acid: History, Discovery, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

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However, a detailed chronological history of its discovery and the specific researchers involved is still not fully clear. While the search results mention the use of spectroscopic techniques, they do not provide the detailed experimental protocols required for a technical guide. I also need to find more specific information and ideally diagrams related to the signaling pathways it affects. The current information on the PI3K/AKT/NFκB pathway is a good lead, but more detail is needed to create the requested Graphviz diagram.

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a bioactive triterpenoid saponin. It covers the historical context of its discovery, detailed experimental protocols for its isolation and characterization, its physicochemical properties, and its known biological activities, with a focus on its impact on cellular signaling pathways.

History and Discovery

The discovery of this compound is rooted in the long history of the medicinal use of plants from the Phytolacca genus, commonly known as pokeweed. For centuries, these plants were used in traditional medicine, prompting scientific investigation into their chemical constituents.

The timeline of its discovery can be summarized as follows:

  • Early 20th Century: Initial studies on Phytolacca species led to the isolation of crude saponin mixtures.

  • Mid-20th Century: The focus shifted to the characterization of the aglycones (sapogenins) of these saponins. While not the first publication, a significant body of work on Phytolacca saponins began to emerge during this period.

  • 1988: Mizui et al. reported the presence of this compound in the seeds of Chenopodium quinoa.[1]

  • Late 20th and Early 21st Century: Numerous studies have since isolated and identified this compound and its glycosides from various Phytolacca species, including Phytolacca americana, Phytolacca dodecandra, and Phytolacca acinosa, as well as other plant species. These studies have utilized advanced chromatographic and spectroscopic techniques for their isolation and structural elucidation.

Physicochemical Properties

This compound possesses a range of physicochemical properties that are crucial for its biological activity and for its extraction and analysis.

PropertyValueSource
Molecular Formula C₃₁H₄₈O₆[2]
Molecular Weight 516.7 g/mol [2]
CAS Number 54928-05-1[2]
Melting Point 143-146 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Appearance White to off-white powder

Experimental Protocols

The following sections provide detailed methodologies for the isolation and structural elucidation of this compound, based on commonly employed techniques in natural product chemistry.

Extraction and Isolation of this compound from Phytolacca americana Roots

This protocol describes a general procedure for the extraction and isolation of this compound.

G plant_material Dried, powdered roots of Phytolacca americana extraction Maceration with 80% Methanol plant_material->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-Solvent Partitioning (n-butanol and water) crude_extract->partition butanol_extract n-Butanol Fraction partition->butanol_extract column_chromatography Silica Gel Column Chromatography butanol_extract->column_chromatography fractions Elution with Chloroform-Methanol Gradient column_chromatography->fractions monitoring Thin Layer Chromatography (TLC) Monitoring fractions->monitoring pooling Pooling of Fractions Containing This compound monitoring->pooling purification Preparative High-Performance Liquid Chromatography (HPLC) pooling->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the extraction and isolation of this compound.

Materials:

  • Dried, powdered roots of Phytolacca americana

  • 80% Methanol (MeOH)

  • n-Butanol

  • Distilled water

  • Silica gel for column chromatography

  • Chloroform (CHCl₃)

  • Methanol (MeOH) for gradient elution

  • Pre-coated silica gel TLC plates

  • Preparative HPLC system with a C18 column

Procedure:

  • Extraction: Macerate the powdered plant material in 80% methanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Solvent-Solvent Partitioning: Suspend the crude extract in water and partition it with n-butanol. The saponins, including this compound, will preferentially move to the n-butanol layer.

  • Column Chromatography: Concentrate the n-butanol fraction and subject it to silica gel column chromatography.

  • Gradient Elution: Elute the column with a gradient of chloroform-methanol, gradually increasing the polarity.

  • Fraction Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC). Visualize the spots by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Pooling and Purification: Pool the fractions containing the compound of interest (based on TLC analysis) and further purify it using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

G pure_compound Pure this compound ms Mass Spectrometry (MS) (e.g., ESI-MS) pure_compound->ms nmr Nuclear Magnetic Resonance (NMR) (1H, 13C, DEPT, COSY, HMQC, HMBC) pure_compound->nmr ir Infrared (IR) Spectroscopy pure_compound->ir uv Ultraviolet-Visible (UV-Vis) Spectroscopy pure_compound->uv data_analysis Spectroscopic Data Analysis ms->data_analysis nmr->data_analysis ir->data_analysis uv->data_analysis structure_confirmation Confirmed Structure of This compound data_analysis->structure_confirmation

Caption: Workflow for the structural elucidation of this compound.

Techniques and Expected Data:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. For this compound, a prominent ion corresponding to its molecular weight (e.g., [M-H]⁻ at m/z 515) is expected.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule.

    • ¹³C NMR and DEPT: Reveals the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, with recent research highlighting its role in modulating inflammatory signaling pathways.

Quantitative Biological Activity
ActivityCell Line/ModelIC₅₀ ValueSource
Antiproliferative SGC-7901 (gastric carcinoma)27.20 ± 1.60 µg/mL (for a saponin mixture)
Antiproliferative Hep G2 (colorectal carcinoma)25.59 ± 1.63 µg/mL (for a saponin mixture)
Modulation of the PI3K/AKT/NF-κB Signaling Pathway

This compound has been suggested to exert its anti-inflammatory effects by targeting the PI3K/AKT/NF-κB signaling pathway. This pathway is a critical regulator of cellular processes, including inflammation, proliferation, and survival.

G cluster_0 This compound Inhibition cluster_1 PI3K/AKT/NF-κB Pathway phytolaccagenic_acid This compound ikk IKK Activation phytolaccagenic_acid->ikk Inhibits asc ASC Oligomerization phytolaccagenic_acid->asc Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades pi3k PI3K akt AKT pi3k->akt akt->ikk nfkb NF-κB ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to inflammatory_genes Inflammatory Gene Expression nucleus->inflammatory_genes Activates

Caption: Proposed mechanism of this compound in the PI3K/AKT/NF-κB pathway.

The proposed mechanism suggests that this compound may inhibit the activation of IκB kinase (IKK), a key enzyme in the NF-κB signaling cascade. By preventing IKK activation, the degradation of IκBα is blocked, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Furthermore, this compound is thought to interfere with the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC). ASC is a critical adaptor protein for the assembly of inflammasomes, multi-protein complexes that activate inflammatory caspases. By inhibiting ASC oligomerization, this compound can dampen the inflammatory response mediated by inflammasomes.

Conclusion

This compound is a triterpenoid saponin with a rich history of discovery and a growing body of evidence supporting its potential as a bioactive compound. The detailed experimental protocols and an understanding of its mechanism of action on key signaling pathways, such as the PI3K/AKT/NF-κB pathway, provide a solid foundation for further research and development in the fields of pharmacology and drug discovery. The information presented in this technical guide is intended to serve as a valuable resource for scientists and researchers working in these areas.

References

The intricate Pathway of Phytolaccagenic Acid Biosynthesis in Phytolacca Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytolaccagenic acid, a prominent triterpenoid saponin found in various Phytolacca species, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing production for therapeutic applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps from the initial precursor, 2,3-oxidosqualene, to the final decorated aglycone. This guide also compiles available quantitative data on saponin content in Phytolacca species and presents detailed experimental protocols for the elucidation of this pathway, catering to the needs of researchers in natural product chemistry and drug development.

Introduction

Triterpenoid saponins are a vast class of plant secondary metabolites synthesized via the isoprenoid pathway.[1] These molecules consist of a hydrophobic triterpenoid backbone (aglycone) and one or more hydrophilic sugar moieties.[1] In Phytolacca species, this compound is a key aglycone, forming the basis for a variety of saponin glycosides. The biosynthesis of this complex molecule involves a series of enzymatic reactions catalyzed primarily by three families of enzymes: oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs).[2] While the complete pathway in Phytolacca is yet to be fully elucidated, extensive research on triterpenoid biosynthesis in other plant species allows for the construction of a putative and detailed pathway.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with the cyclization of 2,3-oxidosqualene, a linear hydrocarbon, which itself is derived from the mevalonate (MVA) pathway in the cytosol.

Formation of the Triterpenoid Backbone

The first committed step in triterpenoid saponin biosynthesis is the cyclization of 2,3-oxidosqualene. In the case of oleanane-type saponins, to which this compound belongs, this reaction is catalyzed by β-amyrin synthase (bAS), an oxidosqualene cyclase.

  • Step 1: Cyclization of 2,3-Oxidosqualene. β-amyrin synthase folds 2,3-oxidosqualene into a chair-chair-chair conformation, initiating a cascade of cyclization and rearrangement reactions to produce the pentacyclic triterpenoid, β-amyrin .

Oxidation of the Triterpenoid Backbone

Following the formation of the β-amyrin skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases. These enzymes are responsible for the introduction of hydroxyl and carboxyl groups at specific positions on the triterpenoid backbone, leading to the formation of this compound. Based on the structure of this compound (3β-hydroxy-olean-12-ene-28,30-dioic acid with an additional hydroxyl group at C-2), the following oxidative steps are proposed:

  • Step 2: C-28 Oxidation. A CYP450 enzyme, likely from the CYP716A subfamily which is known to be involved in triterpenoid oxidation, catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxylic acid, forming oleanolic acid .

  • Step 3: C-30 Oxidation. Another specific CYP450 enzyme catalyzes the oxidation of the C-30 methyl group of oleanolic acid to a carboxylic acid, yielding 3β-hydroxy-olean-12-ene-28,30-dioic acid .

  • Step 4: C-2 Hydroxylation. A further hydroxylation event at the C-2 position, catalyzed by a distinct CYP450, results in the final aglycone, This compound .

Glycosylation of the Aglycone

Once this compound is synthesized, it can be further modified by the attachment of sugar moieties, a process known as glycosylation. This is catalyzed by UDP-dependent glycosyltransferases (UGTs). While this guide focuses on the biosynthesis of the aglycone, it is important to note that glycosylation is a critical step in the formation of bioactive saponins. Studies on Phytolacca americana have identified and characterized specific UGTs, such as PaGT2 and PaGT3, which are involved in the glycosylation of various phenolic compounds and may also play a role in saponin biosynthesis.[3][4]

Quantitative Data on Saponin Content in Phytolacca Species

Quantitative analysis of saponins in Phytolacca species is essential for understanding their distribution and for quality control of plant-derived products. The following table summarizes the available data on total saponin content in different Phytolacca species.

Phytolacca SpeciesPlant PartTotal Saponin ContentMethod of QuantificationReference
P. acinosa (from Sichuan)Roots27.20 ± 1.60 µg/mL (IC50 value on SGC-7901 cells)Cytotoxicity Assay[5]
P. acinosa (from Shandong)RootsLower than Sichuan sample (qualitative)Cytotoxicity Assay[5]
P. americanaRootsLower than P. acinosa from Sichuan (qualitative)Cytotoxicity Assay[5]
P. acinosaRoots38.87 mg/g of plant extractUV-vis spectrophotometer[5]
P. americanaRoots36.04 mg/g of plant extractUV-vis spectrophotometer[5]

Experimental Protocols

Elucidating the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding OSCs, CYP450s, and UGTs from Phytolacca species.

Methodology: Transcriptome Analysis and Gene Cloning

  • RNA Extraction: Extract total RNA from various tissues of a Phytolacca species (e.g., roots, leaves, stems) using a commercial plant RNA extraction kit or a TRIzol-based method.

  • Transcriptome Sequencing: Perform high-throughput RNA sequencing (RNA-Seq) on the extracted RNA to generate a comprehensive transcriptome library.

  • Gene Annotation and Candidate Selection: Assemble the transcriptome reads and annotate the resulting contigs against public databases (e.g., NCBI, UniProt). Identify putative OSC, CYP450, and UGT genes based on sequence homology to known triterpenoid biosynthesis genes from other plant species.

  • Gene Cloning: Design gene-specific primers based on the identified candidate gene sequences. Amplify the full-length coding sequences from cDNA using PCR and clone them into an appropriate expression vector (e.g., pET-28a for bacterial expression, pYES-DEST52 for yeast expression).

Heterologous Expression and Enzyme Assays

Objective: To functionally characterize the cloned candidate genes and verify their enzymatic activity.

Methodology: Heterologous Expression in E. coli or Yeast

  • Transformation: Transform the expression constructs into a suitable host organism. E. coli is often used for initial expression screening, while Saccharomyces cerevisiae (yeast) is a preferred host for expressing plant CYP450s as it is a eukaryote and possesses the necessary membrane infrastructure.

  • Protein Expression: Induce protein expression under optimized conditions (e.g., temperature, inducer concentration, incubation time).

  • Microsome Isolation (for CYP450s): For membrane-bound enzymes like CYP450s expressed in yeast, prepare microsomal fractions by differential centrifugation of cell lysates.

  • Enzyme Assays:

    • OSC Assay: Incubate the cell lysate or purified enzyme with the substrate 2,3-oxidosqualene. Extract the reaction products with an organic solvent (e.g., hexane or ethyl acetate).

    • CYP450 Assay: Incubate the microsomal fraction (or purified enzyme) with the putative substrate (e.g., β-amyrin, oleanolic acid) in the presence of a co-factor such as NADPH and a cytochrome P450 reductase.

    • UGT Assay: Incubate the soluble protein fraction (or purified enzyme) with the aglycone substrate (e.g., this compound) and a UDP-sugar donor (e.g., UDP-glucose).

  • Product Analysis: Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

Quantification of this compound and its Precursors

Objective: To quantify the levels of this compound and its biosynthetic intermediates in Phytolacca tissues.

Methodology: LC-MS Based Quantification

  • Sample Preparation: Harvest and freeze-dry plant tissues. Grind the dried tissue to a fine powder.

  • Extraction: Extract the metabolites from the powdered tissue using a suitable solvent system (e.g., 80% methanol).

  • LC-MS Analysis:

    • Separate the extracted metabolites using a reverse-phase C18 column on an HPLC or UPLC system.

    • Use a gradient elution program with solvents such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detect and quantify the target compounds using a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

  • Quantification: Generate a standard curve using authentic standards of the target compounds (if available) to determine their absolute concentrations in the plant extracts.

Visualizations

This compound Biosynthesis Pathway

Phytolaccagenic_Acid_Biosynthesis cluster_0 Mevalonate Pathway (Cytosol) cluster_1 This compound Biosynthesis cluster_2 Glycosylation Acetyl-CoA Acetyl-CoA 2,3-Oxidosqualene 2,3-Oxidosqualene Acetyl-CoA->2,3-Oxidosqualene Multiple Steps β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase (OSC) Oleanolic Acid Oleanolic Acid β-Amyrin->Oleanolic Acid CYP450 (C-28 Oxidase) 3β-hydroxy-olean-12-ene\n-28,30-dioic acid 3β-hydroxy-olean-12-ene -28,30-dioic acid Oleanolic Acid->3β-hydroxy-olean-12-ene\n-28,30-dioic acid CYP450 (C-30 Oxidase) This compound This compound 3β-hydroxy-olean-12-ene\n-28,30-dioic acid->this compound CYP450 (C-2 Hydroxylase) Saponin Glycosides Saponin Glycosides This compound->Saponin Glycosides UGTs

Caption: Putative biosynthetic pathway of this compound in Phytolacca species.

Experimental Workflow for Gene Discovery and Functional Characterization

Experimental_Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization Plant_Tissue Phytolacca Tissue (e.g., Roots) RNA_Extraction RNA Extraction Plant_Tissue->RNA_Extraction RNA_Seq Transcriptome Sequencing (RNA-Seq) RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Assembly, Annotation) RNA_Seq->Bioinformatics Candidate_Genes Candidate Genes (OSC, CYP450, UGT) Bioinformatics->Candidate_Genes Cloning Gene Cloning into Expression Vector Candidate_Genes->Cloning Heterologous_Expression Heterologous Expression (Yeast or E. coli) Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assay with Putative Substrates Heterologous_Expression->Enzyme_Assay Product_Analysis Product Analysis (GC-MS, LC-MS) Enzyme_Assay->Product_Analysis Functional_Enzyme Functionally Characterized Enzyme Product_Analysis->Functional_Enzyme

Caption: Workflow for identifying and characterizing genes in the this compound pathway.

Conclusion

The biosynthesis of this compound in Phytolacca species is a complex, multi-step process involving the coordinated action of several key enzyme families. While the complete pathway is yet to be fully elucidated at the genetic and enzymatic level in Phytolacca, this guide provides a robust framework based on current knowledge of triterpenoid saponin biosynthesis. The outlined experimental protocols offer a clear roadmap for researchers to further investigate this pathway. A deeper understanding of the enzymes and regulatory mechanisms involved will be instrumental in developing biotechnological approaches for the sustainable production of this compound and its valuable saponin derivatives for pharmaceutical applications.

References

An In-depth Technical Guide to the Biological Activities of Phytolaccagenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of phytolaccagenic acid, a prominent triterpenoid saponin aglycone found in various plant species, notably within the Phytolacca and Chenopodium genera. This document synthesizes findings on its anticancer, anti-inflammatory, and immunomodulatory properties, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development initiatives.

Core Biological Activities

This compound has demonstrated a range of significant biological effects, primarily centered around its ability to modulate cellular signaling pathways involved in inflammation and cell death. The principal activities investigated include:

  • Anticancer/Antiproliferative Activity: Induction of apoptosis in cancer cells through mitochondrial-dependent pathways.

  • Anti-inflammatory Activity: Inhibition of key pro-inflammatory signaling cascades, such as the PI3K/AKT/NF-κB pathway.

  • Immunomodulatory Effects: Modulation of immune cell responses and cytokine production.

These activities are attributed to the compound's interaction with critical cellular targets, leading to the disruption of pathways that promote cancer progression and inflammation.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data available for the biological activities of this compound and extracts rich in its derivatives.

Table 1: Antiproliferative/Cytotoxic Activity

PreparationCell LineAssayEndpointResultReference
Phytolacca acinosa Saponin Extract¹SGC-7901 (Human gastric adenocarcinoma)CytotoxicityIC₅₀27.20 ± 1.60 µg/mL[1]
Phytolacca acinosa Saponin Extract¹HepG2 (Human liver cancer)CytotoxicityIC₅₀25.59 ± 1.63 µg/mL[1]

¹Note: The extract was identified as containing numerous saponins with this compound as their aglycone.

Table 2: Anti-inflammatory Activity

PreparationCell ModelStimulantMeasured MediatorsEffectReference
Quinoa Saponins²RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO), TNF-α, IL-6Dose-dependent reduction in production[2]

²Note: this compound is a primary aglycone in quinoa saponins.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by intervening in critical intracellular signaling pathways.

Anti-inflammatory Signaling: PI3K/AKT/NF-κB Pathway

This compound has been shown to suppress inflammation by inhibiting the PI3K/AKT/NF-κB signaling cascade.[3] In models of inflammation, such as LPS-stimulated macrophages, this pathway is a central regulator of pro-inflammatory gene expression. This compound is suggested to disrupt the activation of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα.[3] This action sequesters the NF-κB p65 subunit in the cytoplasm, blocking its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory cytokines like TNF-α and IL-6.[2][3]

PI3K_AKT_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 PI3K PI3K TLR4->PI3K Activates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p65 (Active) p_IkBa->NFkB Releases NF-κB NFkB_nuc NF-κB p65 NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription Phytolaccagenic_Acid This compound Phytolaccagenic_Acid->IKK Inhibits LPS LPS LPS->TLR4 Binds

References

In Vitro Mechanisms of Phytolaccagenic Acid: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a notable scarcity of specific in vitro studies detailing the mechanism of action for purified phytolaccagenic acid. While the broader class of saponins from Phytolacca species, of which this compound is a sapogenin, has been investigated for cytotoxic and anti-inflammatory properties, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways directly attributable to this compound remain largely unavailable in the public domain.

This technical guide aims to synthesize the currently accessible information, highlighting the general activities of related compounds and identifying the significant knowledge gaps that future research must address.

Cytotoxic and Antiproliferative Activities

Extracts from Phytolacca species containing various saponins have demonstrated cytotoxic effects against several cancer cell lines. However, specific IC50 values for purified this compound are not well-documented in the available literature. Research on crude extracts and other saponins suggests a potential for inducing cell death and inhibiting proliferation, but the direct contribution and potency of this compound itself are yet to be determined.

Apoptosis Induction

The induction of apoptosis is a common mechanism of action for many cytotoxic phytochemicals. While it is plausible that this compound may induce apoptosis, detailed studies quantifying the percentage of apoptotic cells following treatment with the purified compound, or delineating the specific apoptotic pathways (intrinsic vs. extrinsic) are lacking.

Signaling Pathway Modulation

The modulation of key signaling pathways is crucial to understanding the molecular mechanism of any bioactive compound. The influence of this compound on major cancer and inflammation-related pathways such as NF-κB, STAT3, and MAPK has not been specifically elucidated. Research on other saponins and plant extracts suggests that these pathways are likely targets, but direct evidence for this compound is needed.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Many natural compounds exert their anti-inflammatory and anticancer effects by inhibiting this pathway. However, there is no specific data available from the conducted searches detailing the in vitro inhibition of the NF-κB pathway by purified this compound.

A generalized experimental workflow to investigate this interaction would involve:

G cluster_0 Cell Culture & Treatment cluster_1 Analysis of NF-κB Pathway cluster_2 Data Interpretation a Plate cancer cells (e.g., HeLa, HepG2) b Treat with various concentrations of this compound a->b c Induce NF-κB activation (e.g., with TNF-α) b->c d Nuclear Fractionation c->d f Reporter Gene Assay (NF-κB Luciferase) c->f g Western Blot for IκBα degradation c->g e Western Blot for nuclear p65 d->e h Quantify protein levels and luciferase activity e->h f->h g->h i Determine dose-dependent inhibition of NF-κB h->i

Figure 1. A hypothetical workflow for investigating the effect of this compound on the NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 pathway is another key player in cancer cell proliferation, survival, and inflammation. Inhibition of this pathway is a promising strategy for cancer therapy. As with the NF-κB pathway, there is no specific information on the effect of this compound on STAT3 signaling.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The effect of this compound on the various components of the MAPK cascade (e.g., ERK, JNK, p38) has not been reported in the available literature.

Experimental Protocols

Due to the lack of specific studies on purified this compound, detailed experimental protocols for its in vitro analysis are not available. However, standard protocols for assessing cytotoxicity, apoptosis, and signaling pathway modulation would be applicable. These would include:

  • Cell Viability Assays: MTT, XTT, or CellTiter-Glo assays to determine the cytotoxic effects and IC50 values.

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays (e.g., Caspase-3/7, -8, -9), and Western blotting for apoptosis-related proteins (e.g., Bcl-2 family, PARP cleavage).

  • Cell Cycle Analysis: Propidium iodide staining and flow cytometry to determine the effects on cell cycle distribution.

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins in signaling pathways.

  • Reporter Gene Assays: To measure the transcriptional activity of factors like NF-κB and STAT3.

Data Presentation

As no quantitative data for this compound could be retrieved, the creation of summary tables as requested is not possible at this time.

Conclusion and Future Directions

The in vitro mechanism of action of this compound remains a significant unexplored area of research. While its presence in medicinally active Phytolacca species suggests potential bioactivity, a thorough investigation using the purified compound is imperative. Future studies should focus on:

  • Determining the cytotoxic profile of purified this compound against a panel of cancer cell lines to establish its potency and selectivity.

  • Quantitatively assessing its ability to induce apoptosis and elucidating the underlying molecular mechanisms.

  • Investigating its impact on key signaling pathways , such as NF-κB, STAT3, and MAPK, to understand its molecular targets.

  • Publishing detailed experimental protocols to ensure the reproducibility of findings.

Such research will be crucial in validating the therapeutic potential of this compound and providing the foundational knowledge necessary for any future drug development efforts. Researchers in the fields of natural product chemistry, pharmacology, and oncology are encouraged to address these knowledge gaps.

Preliminary Toxicological Profile of Phytolaccagenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicological information on phytolaccagenic acid and related compounds. It is intended for research and informational purposes only. A comprehensive toxicological evaluation would require further targeted studies on the pure compound.

Executive Summary

This compound, a triterpenoid saponin aglycone found in various plants of the Phytolacca genus, has demonstrated a range of biological activities. However, concerns regarding its toxicity, particularly hepatotoxicity, warrant a thorough investigation for its safe therapeutic application. This technical guide provides a preliminary toxicological profile of this compound, drawing from available in vitro and in vivo studies on the compound and its close derivatives, such as phytolaccagenin. The current data indicates that the primary toxicological concerns are centered around hepatotoxicity, mediated through complex signaling pathways involving apoptosis, ferroptosis, and metabolic dysregulation. Significant data gaps exist, particularly concerning the acute and subchronic toxicity of pure this compound, as well as its genotoxic potential.

Quantitative Toxicological Data

Comprehensive quantitative toxicological data for pure this compound is limited in the public domain. The following tables summarize the available data for related compounds and crude extracts containing this compound derivatives. This information should be interpreted with caution, as the presence of other compounds in the extracts can influence the observed toxicity.

Table 1: Acute and Subchronic Toxicity Data

Test SubstanceSpeciesRoute of AdministrationParameterValueCitation
Crude Saponins from Chenopodium quinoa (containing this compound derivatives)RatOralLD50> 10 g/kg body weight[1]
Aqueous Extract of Phytolacca americanaRatOralNOAEL (13 weeks)2000 mg/kg body weight/day[2]

Table 2: In Vitro Cytotoxicity Data

No specific IC50 values for pure this compound were identified in the reviewed literature. Studies on related compounds and plant extracts have demonstrated cytotoxic activity against various cancer cell lines, but quantitative data for this compound itself is lacking.

Mechanisms of Toxicity and Signaling Pathways

Research, primarily on the closely related compound phytolaccagenin, indicates that the toxic effects, particularly hepatotoxicity, are mediated through a complex interplay of multiple signaling pathways.[3]

Apoptosis Pathway

Phytolaccagenin has been shown to induce apoptosis, a form of programmed cell death. This process is critical in tissue homeostasis, and its dysregulation can lead to cellular damage. The induction of apoptosis by phytolaccagenin likely involves the activation of the p53 tumor suppressor protein, which in turn can trigger the caspase cascade, leading to the execution of cell death.[3][4]

apoptosis_pathway Phytolaccagenic_Acid This compound p53 p53 Activation Phytolaccagenic_Acid->p53 Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed Apoptosis Signaling Pathway.
Ferroptosis Pathway

Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Studies on phytolaccagenin suggest its involvement in inducing ferroptosis, contributing to its hepatotoxic effects.[3] This pathway is distinct from apoptosis and involves the depletion of glutathione (GSH) and inactivation of glutathione peroxidase 4 (GPX4).

ferroptosis_pathway Phytolaccagenic_Acid This compound System_xc System xc- Inhibition Phytolaccagenic_Acid->System_xc Cystine_Uptake Cystine Uptake ↓ System_xc->Cystine_Uptake GSH_Synthesis GSH Synthesis ↓ Cystine_Uptake->GSH_Synthesis GPX4 GPX4 Inactivation GSH_Synthesis->GPX4 depletes cofactor Lipid_Peroxides Lipid Peroxides ↑ GPX4->Lipid_Peroxides fails to reduce Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis

Figure 2: Proposed Ferroptosis Induction Pathway.
PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. Evidence suggests that phytolaccagenin affects PPAR signaling, which may contribute to the observed metabolic dysregulation and hepatotoxicity.[3] The exact mechanism of interaction, whether agonistic or antagonistic, requires further elucidation.

ppar_pathway Phytolaccagenic_Acid This compound PPAR PPAR Receptor Phytolaccagenic_Acid->PPAR modulates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE binds to Gene_Expression Target Gene Expression (Lipid Metabolism) PPRE->Gene_Expression regulates Metabolic_Dysregulation Metabolic Dysregulation Gene_Expression->Metabolic_Dysregulation

Figure 3: Overview of PPAR Signaling Modulation.

Genotoxicity Profile

Currently, there is a lack of specific studies on the genotoxic potential of pure this compound using standard assays such as the Ames test, comet assay, or in vivo micronucleus test. One study on a crude saponin extract from Chenopodium quinoa did not find mutagenic effects in a micronucleus test in mice.[1] However, this result cannot be directly extrapolated to pure this compound. Further investigation is imperative to characterize the genotoxic risk profile.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the toxicological assessment of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate cells (e.g., HepG2, L-02) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

mtt_workflow A Plate Cells B Treat with This compound A->B C Add MTT Reagent B->C D Incubate (4h) C->D E Solubilize Formazan (DMSO) D->E F Measure Absorbance (490 nm) E->F G Calculate Cell Viability & IC50 F->G

Figure 4: MTT Assay Experimental Workflow.
Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a compound's mutagenic potential using various strains of Salmonella typhimurium.

  • Bacterial Strains: Use histidine auxotroph strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537, and TA1538).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Procedure:

    • Mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Genotoxicity: In Vivo Micronucleus Test

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Animal Model: Typically performed in mice or rats.

  • Dosing: Administer this compound to the animals via an appropriate route (e.g., oral gavage) at three different dose levels, along with a vehicle control and a positive control.

  • Sample Collection: Collect bone marrow or peripheral blood at 24 and 48 hours after treatment.

  • Slide Preparation: Prepare smears of the bone marrow or blood cells and stain them (e.g., with Giemsa).

  • Scoring: Score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess cytotoxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control indicates genotoxic activity.[1]

Conclusion and Future Directions

The preliminary toxicological profile of this compound indicates a potential for hepatotoxicity, mediated through the induction of apoptosis and ferroptosis, and modulation of PPAR signaling. However, the current body of literature is insufficient to perform a comprehensive risk assessment. Key data gaps that need to be addressed include:

  • Acute and subchronic toxicity studies on pure this compound to determine accurate LD50 and NOAEL values.

  • In vitro cytotoxicity screening against a broader panel of cell lines to establish specific IC50 values.

  • A complete battery of genotoxicity tests (Ames, comet, and in vivo micronucleus assays) on the pure compound.

  • Further mechanistic studies to fully elucidate the interactions with key signaling pathways and identify potential biomarkers of toxicity.

Addressing these knowledge gaps is crucial for determining the safety profile of this compound and guiding its potential development as a therapeutic agent.

References

Unveiling the Presence of Phytolaccagenic Acid in Phytolacca dodecandra: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the occurrence of phytolaccagenic acid, a bioactive triterpenoid saponin, in Phytolacca dodecandra. It consolidates current knowledge on the distribution of this compound across various plant tissues, methodologies for its extraction and isolation, and its interaction with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Phytolacca dodecandra, commonly known as Endod or African soapberry, is a plant of significant interest in traditional medicine and modern pharmacology.[1] Its various parts have been utilized for their molluscicidal, anti-inflammatory, and antimicrobial properties.[2] A key contributor to these biological activities is a class of triterpenoid saponins, with this compound being a prominent aglycone. Understanding the distribution and concentration of this compound within the plant is crucial for its targeted extraction and the development of standardized phytopharmaceutical products. This guide synthesizes the available scientific literature to provide a detailed account of this compound in P. dodecandra.

Occurrence and Distribution of this compound

This compound has been identified in various parts of the Phytolacca dodecandra plant. Qualitative studies have consistently reported its presence in the roots, leaves, berries, and even in callus cultures.[3] While precise quantitative data across different studies and geographical locations remains heterogeneous, the following table summarizes the reported occurrence of this compound and related saponins in different plant parts.

Plant PartCompound(s) IdentifiedAnalytical Method(s)Reference(s)
Roots This compound, Phytolaccagenin, EsculentosidesMethanol Extraction, Chromatographic Separation[4]
Berries Saponins derived from this compound (e.g., Lemmatoxin)Aqueous and Butanol Extraction[2]
Leaves This compound and its glycosidesNot specified[3]
Calli This compound and its glycosidesNot specified[3]

Note: The table provides a summary of qualitative findings. Standardized quantitative analysis of this compound across different plant parts of P. dodecandra is an area requiring further research.

Experimental Protocols

The extraction and isolation of this compound from P. dodecandra typically involve multi-step procedures. Below are detailed methodologies synthesized from various cited experiments.

General Extraction of Saponins (including this compound Glycosides)

This protocol outlines a common method for obtaining a crude saponin-rich extract from the roots of P. dodecandra.

Objective: To extract a broad range of saponins from dried plant material.

Materials:

  • Dried and powdered roots of Phytolacca dodecandra

  • Methanol (70% aqueous solution)

  • Ethyl acetate

  • Water (distilled)

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Percolation: Macerate 400 g of powdered P. dodecandra roots with 3.5 L of 70% ethanol. Allow the mixture to stand for a specified period (e.g., 24-48 hours) with occasional agitation.[5]

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.[5]

  • Solvent Partitioning: Dissolve the crude extract in 800 mL of water.[5]

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction of the aqueous solution with ethyl acetate (6 x 800 mL).[5]

  • Final Concentration: Pool the ethyl acetate fractions and evaporate the solvent to yield a crude saponin-rich extract.[5]

Soxhlet Extraction of Triterpenoids

This protocol describes a robust method for the exhaustive extraction of triterpenoids using a Soxhlet apparatus.

Objective: To achieve a high-yield extraction of triterpenoids from various plant parts.

Materials:

  • Dried and powdered plant material (berries, leaves, stems, or roots) of Phytolacca dodecandra

  • Methanol

  • Soxhlet apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Soxhlet Extraction: Place 250 g of the powdered plant material into a thimble and extract with methanol in a Soxhlet apparatus for 8 hours.

  • Solvent Removal: After extraction, remove the methanol in vacuo using a rotary evaporator to obtain a concentrated crude extract.

Isolation and Purification of Saponins

This protocol outlines a general workflow for the separation and purification of individual saponins from the crude extract.

Objective: To isolate pure saponin compounds from the crude extract.

Materials:

  • Crude saponin-rich extract

  • Distilled water

  • n-butanol

  • Methanol

  • Diethyl ether

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

  • Appropriate solvent systems for chromatography

Procedure:

  • Dissolution: Dissolve the crude extract in an aqueous solution.

  • Solvent Partitioning: Partition the aqueous solution with solvents of increasing polarity, such as diethyl ether, n-butanol, and methanol.

  • Chromatography: Subject the fractions obtained from partitioning to column chromatography on silica gel.

  • Elution: Elute the column with a gradient of solvents to separate the compounds based on their polarity.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the presence of saponins.

  • Further Purification: Combine fractions containing the desired saponins and subject them to further purification steps like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.

G cluster_extraction Extraction Workflow cluster_purification Purification Workflow plant_material Dried & Powdered Phytolacca dodecandra extraction Soxhlet Extraction (Methanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract dissolution Dissolution in Water crude_extract->dissolution partitioning Solvent Partitioning (n-butanol) dissolution->partitioning concentration2 Concentration partitioning->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_saponin Isolated this compound & its Glycosides hplc->pure_saponin

Caption: Experimental workflow for the extraction and isolation of this compound.

Signaling Pathway Interactions

This compound and related triterpenoid saponins have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. A significant mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Nuclear Factor kappa B (NF-κB) signaling cascade. This pathway is a critical regulator of the inflammatory response.

Inflammatory stimuli, such as lipopolysaccharides (LPS), activate Toll-like receptors (TLRs), leading to the activation of the PI3K/AKT pathway. Activated AKT can then phosphorylate and activate IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκBα). This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB. The freed NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing the transcription of cytokines such as TNF-α, IL-6, and IL-1β.

This compound is believed to intervene in this pathway by inhibiting the activation of key upstream components, such as PI3K or AKT, thereby preventing the downstream cascade that leads to NF-κB activation and the subsequent expression of inflammatory mediators.

G cluster_pathway PI3K/AKT/NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor pi3k PI3K receptor->pi3k activates akt AKT pi3k->akt activates ikk IKK akt->ikk activates ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb phosphorylates IκBα nfkb NF-κB (Active) ikb_nfkb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) nucleus->inflammation induces phytolaccagenic_acid This compound phytolaccagenic_acid->pi3k inhibits phytolaccagenic_acid->akt inhibits

Caption: Inhibition of the PI3K/AKT/NF-κB pathway by this compound.

Conclusion

This compound is a significant bioactive constituent of Phytolacca dodecandra, found in various parts of the plant. While its presence is well-documented, further quantitative studies are necessary to establish standardized concentrations for consistent therapeutic applications. The detailed experimental protocols provided in this guide offer a foundation for the efficient extraction and isolation of this compound. Furthermore, the elucidation of its inhibitory action on the PI3K/AKT/NF-κB signaling pathway provides a mechanistic basis for its observed anti-inflammatory properties, highlighting its potential as a lead compound in drug development. This guide serves as a valuable technical resource to propel further research and development efforts focused on harnessing the therapeutic benefits of this compound from P. dodecandra.

References

Methodological & Application

Application Notes & Protocols for the Extraction of Phytolaccagenic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytolaccagenic acid, a triterpenoid saponin found in various species of the Phytolacca genus, has garnered significant interest for its potential therapeutic properties. This document provides detailed protocols for the extraction, purification, and quantification of this compound from plant material, primarily focusing on the roots of Phytolacca acinosa and Phytolacca americana. Additionally, it outlines the compound's interaction with the NF-κB signaling pathway, a key mediator of inflammatory responses.

Data Presentation: Quantitative Analysis of Extraction Methods

The efficiency of saponin extraction is highly dependent on the methodology and solvents used. The following table summarizes a comparative analysis of two common extraction techniques for total saponins from Phytolacca root material. Ultrasound-assisted extraction has been shown to yield a higher concentration of total saponins compared to the heat reflux method[1][2].

Extraction MethodSolvent SystemSample:RatioExtraction TimeNumber of ExtractionsTotal Saponin Yield (mg/g of extract)Reference
Ultrasound-Assisted Extractionethanol-H2O (1:1, v/v)1:830 min338.87[1][2]
Heat Reflux Methodethanol-H2O (1:1, v/v)1:8Not SpecifiedNot Specified36.04[1]

Note: The yields presented are for total saponins, with this compound being a significant component. The precise yield of this compound may vary.

Experimental Protocols

Preparation of Plant Material
  • Harvesting: Collect fresh roots from mature Phytolacca plants.

  • Cleaning and Drying: Thoroughly wash the roots with distilled water to remove soil and other debris. The cleaned roots should then be dried in an oven at a controlled temperature of 40°C for 48 hours, or until a constant weight is achieved, to a moisture content of approximately 9-10%.

  • Grinding: The dried roots are ground into a fine powder using an electric grinder. This increases the surface area for efficient extraction.

Extraction of this compound (Ultrasound-Assisted Method)

This protocol is optimized for high recovery of saponins from the plant material[1][2].

  • Sample Preparation: Weigh 20 g of the ground root powder and place it in a suitable flask.

  • Solvent Addition: Add 160 mL of an ethanol-water solution (1:1, v/v) to the flask, achieving a sample to solvent ratio of 1:8.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature to prevent degradation of the target compounds.

  • Extraction Repetition: After 30 minutes, filter the mixture. Repeat the extraction process on the plant residue two more times with fresh solvent each time to ensure maximum recovery of saponins.

  • Solvent Evaporation: Combine the filtrates from the three extraction cycles. The solvent is then removed under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. The following purification steps are employed to isolate this compound.

  • Liquid-Liquid Extraction:

    • Dissolve the crude extract in water.

    • Perform a liquid-liquid extraction with petroleum ether to remove non-polar compounds. Discard the petroleum ether fraction.

    • Subsequently, perform an extraction with saturated n-butanol. The saponins, including this compound, will partition into the n-butanol layer.

    • Collect the n-butanol fraction and concentrate it under reduced pressure.

  • Macroporous Resin Column Chromatography:

    • The concentrated n-butanol fraction is loaded onto an AB-8 macroporous resin column.

    • The column is first washed with distilled water to remove sugars and other highly polar impurities.

    • Elute the saponins from the resin using a 70% ethanol-water solution (7:3, v/v).

    • Collect the eluate containing the enriched saponin fraction.

    • Further purification to isolate this compound can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_purification Purification Harvest Harvesting of Phytolacca Roots Clean_Dry Cleaning and Drying (40°C, 48h) Harvest->Clean_Dry Grind Grinding to Fine Powder Clean_Dry->Grind Mix Mixing with Ethanol:Water (1:1) Grind->Mix 20g Powder Ultrasound Ultrasonication (30 min) Mix->Ultrasound Filter Filtration Ultrasound->Filter Repeat Repeat Extraction (x3) Filter->Repeat Evaporate Solvent Evaporation Repeat->Evaporate LLE Liquid-Liquid Extraction (Petroleum Ether & n-Butanol) Evaporate->LLE Crude Extract Column Macroporous Resin Chromatography LLE->Column HPLC HPLC for Final Purification Column->HPLC Final_Product Final_Product HPLC->Final_Product Purified this compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Interaction

Phytochemicals are known to modulate various signaling pathways involved in cellular processes. Triterpenoid saponins, such as this compound, have been suggested to exhibit anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway. The canonical NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Phytochemicals can inhibit this pathway by preventing the phosphorylation and degradation of IκB[3][4][5]. It is proposed that this compound may exert its anti-inflammatory effects by inhibiting the IKK complex.

NFkB_Pathway cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IkB_p Phosphorylated IκB (Degraded) IkB_NFkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocation Phytolaccagenic_Acid This compound Phytolaccagenic_Acid->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Application Note: High-Purity Isolation of Phytolaccagenic Acid from Phytolacca Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phytolaccagenic acid is a triterpenoid saponin aglycone found in plants of the Phytolacca genus, such as Phytolacca americana (Pokeweed), and in the seeds of Chenopodium quinoa.[1][2] This compound and its glycosides have garnered significant interest due to a wide range of biological activities, including anti-inflammatory, antifungal, and antiproliferative effects.[3][4][5] The isolation and purification of this compound in high purity are essential for accurate pharmacological studies, mechanism of action elucidation, and potential therapeutic development. This document provides detailed protocols for the efficient extraction and chromatographic purification of this compound.

Experimental Protocols

The overall process involves an optimized extraction of crude saponins from the plant material, followed by a multi-step chromatographic purification to isolate this compound.

Protocol 1: Extraction and Enrichment of Crude Saponins

This protocol outlines the initial extraction from dried plant material (e.g., roots of Phytolacca americana) and subsequent enrichment of the saponin fraction.

A. Ultrasound-Assisted Extraction: Ultrasound-assisted extraction is an efficient method for maximizing the yield of triterpenoid saponins.[6]

  • Preparation: Air-dry the roots of Phytolacca species and grind them into a fine powder.

  • Extraction Solvent: Prepare a 1:1 (v/v) solution of ethanol and deionized water.

  • Extraction Process:

    • Combine the powdered root material with the extraction solvent at a solid-to-liquid ratio of 1:8 (g/mL).[6][7]

    • Place the mixture in an ultrasonic bath.

    • Perform the extraction for 30 minutes at room temperature.[6][7]

    • Separate the supernatant by filtration or centrifugation.

    • Repeat the extraction process on the plant residue two more times to ensure maximum yield.[6]

  • Concentration: Combine the supernatants from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator to yield a crude extract.

B. Saponin Enrichment by Solvent Partitioning: This step separates the saponin-rich fraction from other components in the crude extract.

  • Dissolution: Dissolve the concentrated crude extract in deionized water (e.g., 100 g of extract in 800 mL of water).

  • Liquid-Liquid Extraction:

    • Transfer the aqueous solution to a separatory funnel.

    • Perform repeated extractions with an equal volume of ethyl acetate (e.g., 6 x 800 mL).

    • The saponin-rich fraction will partition into the ethyl acetate phase.

  • Final Concentration: Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield a dry, crude saponin-rich extract. This extract serves as the starting material for chromatographic purification.

Protocol 2: Chromatographic Purification

This two-step process uses initial fractionation by standard column chromatography followed by fine purification with High-Speed Counter-Current Chromatography (HSCCC).

A. Step 1: Silica Gel Column Chromatography (Initial Fractionation): This step separates the crude saponin extract into several fractions based on polarity, simplifying the mixture for the next stage.

  • Column Packing: Prepare a slurry of silica gel (e.g., 200-400 mesh) in a non-polar solvent (e.g., hexane) and pack it into a glass column. This is known as wet packing.

  • Sample Loading: Dissolve the crude saponin-rich extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate/methanol mixtures).

  • Fraction Collection: Collect the eluate in sequential fractions using test tubes.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Combine fractions that exhibit similar TLC profiles. The fractions containing saponins (including this compound) are selected for further purification.

B. Step 2: High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that avoids solid supports, making it ideal for purifying saponins with high recovery.

  • Two-Phase Solvent System: Prepare a solvent system of chloroform-methanol-water at a 4:4:2 (v/v/v) ratio. Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases. Degas both phases by sonication before use.

  • HSCCC System Preparation:

    • Fill the entire multilayer coil of the HSCCC instrument with the upper phase, which will serve as the stationary phase.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min while rotating the apparatus at 800 rpm.

  • Sample Injection: Dissolve the selected saponin-rich fraction from the silica gel column (e.g., 120 mg) in a small volume of an equal-parts mixture of the upper and lower phases (e.g., 8 mL total) and inject it into the system.

  • Fraction Collection and Monitoring: Continuously monitor the effluent with an Evaporative Light Scattering Detector (ELSD). Collect peak fractions into separate tubes.

  • Identification: Analyze the purified fractions to identify those containing this compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Protocol 3: Purity Analysis by HPLC

The purity of the isolated this compound can be confirmed using High-Performance Liquid Chromatography (HPLC).

  • HPLC System: Use a C18 column (e.g., 250 mm x 4.6 mm) for analysis.

  • Mobile Phase: Prepare a mobile phase consisting of methanol and 0.4% glacial acetic acid in water at a 70:30 (v/v) ratio.

  • Analysis Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column at room temperature.

    • Use an ELSD detector for analysis.

  • Procedure: Dissolve a small amount of the purified compound in the mobile phase, inject it into the HPLC system, and analyze the resulting chromatogram for a single, sharp peak, which indicates high purity.

Data Presentation

The following tables summarize the key quantitative parameters from the described protocols.

Table 1: Optimized Extraction & Enrichment Parameters

Parameter Value Reference
Extraction Method Ultrasound-Assisted [6]
Plant Material Dried, powdered Phytolacca roots [6]
Solvent Ethanol:Water (1:1, v/v) [6][7]
Solid-to-Liquid Ratio 1:8 (g/mL) [6][7]
Extraction Duration 3 x 30 minutes [6]

| Enrichment Solvent | Ethyl Acetate | |

Table 2: HSCCC Operating Parameters for Purification

Parameter Value Reference
Solvent System Chloroform:Methanol:Water (4:4:2, v/v/v)
Stationary Phase Upper Phase
Mobile Phase Lower Phase
Flow Rate 1.5 mL/min
Revolution Speed 800 rpm
Sample Size ~120 mg

| Detection | ELSD | |

Table 3: HPLC Conditions for Purity Analysis

Parameter Value Reference
Column C18 (250 mm x 4.6 mm)
Mobile Phase Methanol:0.4% Acetic Acid (70:30, v/v)
Flow Rate 1.0 mL/min
Temperature Room Temperature

| Detection | ELSD | |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from raw plant material to purified this compound.

G cluster_extraction Extraction & Enrichment cluster_purification Chromatographic Purification cluster_analysis Analysis A Dried Phytolacca Root Powder B Ultrasound-Assisted Extraction (Ethanol/Water) A->B C Crude Extract B->C D Solvent Partitioning (Ethyl Acetate) C->D E Crude Saponin-Rich Extract D->E F Silica Gel Column Chromatography E->F Load onto column G Saponin Fractions F->G H High-Speed Counter-Current Chromatography (HSCCC) G->H I Purified this compound H->I J HPLC Purity Analysis I->J Verify Purity K Structural Elucidation (MS, NMR) I->K Confirm Structure

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway

Triterpenoid saponins, such as this compound found in quinoa, have been shown to exert anti-inflammatory effects by inhibiting the PI3K/AKT/NF-κB signaling pathway.[8] This pathway is a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus PA This compound PI3K PI3K PA->PI3K Inhibits AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_bound IκBα-NF-κB (Inactive) IkB->NFkB_bound NFkB->NFkB_bound Nucleus Nucleus Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription NFkB_free NF-κB (Active) NFkB_bound->NFkB_free Release NFkB_free->Nucleus Translocation

Caption: Inhibition of the PI3K/AKT/NF-κB inflammatory pathway by saponins.

References

Application Note: Quantification of Phytolaccagenic Acid using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the quantification of phytolaccagenic acid in plant extracts and biological matrices. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated to ensure accuracy, precision, and robustness, making it suitable for phytochemical analysis, pharmacokinetic studies, and quality control of herbal medicines.

Introduction

This compound is a triterpenoid saponin found in several species of the Phytolacca genus, commonly known as pokeweed. These plants have a history of use in traditional medicine for treating various ailments, including inflammation and cancer.[1] The biological activity of Phytolacca species is largely attributed to their saponin content, with this compound being a key bioactive constituent. Recent studies suggest that the anti-inflammatory effects of saponins like this compound may be due to the disruption of IκB kinase (IKK) activation, a critical component of the NF-κB signaling pathway.[2] Accurate quantification of this compound is therefore essential for understanding its pharmacological effects and for the standardization of related herbal products. This document provides a detailed protocol for a validated HPLC-MS/MS method for its quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Digoxin or a structurally similar saponin

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • All other chemicals and solvents should be of analytical or HPLC grade.

Sample Preparation

An optimized ultrasound-assisted extraction method is recommended for the efficient extraction of triterpenoid saponins from plant material.[2]

  • Oven-dry the plant material (e.g., roots of Phytolacca acinosa) at 50°C and grind into a fine powder.[2]

  • Accurately weigh 1.0 g of the powdered sample into a flask.

  • Add 8 mL of 50% ethanol-water (1:1, v/v) as the extraction solvent.[2]

  • Perform ultrasound-assisted extraction for 30 minutes.

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process two more times on the residue, combining all the supernatants.

  • Evaporate the combined supernatant to dryness under reduced pressure.

  • Reconstitute the dried extract in 1 mL of methanol, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

A protein precipitation method is suitable for the extraction of this compound from plasma samples.

  • In a microcentrifuge tube, pipette 100 µL of plasma sample.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an HPLC vial with an insert.

HPLC-MS/MS Instrumentation and Conditions

The following parameters can be adapted from validated methods for similar triterpenoid saponins.[3]

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would be: 0-1 min, 15% B; 1-10 min, 15-40% B; 10-12 min, 40-95% B; 12-15 min, 95% B; followed by re-equilibration.[4]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is often preferred for acidic compounds.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion will be [M-H]⁻. The fragmentation of saponins with a this compound aglycone typically shows a characteristic fragment at m/z 515.[2] Therefore, a potential transition to monitor would be based on the molecular weight of this compound and this characteristic fragment.

    • Internal Standard: The transitions for the selected internal standard should be optimized.

  • MS Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation: Quantitative Method Validation Summary

The following table summarizes the typical validation parameters for a quantitative HPLC-MS/MS method for triterpenoid saponins, which can be used as a benchmark for the this compound assay.[5][6][7]

ParameterTypical Performance
Linearity Range 0.02 - 30 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.04 - 0.15 µg/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect Within acceptable limits
Stability Stable under relevant storage and handling conditions

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plant Plant Material (e.g., Phytolacca roots) extraction Ultrasound-Assisted Extraction (50% EtOH) plant->extraction plasma Biological Matrix (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) plasma->ppt dry_recon1 Dry & Reconstitute extraction->dry_recon1 dry_recon2 Dry & Reconstitute ppt->dry_recon2 hplc HPLC Separation (C18 Column, Gradient Elution) dry_recon1->hplc dry_recon2->hplc msms MS/MS Detection (ESI-, MRM Mode) hplc->msms quant Quantification (Calibration Curve) msms->quant validation Method Validation quant->validation

Caption: Workflow for the quantification of this compound.

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Activation pa This compound pa->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation nfkb_p65 NF-κB (p65/p50) ikb->nfkb_p65 Degradation & Release nfkb_ikb NF-κB-IκBα (Inactive) ikb->nfkb_ikb nfkb_p65->nfkb_ikb nucleus_nfkb NF-κB (p65/p50) nfkb_p65->nucleus_nfkb dna DNA nucleus_nfkb->dna genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription inflammation Inflammation genes->inflammation

Caption: Inhibition of the NF-κB pathway by this compound.

Conclusion

The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound. This application note serves as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development, enabling the accurate assessment of this bioactive compound in various matrices. The detailed protocols and validation benchmarks will facilitate the standardization of research and quality control measures for products containing this compound.

References

Application Notes and Protocols for the Structural Elucidation of Phytolaccagenic Acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phytolaccagenic acid is a triterpenoid saponin aglycone found in various plant species, notably in the family Phytolaccaceae.[1][2] Its structural elucidation is crucial for understanding its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the complex three-dimensional structure of natural products like this compound.[3][4][5][6] This document provides detailed application notes and standardized protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The following sections will detail the necessary experimental procedures, present the expected NMR data in a clear, tabular format, and provide a visual workflow to guide researchers through the process of structural determination. The protocols are designed to be comprehensive, enabling researchers to acquire high-quality NMR data for confident structural assignment.

Quantitative NMR Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR chemical shifts is fundamental for structural elucidation. The following table summarizes the assigned chemical shifts for this compound, compiled from literature data and spectral databases. These values serve as a reference for researchers working on the isolation and identification of this compound.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Carbon No.¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm)MultiplicityJ (Hz)
138.81.65, 1.05m
227.81.95, 1.70m
379.13.20dd11.5, 4.5
439.2---
555.80.75d11.0
618.41.50, 1.35m
733.11.45, 1.25m
839.9---
948.01.55m
1037.1---
1123.71.90, 1.80m
12122.55.28t3.5
13144.2---
1442.1---
1528.21.85, 1.15m
1623.72.15, 1.75m
1746.7---
1841.82.85dd13.5, 4.0
1946.11.65, 1.20m
2030.8---
2134.11.50, 1.30m
2233.11.70, 1.55m
231.15s-
240.92s--
250.78s--
260.90s--
271.18s--
28178.2---
2917.60.95s-
3026.10.85s-

Note: Chemical shifts are typically referenced to a residual solvent peak or an internal standard (e.g., TMS). The exact chemical shifts may vary slightly depending on the solvent and concentration used.

Experimental Protocols

The following protocols outline the steps for preparing a sample of this compound for NMR analysis and acquiring the necessary spectra for structural elucidation.

Sample Preparation
  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Methanol-d₄ (CD₃OD) or Pyridine-d₅ are common choices for triterpenoids. The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -OH, -COOH).

  • Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following experiments are recommended for the complete structural elucidation of this compound. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

2.2.1. 1D NMR Experiments

  • ¹H NMR (Proton):

    • Purpose: To identify the number and types of protons in the molecule, their chemical environments, and their scalar couplings.

    • Typical Parameters:

      • Pulse Program: zg30 or similar

      • Spectral Width: 12-16 ppm

      • Acquisition Time: 2-3 s

      • Relaxation Delay (d1): 1-2 s

      • Number of Scans: 16-64

  • ¹³C NMR (Carbon):

    • Purpose: To determine the number of unique carbon atoms and their chemical environments (e.g., C, CH, CH₂, CH₃, C=O, C=C).

    • Typical Parameters:

      • Pulse Program: zgpg30 or similar with proton decoupling

      • Spectral Width: 200-240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay (d1): 2 s

      • Number of Scans: 1024-4096

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 and DEPT-90 experiments are typically performed.

    • Typical Parameters:

      • Pulse Programs: DEPT-135, DEPT-90

      • Parameters are generally similar to the ¹³C NMR experiment.

2.2.2. 2D NMR Experiments

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton scalar couplings (typically over 2-3 bonds), revealing which protons are connected within a spin system.

    • Typical Parameters:

      • Pulse Program: cosygpqf or similar

      • Spectral Width (F1 and F2): 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-16

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate protons directly attached to a carbon atom (one-bond ¹H-¹³C correlations). This is crucial for assigning protons to their respective carbons.[7][8]

    • Typical Parameters:

      • Pulse Program: hsqcedetgpsisp2.2 or similar

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 160-200 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-32

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically over 2-3 bonds). This is essential for connecting different spin systems and establishing the carbon skeleton.

    • Typical Parameters:

      • Pulse Program: hmbcgplpndqf or similar

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 200-240 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 16-64

      • Long-range coupling delay optimized for 4-8 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration (1D): Identify and integrate the peaks in the ¹H NMR spectrum.

  • Cross-Peak Analysis (2D): Analyze the cross-peaks in the COSY, HSQC, and HMBC spectra to establish connectivity and build the molecular structure.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the NMR data obtained from the experiments described above.

Structural_Elucidation_Workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_assembly 3. Structure Assembly NMR_Sample This compound Sample H1_NMR 1H NMR NMR_Sample->H1_NMR C13_NMR 13C NMR NMR_Sample->C13_NMR DEPT DEPT NMR_Sample->DEPT COSY COSY NMR_Sample->COSY HSQC HSQC NMR_Sample->HSQC HMBC HMBC NMR_Sample->HMBC Proton_Info Proton Environments & Couplings H1_NMR->Proton_Info Carbon_Info Carbon Types (C, CH, CH2, CH3) C13_NMR->Carbon_Info DEPT->Carbon_Info HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity CH_Connectivity Direct C-H Connectivity Long_Range_CH Long-Range C-H Connectivity HSQC->CH_Connectivity HMBC->Long_Range_CH Fragment_Assembly Assemble Spin System Fragments Proton_Info->Fragment_Assembly Carbon_Skeleton Establish Carbon Backbone Carbon_Info->Carbon_Skeleton HH_Connectivity->Fragment_Assembly CH_Connectivity->Carbon_Skeleton Long_Range_CH->Carbon_Skeleton Fragment_Assembly->Carbon_Skeleton Final_Structure Propose Final Structure Carbon_Skeleton->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

References

Application Notes and Protocols: Phytolaccagenic Acid in Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Phytolaccagenic acid, a triterpenoid saponin found in plants such as those from the Phytolacca and Chenopodium (quinoa) genera, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators, making it a compound of interest for developing novel anti-inflammatory therapeutics.

These application notes provide an overview of the mechanisms, quantitative effects, and detailed protocols for utilizing this compound in common in vitro and in vivo anti-inflammatory research models.

Key Anti-Inflammatory Mechanisms:

  • Inhibition of NF-κB Pathway: this compound can disrupt the activation of IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of various pro-inflammatory genes.

  • Modulation of MAPK Pathway: It has been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, further contributing to the suppression of inflammatory responses.

  • Suppression of Pro-inflammatory Mediators: The compound effectively reduces the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • Enzyme Inhibition: It inhibits the activity of enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which are crucial for the synthesis of prostaglandins and nitric oxide, respectively.

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting central signaling cascades initiated by inflammatory stimuli like Lipopolysaccharide (LPS).

Inhibition of the TLR4/NF-κB Signaling Pathway

The primary mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling pathway, which is a critical initiator of the innate immune response.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα IkB:s->IkB_NFkB:w NFkB p65/p50 (NF-κB) NFkB:n->IkB_NFkB:e NFkB_nuc p65/p50 (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->IkB Ubiquitination & Degradation of IκBα IkB_NFkB->NFkB Releases NF-κB PA This compound PA->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data Summary

While specific IC50 values for pure this compound are not widely published, studies on saponin extracts rich in this compound provide valuable quantitative insights into its anti-inflammatory efficacy.

Table 1: In Vitro Anti-inflammatory Effects
Cell LineInflammatory StimulusAssayTest ArticleConcentrationObserved EffectCitation
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Nitric Oxide (NO) ProductionQuinoa SaponinsDose-dependentSignificant decrease in NO production[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TNF-α SecretionQuinoa SaponinsDose-dependentSignificant inhibition of TNF-α release[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)IL-6 SecretionQuinoa SaponinsDose-dependentSignificant inhibition of IL-6 release[1]
Human Myeloid Leukemia (HL-60)Lipopolysaccharide (LPS)TNF-α & IL-6 SecretionPhytochemicals10 µMSignificant reduction in cytokine production[2]
Table 2: In Vivo Anti-inflammatory Effects
Animal ModelConditionTest ArticleDosageObserved EffectCitation
MiceHyperuricemiaQuinoa Bran SaponinsNot SpecifiedReduced renal inflammation and damage via PI3K/AKT/NFκB pathway[3]
RatsCarrageenan-induced paw edemaPlant ExtractsNot SpecifiedReduction in paw volume[4]
MiceAcetic acid-induced vascular permeabilityPlant ExtractsNot SpecifiedInhibition of dye leakage

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo models used to assess the anti-inflammatory activity of this compound.

In Vitro Model: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cultured macrophage cells stimulated with LPS.

InVitro_Workflow A 1. Seed RAW 264.7 Cells (e.g., 2.5 x 10^5 cells/well in a 96-well plate) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Pre-treat with this compound (Various concentrations + Vehicle Control) B->C D 4. Incubate for 1 hour C->D E 5. Stimulate with LPS (e.g., 1 µg/mL). Include untreated control. D->E F 6. Incubate for 24 hours E->F G 7. Collect Supernatant F->G I 9. Perform Cell Viability Assay (e.g., MTT) on remaining cells F->I Parallel Step H 8. Perform Griess Assay (Measure Nitrite concentration at 540 nm) G->H J 10. Calculate % Inhibition of NO Production H->J

Caption: Experimental workflow for the in vitro nitric oxide inhibition assay.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells into a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the cell culture medium (ensure final DMSO concentration is <0.1%).

    • Remove the old medium from the cells and add 100 µL of medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., L-NMMA).

    • Incubate the plate for 1 hour.

  • Inflammatory Stimulation:

    • Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated control wells.

    • Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT):

    • To assess cytotoxicity, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in the original plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

    • Normalize NO production to cell viability data to ensure the observed effects are not due to cytotoxicity.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds in vivo.

InVivo_Workflow A 1. Acclimatize Wistar Rats (e.g., 1 week) B 2. Fast Animals Overnight (with free access to water) A->B C 3. Group Animals (n=6 per group: Vehicle, Positive Control, Test Groups) B->C D 4. Measure Initial Paw Volume (V0) (Right hind paw using a plethysmometer) C->D E 5. Administer Treatment - Vehicle (e.g., 0.5% CMC, p.o.) - Positive Control (e.g., Indomethacin 10 mg/kg, p.o.) - this compound (various doses, p.o.) D->E F 6. Wait for 1 hour (for absorption) E->F G 7. Induce Inflammation (Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw) F->G H 8. Measure Paw Volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan G->H I 9. Calculate Paw Edema and % Inhibition H->I

Caption: Experimental workflow for the in vivo carrageenan-induced paw edema model.

Protocol:

  • Animals:

    • Use male or female Wistar rats (180-220 g).

    • Acclimatize the animals for at least one week before the experiment, with free access to standard pellet diet and water.

  • Treatment Administration:

    • Fast the animals overnight before the experiment.

    • Divide the animals into groups (n=6 per group):

      • Group I (Vehicle Control): Administer the vehicle (e.g., 0.5% Carboxymethyl cellulose) orally (p.o.).

      • Group II (Positive Control): Administer a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).

      • Group III, IV, V (Test Groups): Administer this compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.).

    • Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.

  • Induction of Edema:

    • One hour after the administration of the test compounds, inject 0.1 mL of a 1% (w/v) carrageenan suspension (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the volume of edema (in mL) at each time point: Edema (E) = Vt - V0

      • Vt is the paw volume at time 't'.

      • V0 is the initial paw volume.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group:

      • % Inhibition = [ (Ec - Et) / Ec ] x 100

      • Ec is the average edema of the control group.

      • Et is the average edema of the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

References

Application Notes and Protocols: Phytolaccagenic Acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytolaccagenic acid, a triterpenoid saponin, has garnered interest within the scientific community for its potential as an anticancer agent. As a naturally derived compound, it is part of a broader class of phytochemicals known to exert cytotoxic effects on various cancer cell lines. These application notes provide a summary of the current understanding of this compound's application in cancer research, detailing its effects on cell viability and the molecular pathways it influences. The provided protocols offer standardized methods for researchers to investigate its efficacy and mechanism of action in a laboratory setting.

Data Presentation

The cytotoxic effects of triterpenoid saponins, including compounds structurally related to this compound, have been evaluated across a range of cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, the following table summarizes the cytotoxic activity of related sapogenins isolated from Chenopodium quinoa, which includes this compound. This data is presented to provide a comparative context for the potential efficacy of this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
HederageninA549Lung Carcinoma78.4 ± 0.05[1]
HeLaCervical Carcinoma56.4 ± 0.05[1]
HepG2Hepatocellular Carcinoma40.4 ± 0.05[1]
SH-SY5YNeuroblastoma12.3 ± 0.05[1]
Ursolic AcidA549Lung Carcinoma21.9 ± 0.05[1]
HeLaCervical Carcinoma11.2 ± 0.05[1]
HepG2Hepatocellular Carcinoma104.2 ± 0.05[1]
SH-SY5YNeuroblastoma6.9 ± 0.05[1]
Oleanolic AcidA549Lung Carcinoma98.9 ± 0.05[1]
HeLaCervical Carcinoma83.6 ± 0.05[1]
HepG2Hepatocellular Carcinoma408.3 ± 0.05[1]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the solvent used for the stock solution) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Protein Expression Analysis: Western Blotting

This protocol is for investigating the effect of this compound on the expression levels of key proteins involved in signaling pathways.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Visualizations

Signaling Pathways

Phytochemicals, including triterpenoid saponins, often exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. One of the frequently implicated pathways is the PI3K/Akt pathway.

PI3K_Akt_Pathway Phytolaccagenic_Acid This compound PI3K PI3K Phytolaccagenic_Acid->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the PI3K/Akt pathway.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer effects of this compound in vitro.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis Assay) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro analysis of this compound's anticancer activity.

References

Phytolaccagenic Acid: A Potential Molluscicidal Agent for Schistosomiasis Control

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Schistosomiasis, a debilitating parasitic disease, affects millions worldwide, with freshwater snails serving as obligatory intermediate hosts for the Schistosoma parasite. Control of snail populations is a key strategy in breaking the transmission cycle. Phytolaccagenic acid, a triterpenoid saponin found in plants of the Phytolacca genus, particularly Phytolacca dodecandra (the African soapberry or Endod), has demonstrated significant molluscicidal properties. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a potential plant-derived molluscicide.

Data Presentation

The molluscicidal activity of saponin extracts from Phytolacca dodecandra, which contain this compound, has been evaluated against various snail species. While specific toxicity data for isolated this compound is limited in the available literature, the following tables summarize the lethal concentrations of crude and butanol extracts of P. dodecandra berries.

Table 1: Molluscicidal Activity of Phytolacca dodecandra Berry Extracts against Aquatic Snails

Snail SpeciesExtract TypeExposure Time (hours)LC50 (ppm)LC90 (ppm)Reference
Biomphalaria pfeifferiButanol Extract619 - 25-[1]
Biomphalaria pfeifferiButanol Extract246 - 7-[1]
Bulinus (Physopsis) nasutusButanol Extract619 - 25-[1]
Bulinus (Physopsis) nasutusButanol Extract246 - 7-[1]
Biomphalaria choanomphalaButanol Extract619 - 25-[1]
Biomphalaria choanomphalaButanol Extract246 - 7-[1]

Table 2: Toxicity of Phytolacca dodecandra Berry Crude Extract against Aquatic Macroinvertebrates

OrganismExposure Time (hours)LC50 (mg/L)LC90 (mg/L)Reference
Baetidae (Mayflies)2181.94525.78[2]
Hydropsychidae (Caddisflies)81060.694120.4[2]

Note: The data presented is for crude and butanol extracts of Phytolacca dodecandra berries, and not for purified this compound. Further studies are required to determine the precise LC50 and LC90 values of the isolated compound.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Phytolacca dodecandra Berries

This protocol is a synthesized procedure based on common methods for saponin extraction.

1. Plant Material Preparation:

  • Collect mature, green berries of Phytolacca dodecandra.
  • Dry the berries in a shaded, well-ventilated area until a constant weight is achieved.
  • Grind the dried berries into a fine powder using a mechanical grinder.
  • Sieve the powder to ensure a uniform particle size.

2. Defatting:

  • Suspend the powdered plant material in petroleum ether at a 1:5 (w/v) ratio.
  • Stir the mixture for 24 hours at room temperature to remove lipids.
  • Filter the mixture and discard the petroleum ether.
  • Air-dry the defatted plant material.

3. Extraction:

  • Macerate the defatted powder in n-butanol at a 1:10 (w/v) ratio.
  • Stir the mixture for 48 hours at room temperature.
  • Filter the mixture to separate the extract from the plant residue.
  • Concentrate the n-butanol extract under reduced pressure using a rotary evaporator to obtain a crude saponin extract.

4. Purification (Column Chromatography):

  • Prepare a silica gel column.
  • Dissolve the crude saponin extract in a minimal amount of the mobile phase.
  • Load the dissolved extract onto the column.
  • Elute the column with a gradient of chloroform and methanol, starting with a high chloroform concentration and gradually increasing the methanol concentration.
  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.
  • Pool the fractions containing the purified compound and evaporate the solvent.

Protocol 2: Molluscicidal Bioassay

This protocol is adapted from the World Health Organization (WHO) guidelines for molluscicide testing.

1. Test Animals:

  • Use laboratory-bred snails of a consistent size and age (e.g., Biomphalaria glabrata).
  • Acclimatize the snails to laboratory conditions (25 ± 2°C, 12:12 hour light-dark cycle) for at least one week prior to the experiment.

2. Preparation of Test Solutions:

  • Prepare a stock solution of purified this compound in an appropriate solvent (e.g., ethanol).
  • Prepare a series of dilutions from the stock solution to create a range of test concentrations.
  • Include a solvent control (the highest concentration of solvent used in the dilutions) and a negative control (dechlorinated water).

3. Bioassay Procedure:

  • Place 10 snails in a beaker containing 200 mL of the test solution.
  • Use at least three replicates for each concentration and control.
  • Expose the snails to the test solutions for a predetermined period (e.g., 24, 48, or 72 hours).
  • After the exposure period, transfer the snails to fresh, dechlorinated water for a 24-hour recovery period.

4. Mortality Assessment:

  • Determine snail mortality by gently prodding the snails with a blunt probe. Lack of movement or retraction into the shell indicates death.
  • Record the number of dead snails in each replicate.

5. Data Analysis:

  • Calculate the percentage mortality for each concentration.
  • Use probit analysis to determine the LC50 and LC90 values and their 95% confidence intervals.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Molluscicidal Bioassay plant_material P. dodecandra Berries drying Drying & Grinding plant_material->drying defatting Defatting with Petroleum Ether drying->defatting extraction n-Butanol Extraction defatting->extraction purification Column Chromatography extraction->purification test_solutions Preparation of Test Solutions purification->test_solutions This compound exposure Snail Exposure (24-72h) test_solutions->exposure recovery Recovery Period (24h) exposure->recovery mortality Mortality Assessment recovery->mortality data_analysis Data Analysis (LC50/LC90) mortality->data_analysis

Caption: Experimental workflow for the extraction of this compound and subsequent molluscicidal bioassay.

signaling_pathway cluster_membrane Cell Membrane Interaction cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis cluster_physiological Physiological Effect phytolaccagenic_acid This compound membrane Snail Cell Membrane (e.g., Gills) phytolaccagenic_acid->membrane permeabilization Membrane Permeabilization membrane->permeabilization ros Increased ROS permeabilization->ros gill_damage Gill Damage permeabilization->gill_damage mapk MAPK Pathway Activation ros->mapk caspase9 Caspase-9 Activation mapk->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis & Cell Death caspase3->apoptosis respiration_inhibition Inhibition of Respiration gill_damage->respiration_inhibition

Caption: Proposed signaling pathway for this compound-induced toxicity in snails.

Disclaimer: The proposed signaling pathway is hypothetical and based on the known effects of saponins on other organisms. Further research is needed to elucidate the specific molecular mechanisms of this compound in mollusks.

Mechanism of Action

The precise molecular mechanism of this compound's molluscicidal activity is not yet fully understood. However, based on studies of saponins in general, the primary mode of action is believed to be the disruption of cell membranes. Saponins are amphipathic molecules that can interact with cholesterol in cell membranes, leading to the formation of pores and a loss of membrane integrity. This is particularly damaging to the epithelial cells of the snail's gills, which can impair respiration and lead to death.

Furthermore, the cellular damage induced by membrane permeabilization can trigger a cascade of intracellular events. This may include the generation of reactive oxygen species (ROS), leading to oxidative stress. Elevated ROS levels can activate stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway. Activation of these pathways can, in turn, initiate programmed cell death, or apoptosis, through the activation of caspases, ultimately leading to the demise of the snail.

Conclusion

This compound, as a key component of the molluscicidal saponins in Phytolacca dodecandra, holds considerable promise as a biodegradable and effective agent for the control of schistosomiasis-transmitting snails. The protocols and data presented here provide a framework for further research and development of this natural compound as a valuable tool in public health. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by this compound in snails to optimize its application and ensure its environmental safety.

References

Formulating Phytolaccagenic Acid for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytolaccagenic acid, a triterpenoid saponin, has garnered interest for its potential therapeutic properties, including anti-inflammatory, antifungal, and antimicrobial activities. As a naturally derived compound, it presents a promising avenue for drug discovery and development. However, like many triterpenoids, this compound exhibits poor aqueous solubility, a significant hurdle for in vivo evaluation. This document provides detailed application notes and protocols for the formulation of this compound for preclinical animal studies, addressing common routes of administration and providing guidance on vehicle selection, preparation, and safety considerations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective formulations.

PropertyValue/InformationSource
Molecular Formula C₃₁H₄₈O₆[1]
Molecular Weight 516.7 g/mol [1]
Appearance White amorphous powder[2]
Solubility
    WaterPoorly soluble/Insoluble[3]
    Organic SolventsSoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4]
Storage Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[5]

Vehicle Selection for In Vivo Administration

The choice of vehicle is critical and depends on the route of administration, the required dose, and the potential for vehicle-induced toxicity. A vehicle control group should always be included in in vivo experiments.

VehicleRoute of AdministrationProperties and ConsiderationsPotential Toxicities
Aqueous Solutions (with co-solvents/surfactants) Oral (gavage), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)Suitable for achieving low to moderate concentrations. May require co-solvents and/or surfactants to improve solubility.Dependent on the co-solvents and surfactants used.
Dimethyl sulfoxide (DMSO) Oral, IP, SCExcellent solubilizing agent for many poorly soluble compounds.Can cause local irritation and systemic toxicity at high concentrations. It is recommended to keep the final concentration of DMSO as low as possible, ideally below 10% for most routes and even lower for IV.
Polyethylene glycol (PEG 300/400) Oral, IV, IP, SCA commonly used co-solvent that can enhance the solubility of hydrophobic compounds.Generally well-tolerated but can cause toxicity at high doses.
Polysorbate 80 (Tween® 80) Oral, IV, IP, SCA non-ionic surfactant used to increase solubility and stability of formulations.Can induce hypersensitivity reactions and other adverse effects, particularly with intravenous administration.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Oral, IV, IP, SCForms inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.Generally considered safe, but high doses can lead to renal toxicity.
Carboxymethyl cellulose (CMC) OralA suspending agent used to create uniform suspensions for oral administration.Generally well-tolerated.
Oils (e.g., corn oil, sesame oil) Oral, IP, SCSuitable for highly lipophilic compounds. Not for intravenous administration.Minimal toxicity, but can influence the absorption of the test compound.

Experimental Protocols

Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Preparation of an Oral Suspension of this compound

This protocol is suitable for administering this compound as a suspension via oral gavage.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

  • Alternative Vehicle: Purified water (for high doses if stability is confirmed)

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

  • Calibrated oral gavage needles

Procedure:

  • Weighing: Accurately weigh the required amount of this compound based on the desired final concentration and volume.

  • Vehicle Preparation: Prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved.

  • Particle Size Reduction (if necessary): For poorly soluble compounds, reducing particle size can improve suspension homogeneity. If starting with a coarse powder, gently grind the this compound in a mortar and pestle.

  • Suspension Preparation: a. In a sterile container, add a small amount of the vehicle to the weighed this compound powder to form a paste. b. Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer. c. Continue stirring for at least 30 minutes to ensure a uniform suspension. A homogenizer can be used for a more uniform particle distribution.

  • Quality Control: Visually inspect the suspension for homogeneity. Ensure there are no large aggregates.

  • Storage: Store the suspension in a sterile, labeled container at 2-8°C. Before each use, vortex or shake vigorously to ensure uniform redispersion of the compound. Stability of the suspension should be determined for the intended duration of the study.

Example Dosage from Literature (Quinoa Saponins):

  • Oral gavage doses in rats ranged from 1.00 g/kg to 10.0 g/kg, using purified water as the vehicle.[6]

Protocol 2: Preparation of an Intravenous Solution of this compound

This protocol is designed to prepare a clear solution of this compound for intravenous administration, utilizing a co-solvent system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG 300 or PEG 400

  • Tween® 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, pyrogen-free vials

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation: a. Accurately weigh the this compound. b. Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[7] Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Vehicle Co-solvent Mixture Preparation (Example Formulation: 5% DMSO, 30% PEG 300, 5% Tween 80, 60% Saline): [5] a. In a sterile vial, add the required volume of the this compound stock solution in DMSO. b. Add PEG 300 and mix thoroughly until the solution is clear. c. Add Tween® 80 and mix again until the solution is clear. d. Finally, slowly add the sterile saline or PBS while vortexing to bring the solution to the final volume.

  • Sterilization: a. Draw the final solution into a sterile syringe. b. Attach a 0.22 µm sterile syringe filter to the syringe. c. Filter the solution into a sterile, pyrogen-free vial. This step is crucial to remove any potential microbial contamination and particulates.

  • Quality Control: Visually inspect the final solution to ensure it is clear and free of precipitation.

  • Storage: Use the solution immediately or store at 2-8°C for a limited time, as determined by stability studies.

Example Dosage from Literature (Triterpenoid Saponin Extract PX-6518):

  • Subcutaneous administration in mice at doses of 0.4 mg/kg and 1.6 mg/kg.[8] The formulation was prepared in isotonic saline at a concentration of 2 mg/mL and filter sterilized.[8]

Visualization of Workflows and Pathways

G cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve add_peg Add PEG 300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline/PBS add_tween->add_saline filter Sterile Filter (0.22 µm) add_saline->filter qc Quality Control (Clarity, No Precipitation) filter->qc animal_dose Animal Dosing (e.g., IV injection) qc->animal_dose observe Observation & Data Collection animal_dose->observe

Caption: Workflow for Intravenous Formulation of this compound.

G cluster_pathway Hypothetical Signaling Pathway Modulation Phytolaccagenic_Acid This compound MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Phytolaccagenic_Acid->MAPK_Pathway Inhibition NFkB_Pathway NF-κB Pathway Phytolaccagenic_Acid->NFkB_Pathway Inhibition STAT3_Pathway STAT3 Pathway Phytolaccagenic_Acid->STAT3_Pathway Inhibition Cell_Proliferation ↓ Cell Proliferation MAPK_Pathway->Cell_Proliferation Inflammation ↓ Inflammation NFkB_Pathway->Inflammation Apoptosis ↑ Apoptosis NFkB_Pathway->Apoptosis STAT3_Pathway->Cell_Proliferation

Caption: Hypothetical Signaling Pathways Modulated by this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound and formulation vehicles.

  • Aseptic Techniques: For parenteral formulations, strict aseptic techniques must be followed to prevent microbial contamination.[7]

  • Vehicle Toxicity: Be aware of the potential toxicities of the vehicles used. Conduct dose-ranging studies for novel formulations to determine the maximum tolerated dose. Always include a vehicle-only control group in your experiments.

  • Disposal: Dispose of all waste materials according to institutional guidelines for chemical and biohazardous waste.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of appropriate and safe formulations. By carefully considering the compound's physicochemical properties and the intended route of administration, researchers can select and prepare suitable vehicles to achieve the desired exposure in animal models. The protocols and information provided herein serve as a comprehensive guide for the formulation of this compound, enabling further investigation into its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Phytolaccagenic Acid Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of phytolaccagenic acid during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other triterpenoid saponins.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The conditions may not be sufficient to effectively extract the compound. 3. Poor Cell Wall Disruption: The plant material may not be adequately prepared to release the intracellular contents. 4. Incorrect Solid-to-Liquid Ratio: A high ratio can lead to saturation of the solvent.1. Optimize Solvent: Use a mixture of polar solvents like ethanol or methanol with water (e.g., 50-80% ethanol)[1][2]. Consider green solvents like deep eutectic solvents (DES) for improved efficiency[3]. 2. Adjust Parameters: Increase extraction time and/or temperature. For ultrasound-assisted extraction (UAE), optimal times are often 30-60 minutes at temperatures around 50-60°C[1][2]. For microwave-assisted extraction (MAE), shorter times of 5-15 minutes at higher temperatures (e.g., 90°C) can be effective[4]. 3. Pre-treatment: Ensure the plant material is finely ground to increase the surface area for extraction. 4. Modify Ratio: A common solid-to-liquid ratio is 1:10 to 1:30 (g/mL). Increasing the solvent volume can enhance extraction[2].
Degradation of this compound 1. Excessive Temperature: High temperatures, especially during prolonged extraction, can lead to the degradation of saponins. 2. Harsh pH Conditions: Strong acidic or alkaline conditions can cause hydrolysis or other chemical modifications. 3. Enzymatic Degradation: Endogenous enzymes in the plant material can degrade saponins upon cell lysis.1. Use Milder Conditions: Employ methods like UAE at moderate temperatures (around 50°C) to minimize thermal degradation[1]. For MAE, use shorter extraction times[4]. 2. Control pH: Maintain a neutral or slightly acidic pH during extraction. 3. Enzyme Deactivation: Consider a blanching step with hot solvent vapor to deactivate enzymes before extraction.
Impure Extract (Presence of interfering compounds) 1. Non-selective Solvent: The solvent may be co-extracting other compounds like pigments, lipids, and polysaccharides. 2. Lack of a Defatting Step: Lipids can interfere with subsequent purification steps.1. Solvent Optimization: Test different solvent polarities to find a more selective system. 2. Pre-extraction Defatting: Wash the plant material with a non-polar solvent like n-hexane or petroleum ether before the main extraction to remove lipids[5]. 3. Purification: Employ post-extraction purification techniques such as macroporous resin chromatography or high-speed counter-current chromatography (HSCCC)[6][7].
Inconsistent Results 1. Variability in Plant Material: Saponin content can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can affect the yield.1. Standardize Plant Material: Use plant material from the same source and harvest time for a series of experiments. 2. Precise Control: Ensure all extraction parameters are carefully controlled and monitored in each experiment.
HPLC Analysis Issues (e.g., poor peak shape, shifting retention times) 1. Column Contamination: Buildup of impurities from the crude extract on the HPLC column. 2. Mobile Phase Inconsistency: Changes in the mobile phase composition. 3. System Leaks: Leaks in the HPLC system can cause pressure fluctuations.1. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities[8]. 2. Mobile Phase Preparation: Ensure the mobile phase is well-mixed and degassed. Adding a tracer like 0.1% acetone to one of the solvents can help monitor for consistent composition[8]. 3. System Check: Regularly check for leaks at all fittings[9].

Frequently Asked Questions (FAQs)

Q1: Which extraction method provides the highest yield for this compound?

A1: Both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be more efficient than conventional methods like maceration or heat reflux extraction.[10][11] MAE can sometimes offer higher yields in shorter extraction times[12]. However, the optimal method can depend on the specific plant material and available equipment.

Q2: What is the best solvent for extracting this compound?

A2: Aqueous ethanol (50-80%) and methanol are commonly used and effective solvents for saponin extraction[1][2]. The addition of water to the organic solvent increases its polarity, which can improve the extraction of glycosylated saponins like this compound.

Q3: How can I prevent the degradation of this compound during extraction?

A3: Degradation is often caused by excessive heat or harsh pH. Using UAE at moderate temperatures (e.g., 50°C) or MAE with short extraction times (5-10 minutes) can minimize thermal degradation.[1][4] Maintaining a near-neutral pH is also recommended.

Q4: Is a defatting step necessary before extraction?

A4: Yes, a defatting step is highly recommended, especially for plant materials with high lipid content. Pre-extracting the ground material with a non-polar solvent like n-hexane will remove lipids that can interfere with the extraction and subsequent purification steps, leading to a cleaner final product[5].

Q5: What are the most effective methods for purifying the crude extract?

A5: Macroporous resin chromatography and High-Speed Counter-Current Chromatography (HSCCC) are two effective techniques. Macroporous resins can separate saponins from other compounds based on polarity, while HSCCC is a liquid-liquid chromatography technique that can yield high-purity compounds[6][7].

Quantitative Data on Extraction Methods

The following tables summarize quantitative data from various studies on saponin extraction, providing a comparison of different methods and conditions.

Table 1: Comparison of Extraction Methods for Triterpenoid Saponins

Extraction MethodPlant MaterialSolventTemperature (°C)TimeYield/ConcentrationReference
Ultrasound-Assisted Extraction (UAE) Phytolacca acinosaEthanol:Water (1:1)Not Specified3 x 30 min38.87 mg/g[10]
Heat Reflux Extraction Phytolacca acinosaEthanol:Water (1:1)Not SpecifiedNot Specified36.04 mg/g[10]
Microwave-Assisted Extraction (MAE) Ganoderma atrum95% Ethanol905 min0.968%[4]
Ultrasound-Assisted Extraction (UAE) Hedera helix80% Ethanol5060 min~45 mg/g[1]
Microwave-Assisted Extraction (MAE) Camellia japonicaAcidified Ethanol1805 min80%[13]
Ultrasound-Assisted Extraction (UAE) Camellia japonica39% Acidified EthanolNot Specified8 min56%[13]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on optimized conditions for saponin extraction from Phytolacca species.

1. Sample Preparation:

  • Dry the plant material (e.g., roots of Phytolacca acinosa) at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Optional but Recommended: Perform a defatting step by macerating the powder in n-hexane or petroleum ether for several hours, followed by filtration to remove the lipid-containing solvent.

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a flask.

  • Add 100 mL of 80% ethanol (a 1:10 solid-to-liquid ratio).

  • Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Set the extraction parameters:

    • Temperature: 50°C

    • Time: 60 minutes

    • Ultrasonic Power/Amplitude: 40%

  • After extraction, filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

  • Combine the filtrates from all three extractions.

3. Solvent Removal:

  • Evaporate the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude saponin extract.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from optimized conditions for triterpenoid saponin extraction.

1. Sample Preparation:

  • Follow the same sample preparation steps as in the UAE protocol (drying, grinding, and defatting).

2. Extraction:

  • Place 1 g of the powdered plant material into a microwave-safe extraction vessel.

  • Add 25 mL of 95% ethanol (a 1:25 solid-to-liquid ratio).

  • Secure the vessel in the microwave extractor.

  • Set the MAE parameters:

    • Temperature: 90°C

    • Time: 5 minutes

    • Microwave Power: Set to achieve and maintain the target temperature.

  • After the extraction cycle, allow the vessel to cool to a safe temperature.

  • Filter the extract and wash the residue with a small amount of fresh solvent.

3. Solvent Removal:

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound using Macroporous Resin Chromatography

This protocol provides a general procedure for the purification of saponins from a crude extract.

1. Resin Preparation:

  • Select a suitable macroporous resin (e.g., AB-8 or D101).

  • Pre-treat the resin by soaking it in 95% ethanol for 24 hours to remove any impurities.

  • Wash the resin thoroughly with deionized water until no ethanol is detected.

  • Subsequently, wash the resin with a dilute acid (e.g., 5% HCl) followed by a dilute base (e.g., 5% NaOH), with deionized water washes in between, to further activate it. Finally, wash with deionized water until the pH is neutral[14].

2. Column Packing:

  • Pack a glass column with the pre-treated resin.

3. Adsorption:

  • Dissolve the crude saponin extract in deionized water to a suitable concentration.

  • Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).

4. Washing:

  • Wash the column with several bed volumes of deionized water to remove impurities such as sugars and other highly polar compounds.

5. Elution:

  • Elute the adsorbed saponins using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 90% ethanol).

  • Collect the fractions separately.

6. Analysis and Collection:

  • Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_purification Purification plant_material Plant Material (e.g., Phytolacca acinosa roots) drying Drying plant_material->drying grinding Grinding drying->grinding defatting Defatting (with n-hexane) grinding->defatting uae Ultrasound-Assisted Extraction (UAE) (e.g., 80% Ethanol, 50°C, 60 min) defatting->uae mae Microwave-Assisted Extraction (MAE) (e.g., 95% Ethanol, 90°C, 5 min) defatting->mae filtration Filtration uae->filtration mae->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Purification (e.g., Macroporous Resin Chromatography or HSCCC) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Yield? check_solvent Is the solvent optimal? (e.g., 50-80% Ethanol) start->check_solvent check_params Are time and temperature sufficient? check_solvent->check_params Yes optimize_solvent Optimize solvent polarity. check_solvent->optimize_solvent No check_prep Is the sample finely ground and defatted? check_params->check_prep Yes optimize_params Increase time/temperature or switch to MAE/UAE. check_params->optimize_params No improve_prep Improve grinding and add a defatting step. check_prep->improve_prep No success Yield Improved check_prep->success Yes optimize_solvent->success optimize_params->success improve_prep->success

Caption: Troubleshooting logic for addressing low extraction yield.

References

Overcoming solubility issues of Phytolaccagenic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility challenges of Phytolaccagenic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in water?

This compound is a natural triterpenoid sapogenin, a core component of saponins found in plants like quinoa.[1][2][3] Its chemical structure contains a large, hydrophobic (water-repelling) triterpene core and hydrophilic (water-attracting) functional groups, including carboxylic acid and hydroxyl groups.[4][5] This amphiphilic nature, dominated by its lipophilic core, leads to poor solubility in aqueous solutions at neutral pH.

Q2: What are the recommended organic solvents for creating a stock solution of this compound?

This compound is soluble in several organic solvents. For creating high-concentration stock solutions, the following are recommended:

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate[1]

For most biological experiments, DMSO is the preferred solvent for initial stock preparation.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS, cell culture media). Why does this happen and what can I do?

This is a common issue known as "precipitation upon dilution." It occurs because the highly concentrated drug in the organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The organic solvent disperses, leaving the compound to crash out of the solution.

To prevent this, consider the following strategies:

  • Use Co-solvents: Incorporate water-miscible organic solvents or surfactants into your final aqueous solution.[6][7]

  • Adjust pH: The solubility of saponins can be pH-dependent.[8][9]

  • Stepwise Dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to promote dispersion.

  • Lower the Final Concentration: Your target concentration in the aqueous medium may be above the solubility limit of the compound.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Yes. This compound contains a carboxylic acid group.[4] By increasing the pH of the aqueous solution to a slightly basic range (e.g., pH 7.5-8.5), this group can be deprotonated to a more soluble carboxylate salt.[8][10] This strategy has been shown to improve the solubility of other saponins.[8][11] However, always ensure the final pH is compatible with your experimental system (e.g., cell viability, protein stability).

Q5: What is the role of temperature in dissolving this compound?

For many compounds, solubility increases with temperature.[12][13] Gently warming the solution (e.g., to 37°C) can help dissolve the compound, especially during the preparation of a stock solution.[10] However, the stability of this compound at elevated temperatures in aqueous solutions should be considered, as prolonged exposure to high heat can cause degradation.[9]

Troubleshooting Guide

Issue / ObservationPotential CauseRecommended Solution(s)
Compound will not dissolve in 100% aqueous buffer. High lipophilicity of the molecule.This compound has very low intrinsic water solubility. An organic solvent is required for initial dissolution.[1] Prepare a concentrated stock solution in DMSO first.
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. Exceeding the solubility limit in the final buffer; rapid solvent change.1. Reduce Final Concentration: Test a lower final concentration of the acid. 2. Use a Co-solvent System: Prepare an aqueous buffer containing a co-solvent like PEG300 and a surfactant like Tween 80 before adding the DMSO stock.[14] 3. Improve Mixing: Add the DMSO stock dropwise into the vortexing buffer to ensure rapid dispersion.
Solution is clear initially but becomes cloudy or forms a precipitate over time. Compound is in a supersaturated state and is slowly crystallizing; temperature change; pH shift.1. Incorporate Stabilizers: Use formulation strategies like solid dispersions or cyclodextrin complexes for long-term stability.[6][15] 2. Maintain Temperature: Store the final solution at a constant temperature. Avoid freeze-thaw cycles.[10] 3. Check Buffer Stability: Ensure your buffer's pH is stable over time.
Inconsistent results in biological assays. Inconsistent solubility leading to variable effective concentrations; compound degradation.1. Verify Complete Dissolution: Before each experiment, visually inspect the final solution for any precipitate. 2. Prepare Fresh Solutions: Due to the potential for instability in aqueous media, prepare working solutions fresh from a frozen DMSO stock just before use.[16] 3. Use a Standardized Protocol: Follow a consistent, validated protocol for solution preparation for all experiments.

Data Summary

Table 1: Qualitative Solubility Profile of this compound

Solvent Predicted Solubility Notes
Water & Neutral Aqueous Buffers Sparingly Soluble to Insoluble Intrinsic solubility is very low.[1]
Basic Aqueous Buffers (pH > 8) Soluble The carboxylic acid group is deprotonated to a more soluble salt form.[8][10]

| DMSO, Acetone, Chloroform, Dichloromethane | Soluble | Recommended for preparing concentrated stock solutions.[1] |

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for long-term storage.

Materials:

  • This compound powder (M.Wt: 516.71 g/mol )[14]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator or water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile vial.

  • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 193.5 µL of DMSO per 1 mg of powder).

  • Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied.[10] Intermittently vortex during this process.

  • Once fully dissolved, the solution should be clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[14]

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent System

Objective: To prepare a clear, stable aqueous working solution from a DMSO stock for use in biological assays. This protocol is based on common formulation strategies for poorly soluble compounds.[7][14]

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

Procedure:

  • Determine the final volume and concentration of the working solution needed. For this example, we will prepare 1 mL of a working solution.

  • In a sterile tube, prepare the vehicle by first mixing the co-solvents. For a common formulation of 5% DMSO, 30% PEG300, and 5% Tween 80, add:

    • 300 µL of PEG300

    • 50 µL of Tween 80

  • Vortex the co-solvent mixture until it is homogeneous.

  • Add the required volume of your this compound DMSO stock to the co-solvent mixture. For a 5% DMSO final volume, this would be 50 µL. Vortex thoroughly until the solution is clear.

  • Slowly add the aqueous component (e.g., Saline or PBS) to the mixture while vortexing. In this example, add 600 µL to reach a final volume of 1 mL.

  • Continue to vortex for 1-2 minutes. The final solution should be clear. This solution is now ready for use. Note: Always prepare a matching vehicle control (containing all solvents but no drug) for your experiments.

Visualizations

G start Start: Solubility Issue (Precipitation Observed) check_stock Is the stock solution in an appropriate organic solvent (e.g., DMSO)? start->check_stock prep_stock Action: Prepare a fresh stock solution in 100% DMSO. check_stock->prep_stock No check_conc Is the final aqueous concentration too high? check_stock->check_conc Yes end_success End: Clear Solution prep_stock->end_success lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes check_method Is the dilution method causing precipitation? check_conc->check_method No lower_conc->end_success improve_mixing Action: Add stock solution dropwise to a rapidly stirring aqueous buffer. check_method->improve_mixing Yes use_cosolvent Action: Use a co-solvent system (e.g., PEG300, Tween 80) or adjust buffer pH to >8.0. check_method->use_cosolvent No improve_mixing->end_success use_cosolvent->end_success G cluster_stock Stock Solution Preparation cluster_working Aqueous Working Solution (Co-Solvent Method) A 1. Weigh this compound B 2. Add 100% DMSO A->B C 3. Vortex / Sonicate to Dissolve B->C D 4. Store Aliquots at -20°C C->D E 5. Mix Co-solvents (e.g., PEG300 + Tween 80) D->E F 6. Add DMSO Stock to Co-solvent Mix E->F G 7. Add Aqueous Buffer (e.g., PBS) Slowly F->G H 8. Vortex Until Clear G->H I 9. Ready for Experimental Use H->I G PA This compound PI3K PI3K PA->PI3K (Inhibition) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation

References

Stability of Phytolaccagenic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Phytolaccagenic acid under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for this compound?

For long-term storage, this compound powder should be stored in a cool, dry, and dark place. Manufacturer recommendations suggest desiccation at -20°C.[1] Stock solutions should be prepared fresh. If necessary to store, they should be kept in tightly sealed vials at -20°C for no more than a few months.[1] For short-term storage, such as during an experiment, solutions should be kept at 4°C.

Q2: What are the likely degradation pathways for this compound?

As a triterpenoid saponin, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The ester functional groups in the molecule are prone to hydrolysis under both acidic and basic conditions.[2][3][4] This can lead to the cleavage of the methoxycarbonyl group or other ester linkages.

  • Oxidation: While specific data for this compound is limited, many complex organic molecules are susceptible to oxidation, which can be initiated by exposure to air (auto-oxidation), light, or the presence of oxidizing agents.[5]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.[6][7][8] It is crucial to handle this compound in light-protected conditions whenever possible.

Q3: How can I assess the stability of my this compound sample?

Stability testing involves subjecting the compound to various stress conditions and monitoring its degradation over time. This is typically achieved using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Loss of compound potency or activity in an assay. Degradation of this compound due to improper storage or handling.- Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.- Prepare fresh stock solutions for each experiment.- Perform a quick purity check of the stock solution using HPLC.
Appearance of unexpected peaks in HPLC chromatogram. Degradation of this compound into one or more new chemical entities.- This is a direct indication of instability. Analyze the degradation products using LC-MS to identify their structures.- Re-evaluate the experimental conditions (e.g., pH of the buffer, temperature, exposure to light) to identify the stressor.
Variability in results between experimental replicates. Inconsistent sample handling leading to varying degrees of degradation.- Standardize all sample preparation and handling procedures.- Minimize the time samples are left at room temperature or exposed to light.- Use an internal standard in your analytical method to account for variations.
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.- Confirm the solubility of this compound in your chosen solvent.- The manufacturer suggests that for higher solubility, warming the tube to 37°C and using an ultrasonic bath may be helpful.[1]- If precipitation occurs after a period of time, it may be a sign of degradation. Analyze the precipitate and supernatant separately.

Data Presentation: Forced Degradation Study Framework

While specific quantitative stability data for this compound is not extensively published, a forced degradation study should be performed to understand its stability profile. The following tables outline the conditions to be tested and the data to be collected.

Table 1: Conditions for Forced Degradation Study of this compound

Stress Condition Reagent/Condition Typical Duration Sampling Timepoints
Acidic Hydrolysis 0.1 M HCl24 - 72 hours0, 2, 4, 8, 24, 48, 72 hours
Alkaline Hydrolysis 0.1 M NaOH24 - 72 hours0, 2, 4, 8, 24, 48, 72 hours
Oxidative 3% H₂O₂24 hours0, 1, 2, 4, 8, 24 hours
Thermal 60°C7 days0, 1, 3, 5, 7 days
Photolytic UV light (254 nm) and Visible lightAs per ICH Q1B guidelines0, and after exposure to not less than 1.2 million lux hours and 200 watt hours/square meter

Table 2: Data to be Collected from Forced Degradation Study

Timepoint % this compound Remaining (Acid) % this compound Remaining (Alkaline) % this compound Remaining (Oxidative) % this compound Remaining (Thermal) % this compound Remaining (Photolytic) Appearance of Degradation Products (Peak Area %)
0 hours100%100%100%100%100%None
.....................
Final..................

Experimental Protocols

Protocol 1: HPLC Method for Stability Indicating Assay

This protocol outlines a general HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector or a Mass Spectrometer.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often effective for separating the parent compound from its degradation products. A common mobile phase system for saponins is a mixture of water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, a low UV wavelength (e.g., 205-215 nm) or a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer is recommended.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl or 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Keep the solutions at room temperature or slightly elevated (40-60°C) if the reaction is slow.

    • Oxidation: Dilute the stock solution with 3% hydrogen peroxide to the same final concentration and keep at room temperature.

    • Thermal Degradation: Store the stock solution (or a solid sample) in an oven at 60°C.

    • Photostability: Expose the solution to a light source as specified in the ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sampling: At each timepoint, withdraw an aliquot of the stressed sample.

  • Sample Processing: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using the validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each timepoint relative to the initial concentration. Identify and quantify any major degradation products.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1 M HCl) stock->acid Dilute to 100 µg/mL base Alkaline Hydrolysis (0.1 M NaOH) stock->base Dilute to 100 µg/mL oxid Oxidative Stress (3% H2O2) stock->oxid Dilute to 100 µg/mL thermal Thermal Stress (60°C) stock->thermal Dilute to 100 µg/mL photo Photolytic Stress (UV/Vis Light) stock->photo Dilute to 100 µg/mL sampling Sampling at Timepoints acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc Neutralize/Dilute data Data Analysis (% Degradation, Kinetics) hplc->data

Caption: Workflow for a forced degradation study of this compound.

Signaling_Pathway_Placeholder cluster_storage Storage Conditions cluster_degradation Degradation Pathways cluster_outcome Outcome Temp Temperature Hydrolysis Hydrolysis Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation pH pH pH->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation Loss Loss of Potency Hydrolysis->Loss Products Formation of Degradation Products Hydrolysis->Products Oxidation->Loss Oxidation->Products Photodegradation->Loss Photodegradation->Products

Caption: Logical relationships between storage conditions and degradation of this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phytolaccagenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues with peak tailing during the HPLC analysis of Phytolaccagenic acid.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: In an ideal HPLC separation, the peak shape should be symmetrical (Gaussian). Peak tailing is a distortion where the latter half of the peak is broader than the front half. This is problematic because it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and overall poor method reproducibility. For an acidic compound like this compound, peak tailing is a common issue that needs to be addressed for accurate analysis.

Q2: What are the most common causes of peak tailing for an acidic compound like this compound?

A2: The primary causes of peak tailing for acidic analytes such as this compound often involve secondary interactions with the stationary phase and issues with the mobile phase. Key factors include:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the carboxylic acid functional group of this compound, leading to a secondary retention mechanism and peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both its protonated (less polar) and deprotonated (more polar) forms, resulting in a broadened and tailing peak.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

  • Column Degradation: A decline in column performance due to contamination or bed deformation can lead to poor peak shapes.

  • Extra-Column Effects: Dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can cause band broadening and peak tailing.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Experimental Protocol: Mobile Phase pH Scouting

  • Initial Mobile Phase Preparation: Prepare a stock solution of your aqueous mobile phase component (e.g., water with a buffer like phosphate or acetate at a concentration of 10-20 mM).

  • pH Adjustment: Create a series of mobile phases by adjusting the pH of the aqueous component. It is advisable to start with a low pH and gradually increase it. A good starting range for a carboxylic acid would be pH 2.5, 3.0, 3.5, and 4.0. Use an acid like phosphoric acid or formic acid to adjust the pH.

  • Sample Preparation: Prepare a standard solution of this compound in a solvent that is compatible with your initial mobile phase conditions.

  • HPLC Analysis: Equilibrate the HPLC system with the first mobile phase (e.g., pH 2.5) until a stable baseline is achieved. Inject the this compound standard and record the chromatogram.

  • Iterative Analysis: Repeat step 4 for each of the prepared mobile phases with different pH values.

  • Data Analysis: Compare the peak shape (asymmetry factor) from each run. The optimal pH should result in the most symmetrical peak.

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry Factor (As)Observations
2.51.0 - 1.2Symmetrical peak expected as the analyte should be fully protonated.
3.01.1 - 1.4Minor tailing may be observed if the pH is approaching the pKa.
3.5> 1.5Increased tailing is likely as a significant portion of the analyte may be ionized.
4.0> 1.8Severe tailing is expected due to a mixed population of ionized and non-ionized species.

Note: The asymmetry factor (As) is a measure of peak symmetry. A value of 1.0 represents a perfectly symmetrical peak. Higher values indicate increased tailing.

Guide 2: Addressing Secondary Interactions

Secondary interactions with the stationary phase are a frequent cause of peak tailing. These can be mitigated by selecting an appropriate column and using mobile phase additives.

Experimental Protocol: Column Selection and Use of Additives

  • Column Selection:

    • If you are using a standard C18 column and observing tailing, consider switching to an "end-capped" C18 column. End-capping chemically modifies the stationary phase to block many of the residual silanol groups.

    • Alternatively, a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, might offer different selectivity and reduce secondary interactions.

  • Mobile Phase Additives:

    • Acidic Additives: The addition of a small amount of a weak acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase, can help to suppress the ionization of residual silanol groups on the column, thereby reducing their interaction with the acidic analyte.

    • Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can also help to mask the silanol interactions and improve peak shape.

Data Presentation: Impact of Column and Additives on Peak Shape

ParameterCondition 1Expected Asymmetry (As)Condition 2Expected Asymmetry (As)
Column Type Standard C18> 1.5End-capped C181.0 - 1.3
Mobile Phase Additive No Additive> 1.50.1% Formic Acid1.0 - 1.2
Buffer Concentration 10 mM Phosphate1.3 - 1.625 mM Phosphate1.1 - 1.4
Guide 3: Investigating System and Method Issues

If peak tailing persists after optimizing the mobile phase and column chemistry, the issue may lie with the HPLC system itself or with other method parameters.

Troubleshooting Steps:

  • Check for Column Overload:

    • Protocol: Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL). Inject each concentration and observe the peak shape. If the tailing decreases with lower concentrations, you are likely overloading the column.

    • Solution: Reduce the sample concentration or the injection volume.

  • Inspect for Extra-Column Volume:

    • Protocol: Examine all tubing and connections between the injector, column, and detector. Ensure that the tubing is as short as possible and has a narrow internal diameter (e.g., 0.125 mm). Check that all fittings are properly seated and not creating any dead volume.

    • Solution: Replace any long or wide-bore tubing and remake any suspect connections.

  • Evaluate Column Health:

    • Protocol: If the column is old or has been used with complex sample matrices, it may be contaminated or have a void at the inlet. An increase in backpressure is often a sign of a blocked frit.

    • Solution: Try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this does not resolve the issue, and if the manufacturer's instructions permit, try back-flushing the column. If the problem persists, the column may need to be replaced. A guard column is highly recommended to protect the analytical column from contaminants.

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_pH Is Mobile Phase pH Optimized? (2 units below pKa) start->check_pH adjust_pH Perform pH Scouting Experiment (e.g., pH 2.5-4.0) check_pH->adjust_pH No check_secondary_interactions Are Secondary Interactions Possible? check_pH->check_secondary_interactions Yes adjust_pH->check_secondary_interactions change_column Use End-Capped or Alternative Chemistry Column check_secondary_interactions->change_column Yes check_system_issues Are System or Method Issues Present? check_secondary_interactions->check_system_issues No add_modifier Add Mobile Phase Modifier (e.g., 0.1% Formic Acid) change_column->add_modifier add_modifier->check_system_issues check_overload Test for Column Overload (Inject Dilutions) check_system_issues->check_overload Yes resolved Peak Tailing Resolved check_system_issues->resolved No check_extracolumn Inspect for Extra-Column Volume (Tubing, Fittings) check_overload->check_extracolumn check_overload->resolved Resolved check_column_health Evaluate Column Health (Flush, Back-flush, or Replace) check_extracolumn->check_column_health check_extracolumn->resolved Resolved check_column_health->resolved check_column_health->resolved Resolved

Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Chemical_Interactions cluster_column Silica-Based Stationary Phase cluster_analyte This compound silanol Residual Silanol Group (-Si-OH) ionized_silanol Ionized Silanol Group (-Si-O⁻) peak_tailing Peak Tailing ionized_silanol->peak_tailing acid_form Protonated Form (-COOH) good_peak_shape Good Peak Shape acid_form->good_peak_shape ionized_acid Deprotonated Form (-COO⁻) ionized_acid->ionized_silanol Strong Secondary Interaction mobile_phase_high_pH Mobile Phase (pH > pKa) mobile_phase_high_pH->ionized_silanol Ionizes Silanol mobile_phase_high_pH->ionized_acid Deprotonates Acid mobile_phase_low_pH Mobile Phase (pH < pKa) mobile_phase_low_pH->acid_form Keeps Acid Protonated

Caption: Chemical interactions leading to peak tailing for this compound and the effect of mobile phase pH.

Technical Support Center: Phytolaccagenic Acid Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Phytolaccagenic acid in mouse models. The information is compiled to assist in optimizing dosage and administration for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended routes of administration for delivering compounds to mice?

A1: The choice of administration route depends on the experimental goals, the compound's properties, and the desired absorption rate. Common routes for mice include oral (PO), intraperitoneal (IP), intravenous (IV), subcutaneous (SC), and intramuscular (IM).[1] Each route has specific volume and needle size recommendations to ensure animal welfare and accurate delivery.

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

RouteMax Volume (per site)Needle GaugeDescription
Oral (PO) Gavage 5 mL/kg20-22G (ball-tipped)Delivers an exact dose to the gastrointestinal tract.[2][3] Requires skill to avoid esophageal or tracheal injury.
Intraperitoneal (IP) 10 mL/kg25-27GInjected into the lower right abdominal quadrant, allowing for rapid absorption.[1][4]
Intravenous (IV) 5 mL/kg (bolus)27-30GTypically administered into the lateral tail vein for immediate systemic circulation.[1][4]
Subcutaneous (SC) 5 mL/kg25-27GInjected into the loose skin over the back (intrascapular region). Absorption is slower than other parenteral routes.[4][5]
Intramuscular (IM) 0.05 mL/kg25-27GInjected into the quadriceps or thigh muscles. Used for small volumes.[5]

Q2: What dosages of this compound or related compounds have been reported in rodent studies?

A2: Studies have primarily used saponins containing this compound as the aglycone or crude extracts from Phytolacca species. Dosages vary significantly based on the compound's purity and the intended biological effect.

Table 2: Reported Dosages of this compound-Containing Saponins and Extracts in Rodents

Compound/ExtractSpeciesRouteDosageObserved Effect / Study TypeReference
Quinoa Saponin (this compound aglycone)RatOral10 mg/kgExcretion study; hydrolyzed to aglycone within 24h.[6][7]
Quinoa Saponin (this compound aglycone)MouseOral1.25, 2.50, 5.00 g/kgMicronuclear test (mutagenicity).[6][7]
P. dodecandra Methanol Leaf ExtractMouseOral100, 200, 400 mg/kgAntimalarial activity (chemo-suppression).[8]
P. dodecandra Crude Leaf ExtractRatOral40 mg/kgAnti-inflammatory activity (lowest mean paw volume).[9][10]
P. dodecandra Crude Leaf ExtractRatOral150, 600, 1000 mg/kgAnalgesic activity (writhing protection).[9][10]
P. americana Aqueous ExtractRatOral500, 1000, 2000 mg/kg13-week subchronic toxicity study.[11]

Q3: What is the known acute toxicity profile for this compound-containing compounds?

A3: Acute toxicity studies on crude saponins from quinoa, which have this compound as a primary component, indicate low toxicity when administered orally.

Table 3: Acute Toxicity Data for this compound-Containing Saponins in Rodents

Compound SourceSpeciesRouteLD₅₀ (Median Lethal Dose)ObservationsReference
Chenopodium quinoa Husks (Crude Saponins)RatOral> 10 g/kgNon-toxic classification. Decreased food intake and diarrhea observed at high doses.[6][7]
Matricaria pubescens Phenolic ExtractMouseOral> 5 g/kgConsidered safe.[12]

Troubleshooting Guide

Q1: I am observing adverse effects (e.g., distress, weight loss, diarrhea) in my mice post-administration. What should I do?

A1:

  • Check Administration Technique: Improper oral gavage can cause esophageal or tracheal injury. Ensure personnel are well-trained.[3] For IP injections, aspirate before injecting to avoid administration into the bladder or intestines.[4]

  • Evaluate the Vehicle: The solvent used to dissolve the acid may cause irritation. Ensure the pH is near neutral (~7.0) and that the vehicle is non-toxic.[2] In one study, quinoa saponins were simply dissolved in purified water.[6]

  • Review the Dosage: The administered dose may be too high. Although the LD₅₀ of related saponins is high, sub-lethal toxic effects can occur.[6][7] Consider performing a dose-range finding study to determine the maximum tolerated dose (MTD) for your specific compound and mouse strain.[13]

  • Monitor Animal Health: Systematically monitor clinical signs, body weight, and food/water intake. If adverse effects are noted, reduce the dosage or change the administration route.[11][13]

Q2: The expected anti-inflammatory (or other therapeutic) effect is not being observed. What are the potential issues?

A2:

  • Insufficient Dosage: The dose may be too low to elicit a response. Consult literature for effective dose ranges of similar compounds or conduct a dose-response study.[9][14]

  • Route of Administration: The chosen route may result in poor bioavailability. Oral administration can be subject to a significant first-pass effect in the liver, reducing the amount of active compound reaching systemic circulation.[5][15] Consider a parenteral route like IP or IV for higher bioavailability.

  • Pharmacokinetics: The compound may be cleared from the body too quickly. The half-life (t1/2) of a compound determines the dosing interval needed to maintain therapeutic concentrations.[15][16] While specific pharmacokinetic data for this compound is limited, rapid clearance is a possibility.

  • Compound Preparation: Ensure the compound is fully dissolved or uniformly suspended in the vehicle. Improper preparation can lead to inaccurate dosing.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound to mice.

G cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration & Monitoring cluster_analysis Phase 3: Data Collection & Analysis A Compound Preparation (Dissolve in Vehicle) B Dose Calculation (mg/kg) A->B C Animal Acclimatization (Min. 7 days) D Compound Administration (e.g., Oral Gavage, IP) C->D E Control Group Admin (Vehicle only) C->E F Daily Monitoring (Clinical Signs, Body Weight) D->F E->F G Endpoint Measurement (e.g., Paw Edema, Cytokine Levels) F->G H Tissue/Blood Collection F->H I Statistical Analysis G->I H->I G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Cell Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates pa This compound pa->ikk Inhibits (?) ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα (Degradation) ikb->ikb_p nfkb_inactive NF-κB (p65/p50) nfkb_active Active NF-κB (Translocation) nfkb_inactive->nfkb_active Releases dna DNA Binding nfkb_active->dna Translocates to Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Induces Transcription

References

Technical Support Center: Phytolaccagenic Acid in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phytolaccagenic acid in primary cell cultures. The information is designed to help mitigate cytotoxicity and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound is a triterpenoid saponin, a class of natural glycosides found in various plants.[1] Saponins, in general, exhibit cytotoxic properties due to their amphiphilic nature, which allows them to interact with and disrupt cell membranes.[1][2] This interaction can lead to pore formation, increased membrane permeability, and ultimately, cell death.[1]

Q2: What are the typical cytotoxic concentrations of saponins in cell culture?

Table 1: Comparative IC50 Values of Various Saponins in Different Cell Lines

Saponin/SapogeninCell LineIC50 (µM)Reference
HederageninA549 (Lung Carcinoma)78.4 ± 0.05[3]
HederageninHeLa (Cervical Cancer)56.4 ± 0.05[3]
HederageninHepG2 (Hepatocellular Carcinoma)40.4 ± 0.05[3]
Oleanolic AcidA549 (Lung Carcinoma)98.9 ± 0.05[3]
Oleanolic AcidHeLa (Cervical Cancer)83.6 ± 0.05[3]
Oleanolic AcidHepG2 (Hepatocellular Carcinoma)408.3 ± 0.05[3]
Saponin fraction CIL1NIH3T3 (Mouse Fibroblast)> 10 µg/mL[4]
Saponin extractMCF-7 (Breast Cancer)10.0 - 26.87 µg/mL[5]

Note: This table provides a reference for the cytotoxic range of related saponins. The IC50 of this compound in your primary cell culture will need to be determined experimentally.

Q3: How does this compound induce cell death?

This compound, like many other saponins, primarily induces apoptosis, or programmed cell death.[6][7][8] This can occur through two main signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in primary cell cultures.

Issue 1: High levels of cell death observed even at low concentrations of this compound.

  • Possible Cause: Primary cells are often more sensitive to cytotoxic agents than immortalized cell lines. The concentration range you are using may be too high.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment starting from very low (sub-micromolar) concentrations to determine the precise IC50 value in your primary cell type.

    • Reduce Exposure Time: Limit the duration of exposure to this compound. A time-course experiment can help identify the optimal time point for your desired effect with minimal cell death.

    • Use a Protective Co-treatment: Consider co-incubating your cells with a cytoprotective agent. While specific agents for this compound are not well-documented, general antioxidants or membrane-stabilizing agents could be explored.

Issue 2: Inconsistent results and high variability between experiments.

  • Possible Cause: The purity and stability of your this compound stock solution may be a factor. Additionally, slight variations in cell density and health can lead to different responses.

  • Troubleshooting Steps:

    • Verify Compound Purity: Ensure the purity of your this compound using appropriate analytical techniques (e.g., HPLC, NMR).

    • Prepare Fresh Stock Solutions: Prepare fresh stock solutions of this compound for each experiment to avoid degradation.

    • Standardize Cell Seeding: Maintain a consistent cell seeding density for all experiments.

    • Monitor Cell Health: Regularly assess the morphology and viability of your primary cells before starting an experiment.

Issue 3: Difficulty in distinguishing between apoptosis and necrosis.

  • Possible Cause: At high concentrations, this compound may induce necrosis in addition to apoptosis, leading to a mixed cell death profile.

  • Troubleshooting Steps:

    • Use Multiple Apoptosis Assays: Employ a combination of assays to confirm the mode of cell death. For example, use Annexin V/Propidium Iodide staining to differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) to confirm the involvement of apoptotic pathways.

    • Morphological Assessment: Observe cell morphology using microscopy for characteristic signs of apoptosis (e.g., cell shrinkage, membrane blebbing, formation of apoptotic bodies).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in Primary Cells using MTT Assay

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest drug concentration.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[9][10]

Protocol 2: Hypothetical Co-treatment Strategy to Reduce Cytotoxicity

This protocol is a suggested starting point and requires optimization for your specific primary cells and experimental goals.

  • Agent Selection: Choose a potential cytoprotective agent. Based on the membrane-disrupting nature of saponins, a membrane-stabilizing agent or an antioxidant could be a logical choice.

  • Dose-Response of Protective Agent: First, determine a non-toxic concentration range for the chosen protective agent on your primary cells.

  • Co-treatment Experiment:

    • Seed primary cells in a 96-well plate as described in Protocol 1.

    • Pre-treat the cells with the non-toxic concentration of the protective agent for a specified time (e.g., 1-2 hours).

    • Add various concentrations of this compound to the wells already containing the protective agent.

    • Include controls for the protective agent alone and this compound alone.

  • Viability Assessment: After the desired incubation period, assess cell viability using the MTT assay or another suitable method.

  • Data Analysis: Compare the IC50 value of this compound in the presence and absence of the protective agent to determine if the co-treatment reduced its cytotoxicity.

Table 2: Hypothetical Data on Reduction of this compound Cytotoxicity by a Co-treatment Agent

TreatmentIC50 of this compound (µM)Fold-Increase in IC50
This compound AloneX1
This compound + Agent AYY/X

This table is a template for presenting your experimental findings. The values for X and Y need to be determined empirically.

Protocol 3: Liposomal Formulation of this compound (Conceptual)

  • Lipid Film Hydration:

    • Dissolve this compound and lipids (e.g., DPPC, cholesterol) in an organic solvent.[14]

    • Evaporate the solvent to form a thin lipid film.

    • Hydrate the film with an aqueous buffer to form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) through sonication or extrusion.

  • Purification:

    • Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.

  • Characterization:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

  • In Vitro Testing:

    • Compare the cytotoxicity of the liposomal this compound formulation with that of the free compound in your primary cell culture system.

Signaling Pathways and Workflows

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the general mechanism by which saponins like this compound are thought to induce apoptosis. The pathway involves both extrinsic and intrinsic routes, leading to the activation of executioner caspases and subsequent cell death.[6][7]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phytolaccagenic_acid This compound Death_Receptor Death Receptor (e.g., Fas, TNFR) Phytolaccagenic_acid->Death_Receptor Binds Bax_Bak Bax/Bak Activation Phytolaccagenic_acid->Bax_Bak Induces DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase8->Bax_Bak via Bid cleavage Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Inhibits

Caption: General signaling pathway of saponin-induced apoptosis.

Experimental Workflow for Reducing this compound Cytotoxicity

This workflow outlines the steps to investigate and mitigate the cytotoxicity of this compound in primary cell cultures.

cluster_strategies 3. Test Mitigation Strategies Start Start: High Cytotoxicity Observed Dose_Response 1. Determine IC50 (Dose-Response Curve) Start->Dose_Response Time_Course 2. Optimize Exposure Time (Time-Course Study) Dose_Response->Time_Course Co_treatment A. Co-treatment with Protective Agent Time_Course->Co_treatment Formulation B. Liposomal Formulation Time_Course->Formulation Viability_Assay 4. Assess Cell Viability (e.g., MTT, Annexin V) Co_treatment->Viability_Assay Formulation->Viability_Assay Data_Analysis 5. Analyze Data & Compare IC50 Values Viability_Assay->Data_Analysis End End: Optimized Protocol with Reduced Cytotoxicity Data_Analysis->End

Caption: Workflow for mitigating this compound cytotoxicity.

References

Technical Support Center: Synthesis of Phytolaccagenic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Phytolaccagenic acid derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Extraction & Isolation

Question: I am getting a low yield of saponins from my plant material. What are the critical factors I should check?

Answer: Low yields of saponins containing this compound are a common issue. Several factors in your extraction protocol could be the cause. The choice of solvent, extraction method, and the number of extraction cycles are all critical.

  • Solvent Composition: The polarity of the extraction solvent is crucial. For saponins from sources like quinoa, an aqueous alcohol solution is preferred. The concentration of alcohol should be carefully optimized, typically between 40% and 80%.[1][2] A 50-75% alcohol concentration, particularly around 50%, is often found to be optimal for maximizing saponin extraction while minimizing the co-extraction of unwanted compounds.[2]

  • Extraction Method: Both heat reflux and ultrasound-assisted extraction methods are commonly used.[3][4] Ultrasound-assisted extraction can sometimes offer higher yields of total saponins compared to heat reflux.[3][4]

  • Extraction Cycles: Repeating the extraction process multiple times (e.g., three times) with fresh solvent will significantly improve the recovery of saponins from the plant matrix.[3]

Here is a workflow to guide your extraction and isolation process:

G cluster_extraction Extraction cluster_purification Purification & Hydrolysis plant_material Plant Material (e.g., Quinoa Bran) extraction Ultrasound-Assisted or Heat Reflux Extraction (e.g., 50-75% aq. Ethanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Saponin-Containing Solution filtration->crude_extract evaporation Alcohol Evaporation crude_extract->evaporation acid_hydrolysis Acid Hydrolysis (e.g., HCl, reflux) evaporation->acid_hydrolysis precipitation Precipitation of Sapogenins acid_hydrolysis->precipitation recovery Filtration/Recovery of Precipitate precipitation->recovery decolorize Decolorization with Aqueous Base (e.g., NaOH) recovery->decolorize final_product This compound-Rich Sapogenins decolorize->final_product

Caption: Workflow for Extraction and Hydrolysis.

Question: How can I effectively purify this compound from a crude extract?

Answer: Purifying this compound, the sapogenin, typically involves a multi-step process starting from the crude saponin extract.

  • Acid Hydrolysis: The first step is to cleave the sugar moieties from the saponins. This is achieved by acid hydrolysis, for instance, by refluxing the crude extract in an acidic solution like hydrochloric acid (HCl).[2][5] This process causes the less soluble sapogenins, including this compound, to precipitate out of the solution.[2]

  • Recovery and Decolorization: The resulting precipitate containing the sapogenins can be recovered by filtration.[2] To decolorize the product, the precipitate can be slurried in an aqueous base (like NaOH), which helps in removing pigments and results in off-white crystals of the sapogenin.[2]

  • Chromatographic Separation: For higher purity, chromatographic techniques are necessary. Methods like High-Performance Liquid Chromatography (HPLC) can be used to separate this compound from other sapogenins that may be present, such as oleanolic acid and hederagenin.[6][7]

2. Synthesis & Derivatization

Question: I am struggling with selective reactions on this compound due to its multiple reactive sites. How can I achieve better selectivity?

Answer: this compound has multiple hydroxyl groups and a carboxylic acid, making selective derivatization challenging. A robust protecting group strategy is essential to temporarily mask certain functional groups while reacting with a specific site.[8]

  • Orthogonal Protecting Groups: The key is to use "orthogonal" protecting groups. These are groups that can be removed under different conditions, allowing for the selective deprotection and subsequent reaction of one functional group while others remain protected.[8] For example, a Boc-protected amine is removed with acid, while an Fmoc-protected amine is removed with a base.[8][9]

  • Common Protecting Groups for Hydroxyls: Silyl ethers (like TBDMS) and acetals are commonly used to protect hydroxyl groups.[10]

  • Carboxylic Acid Protection: The carboxylic acid can be protected as an ester, for instance, a methyl or benzyl ester.[8]

The choice of protecting groups will depend on the stability of your molecule and the reaction conditions you plan to use for derivatization.

G PA This compound (Multiple -OH, -COOH) P1 Protect specific -OH group(s) (e.g., with Silyl Ether) PA->P1 Step 1 P2 Protect -COOH group (e.g., as Benzyl Ester) P1->P2 Step 2 React Perform desired reaction on unprotected -OH group P2->React Step 3 D1 Selectively deprotect first -OH group React->D1 Step 4a (Orthogonal) D_all Global Deprotection React->D_all Step 4b (Direct) React2 Perform second reaction D1->React2 React2->D_all Derivative Final Derivative D_all->Derivative

Caption: General Protecting Group Strategy.

Question: My derivatization reaction is giving a complex mixture of products. What could be the cause?

Answer: A complex product mixture suggests a lack of reaction selectivity. Here’s a troubleshooting guide:

G Start Complex Product Mixture Observed Q1 Is a protecting group strategy being used? Start->Q1 A1_No Implement an orthogonal protecting group strategy. Q1->A1_No No A1_Yes Are protecting groups stable under reaction conditions? Q1->A1_Yes Yes A2_No Choose more robust protecting groups. A1_Yes->A2_No No A2_Yes Are reaction conditions (temp, time, stoichiometry) optimized? A1_Yes->A2_Yes Yes A3_No Systematically vary conditions. Start with milder conditions. A2_Yes->A3_No No A3_Yes Consider steric hindrance or electronic effects of the substrate. A2_Yes->A3_Yes Yes

Caption: Troubleshooting Complex Product Mixtures.

Quantitative Data Summary

The yield and composition of saponins and sapogenins are highly variable depending on the source and extraction/hydrolysis methods.

ParameterMethod/SolventResultReference
Total Saponin Extraction Ultrasound-assisted (Ethanol:H₂O 1:1)38.87 mg/g of plant extract[3][4]
Total Saponin Extraction Heat Reflux (Ethanol:H₂O 7:3)36.04 mg/g of plant extract[3][4]
Optimal Alcohol Concentration Aqueous Ethanol or Methanol50-60% (v/v)[2]
Cytotoxicity (IC₅₀) P. acinosa extract vs. SGC-7901 cells27.20 ± 1.60 µg/mL[3]
Cytotoxicity (IC₅₀) P. acinosa extract vs. Hep G2 cells25.59 ± 1.63 µg/mL[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of Saponins

This protocol is adapted from methods described for the extraction of triterpenoid saponins from Phytolaccaceae species.[3]

  • Preparation: Grind the dried plant material (e.g., roots) into a fine powder.

  • Solvent: Prepare a 1:1 (v/v) solution of ethanol and deionized water.

  • Extraction:

    • Weigh 20 g of the powdered plant material.

    • Add 160 mL of the ethanol:water solvent (a 1:8 sample to solvent ratio).

    • Place the mixture in an ultrasonic bath.

    • Sonicate at room temperature for 30 minutes.

  • Recovery:

    • Separate the extract from the solid residue by filtration or centrifugation.

    • Repeat the extraction process on the solid residue two more times with fresh solvent to maximize yield.

  • Concentration: Combine the extracts and remove the ethanol using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield a crude saponin powder.

Protocol 2: Acid Hydrolysis of Saponins to Sapogenins

This protocol is based on the general procedure for obtaining sapogenins from saponin-rich extracts.[2][5]

  • Preparation: Dissolve the crude saponin extract in an aqueous alcohol solution (e.g., 50% ethanol).

  • Hydrolysis:

    • Add a strong acid, such as concentrated HCl, to the solution. A typical ratio might be 450 mL of concentrated HCl per 3 liters of the saponin solution.[2]

    • Heat the mixture under reflux for several hours (e.g., 6 hours). This will cleave the glycosidic bonds.

  • Precipitation and Recovery:

    • Allow the hydrolysate to cool to room temperature. A precipitate containing the crude sapogenins will form.

    • Collect the precipitate by vacuum filtration.

  • Decolorization:

    • Create a slurry of the precipitate in water.

    • Adjust the pH of the slurry to approximately 10 with a base (e.g., NaOH).

    • The sapogenins will precipitate as off-white crystals.

  • Final Product: Collect the purified sapogenin precipitate by filtration, wash with water, and dry. This product will be enriched in this compound. Further purification can be achieved via chromatography.

References

Technical Support Center: Method Refinement for Consistent Bioactivity of Phytolaccagenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges in achieving consistent bioactivity of Phytolaccagenic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in the bioactivity of this compound extracts? A: The primary sources of variability stem from both the raw plant material and the processing methods. Environmental conditions and the geographical origin of the plant can significantly alter the quantity and types of secondary metabolites present, including this compound and its saponin derivatives.[1] Furthermore, the specific species within the Phytolacca genus can show considerable chemical differences.[1] Co-extracted compounds, such as phenolics or fats, can also interfere with or modify the bioactivity and bioaccessibility of the target compound.[2]

Q2: How does the extraction method impact the final yield and purity? A: The extraction method is a critical parameter influencing the quality and quantity of the recovered compounds.[1] Studies have shown that ultrasound-assisted extraction can yield a higher concentration of total saponins compared to conventional heat reflux methods.[1] Key parameters to optimize for a robust extraction include the choice of solvent, solvent-to-sample ratio, extraction duration, and the number of extraction cycles.[1]

Q3: What are the best practices for storing this compound to ensure its stability? A: Phytochemicals are often susceptible to degradation from light, temperature, and pH.[3][4] To ensure stability, this compound, especially in solution, should be stored in a cool, dark environment. For many phytochemicals, stability is greatest at lower pH values.[4] It is recommended to prepare fresh solutions for bioassays whenever possible to avoid degradation, which can occur rapidly in aqueous media.[4]

Q4: Which analytical techniques are most suitable for the identification and quantification of this compound? A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely used and reliable techniques for the qualitative and quantitative analysis of saponins and their aglycones, like this compound.[1][5] LC-MS, particularly when coupled with ElectroSpray Ionization (ESI), is powerful for structural elucidation by analyzing fragmentation patterns.[1] For sapogenins, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a silylation derivatization step.[6]

Troubleshooting Guide

Problem 1: Low Yield of this compound After Extraction and Hydrolysis.

Possible Cause Suggested Solution
Inefficient Initial Extraction Optimize the extraction method. Switch to Ultrasound-Assisted Extraction (UAE), which has been shown to be more efficient for saponins.[1] Systematically test different solvent systems (e.g., ethanol-water ratios), solvent-to-sample ratios, and extraction times to find the optimal conditions for your plant material.[1]
Incomplete Acid Hydrolysis Ensure the acid concentration and reaction time are sufficient to cleave the sugar moieties from the saponins. The process typically involves heating with a strong acid like HCl.[7][8] Monitor the reaction to avoid degradation of the resulting aglycone.
Loss During Purification If using column chromatography, ensure the stationary phase (e.g., silica gel) and mobile phase are appropriate for the polarity of this compound.[8] For purification with macroporous resins, select a resin with the appropriate adsorption and desorption characteristics.[9][10]

Problem 2: Inconsistent or Non-Reproducible Bioactivity Assay Results.

Possible Cause Suggested Solution
Compound Degradation This compound may be unstable under your experimental conditions (e.g., in aqueous buffer, exposure to light).[4] Prepare fresh stock solutions for each experiment. Minimize the exposure of the compound to light and extreme temperatures. Run a stability test of your compound in the assay medium.
Variable Purity of Batches Different extraction and purification batches may have varying levels of purity or contain different co-extracted compounds that influence bioactivity.[2] Quantify the concentration of this compound in each batch using a validated HPLC or LC-MS method before conducting bioassays.[5]
Assay-Related Issues General lab errors or variability in cell lines can cause inconsistent results. Always include positive and negative controls.[11] If an experiment fails once, repeat it to rule out simple human error before changing multiple parameters.[11]
Presence of Interfering Compounds Crude or semi-purified extracts may contain other bioactive compounds that act synergistically or antagonistically, leading to variable results.[2] Further purify your sample to isolate this compound.

Quantitative Data Summary

The bioactivity of pure this compound is a subject of ongoing research. However, data from related triterpenoids and saponins can provide a valuable reference for expected potency in cytotoxicity assays.

Table 1: Comparison of Extraction Methods for Total Saponin Yield Data derived from a study on Phytolacca acinosa roots.[1]

Extraction MethodOptimized ConditionsTotal Saponin Yield (mg/g of extract)
Ultrasound-Assisted Extraction Ethanol-H₂O (1:1), 1:8 sample ratio, 3 extractions of 30 min38.87
Heat Reflux Extraction Not specified36.04

Table 2: Cytotoxic Activity (IC₅₀) of Related Triterpenoid Sapogenins Against Various Cancer Cell Lines These compounds share structural similarities with this compound and are often co-isolated.

CompoundCell LineCancer TypeIC₅₀ (µM)Source
HederageninA549Lung78.4 ± 0.05[7]
HeLaCervical56.4 ± 0.05[7]
HepG2Liver40.4 ± 0.05[7]
SH-SY5YNeuroblastoma12.3 ± 0.05[7]
Ursolic AcidA549Lung21.9 ± 0.05[7]
HeLaCervical11.2 ± 0.05[7]
HepG2Liver104.2 ± 0.05[7]
SH-SY5YNeuroblastoma6.9 ± 0.05[7]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Saponins This protocol is adapted from methodologies optimized for saponin extraction from Phytolacca species.[1]

  • Preparation: Grind dried plant material (e.g., roots) into a fine powder.

  • Extraction:

    • Place 20 g of the ground material into a flask.

    • Add 160 mL of an ethanol-water (1:1, v/v) solvent mixture (a 1:8 sample-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature.

  • Collection:

    • Separate the extract from the solid residue by centrifugation or filtration.

    • Collect the supernatant.

  • Repeat: Repeat the extraction process on the solid residue two more times, combining all supernatants.

  • Concentration: Evaporate the ethanol from the combined extract under reduced pressure using a rotary evaporator. The remaining aqueous solution can be used for hydrolysis or lyophilized to yield a crude saponin powder.[8]

Protocol 2: Acid Hydrolysis for this compound Preparation This is a general procedure for cleaving saponins to yield their sapogenin core.[7][8][12]

  • Dissolution: Dissolve the crude saponin extract in an aqueous alcohol solution (e.g., 50% methanol).

  • Hydrolysis:

    • Add a strong acid, such as concentrated hydrochloric acid (HCl), to the solution.

    • Reflux the mixture by heating in a water bath for a defined period (e.g., 20 minutes to several hours), monitoring for the precipitation of the sapogenins.[7][8]

  • Neutralization & Extraction:

    • Cool the reaction mixture and adjust the pH with a base (e.g., NaOH).[7]

    • Extract the precipitated sapogenins using an organic solvent like chloroform or ethyl acetate.

  • Purification: Collect the organic phase, wash with water, dry with an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain crude this compound. Further purification can be achieved via column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification & Analysis plant_material Plant Material (e.g., Roots) grinding Grinding & Drying plant_material->grinding uae Ultrasound-Assisted Extraction grinding->uae filtration Filtration / Centrifugation uae->filtration concentration Solvent Evaporation filtration->concentration crude_saponins Crude Saponin Extract concentration->crude_saponins acid_hydrolysis Acid Hydrolysis (e.g., HCl) crude_saponins->acid_hydrolysis neutralization Neutralization & Liquid-Liquid Extraction acid_hydrolysis->neutralization crude_pa Crude this compound neutralization->crude_pa chromatography Column Chromatography crude_pa->chromatography analysis HPLC / LC-MS Analysis chromatography->analysis pure_pa Pure this compound analysis->pure_pa

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow start Inconsistent Bioactivity Observed check_purity Is the sample purity consistent across batches? start->check_purity check_storage Was the compound stored correctly (dark, cool)? check_purity->check_storage Yes quantify Action: Quantify each batch via HPLC/LC-MS before use. check_purity->quantify No check_protocol Was the assay protocol followed precisely? check_storage->check_protocol Yes rerun_storage Action: Prepare fresh solutions. Minimize light/heat exposure. check_storage->rerun_storage No rerun_protocol Action: Repeat experiment with positive/negative controls. check_protocol->rerun_protocol No end_consistent Results Consistent check_protocol->end_consistent Yes purify Action: Re-purify sample to remove interfering compounds. quantify->purify purify->check_storage rerun_storage->end_consistent end_inconsistent Problem Persists: Investigate Assay Design rerun_protocol->end_inconsistent

Caption: Troubleshooting workflow for addressing inconsistent bioactivity results.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Saponins Saponins (e.g., this compound) Saponins->Akt Inhibits Saponins->mTOR Inhibits

Caption: Potential mechanism: Inhibition of the PI3K/Akt/mTOR signaling pathway by saponins.[13]

References

Avoiding degradation of Phytolaccagenic acid during hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phytolaccagenic acid. The information provided aims to help users avoid degradation of the target molecule during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during hydrolysis a concern?

This compound is a triterpenoid sapogenin found in various plants of the Phytolaccaceae family. It is the aglycone (non-sugar) part of saponin glycosides. During hydrolysis, the goal is to cleave the sugar moieties from the saponin to isolate the this compound. However, the conditions required for hydrolysis, such as high temperatures and acidic or alkaline environments, can also lead to the degradation of the this compound molecule itself, reducing the yield and purity of the final product.

Q2: What are the primary factors that can cause degradation of this compound during hydrolysis?

The main factors influencing the degradation of this compound during hydrolysis are:

  • pH: Both strongly acidic and strongly alkaline conditions can promote degradation.

  • Temperature: High temperatures accelerate the rate of hydrolysis but also increase the risk of degradation.

  • Reaction Time: Prolonged exposure to harsh hydrolysis conditions can lead to the breakdown of the sapogenin.[1]

  • Presence of Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to unwanted side reactions.

Q3: Which is generally preferred for obtaining this compound: acidic or alkaline hydrolysis?

While acid hydrolysis is a common method for obtaining sapogenins, alkaline hydrolysis is often preferred for minimizing the degradation of the aglycone.[2] Alkaline conditions can selectively cleave the ester linkages of bidesmosidic saponins without hydrolyzing the more stable glycosidic bonds, which can be a gentler approach.[3][4] However, the optimal method may depend on the specific saponin structure and the experimental goals.

Q4: Can microwave-assisted hydrolysis be used for obtaining this compound?

Yes, microwave-assisted alkaline hydrolysis has been shown to be a rapid and efficient method for the selective hydrolysis of saponins to yield their corresponding sapogenins, including those with this compound as the aglycone.[4] This method can significantly reduce the reaction time, thereby minimizing the exposure of the target molecule to potentially degrading conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation during hydrolysis: The hydrolysis conditions (temperature, pH, time) may be too harsh.Optimize hydrolysis parameters. For acid hydrolysis, consider reducing the acid concentration, temperature, or reaction time. For alkaline hydrolysis, use milder basic conditions. Consider using microwave-assisted hydrolysis to shorten the reaction time.
Incomplete hydrolysis: The hydrolysis conditions may not be sufficient to completely cleave the sugar moieties.Increase the reaction time, temperature, or concentration of the acid/base cautiously, while monitoring for degradation. Ensure proper mixing of the reaction mixture.
Presence of unexpected byproducts in the final product Degradation of this compound: Side reactions may be occurring under the hydrolysis conditions.Modify the hydrolysis method. If using acid hydrolysis, consider switching to alkaline hydrolysis. Purify the crude extract before hydrolysis to remove interfering substances. Use antioxidants if oxidation is suspected.
Formation of artifacts: The hydrolysis conditions may be promoting molecular rearrangements or other chemical transformations.Acid hydrolysis in anhydrous methanol has been reported to reduce the formation of artifacts.[2]
Difficulty in purifying this compound after hydrolysis Presence of complex mixture of byproducts: Significant degradation can lead to a complex mixture that is difficult to separate.Optimize the hydrolysis step to minimize byproduct formation. Employ appropriate chromatographic techniques (e.g., column chromatography, HPLC) for purification.
Inconsistent results between batches Variability in starting material: The saponin content and composition can vary between different plant batches.Standardize the starting material as much as possible. Perform a quantitative analysis of the saponin content in the starting material before hydrolysis.
Inconsistent hydrolysis conditions: Minor variations in temperature, time, or reagent concentration can affect the outcome.Carefully control and monitor all reaction parameters. Use calibrated equipment.

Experimental Protocols

Protocol 1: Optimized Acid Hydrolysis of Saponins

This protocol is a general guideline and may require optimization for specific plant materials.

  • Preparation of Saponin Extract: Extract the dried and powdered plant material with a suitable solvent (e.g., 85% methanol) using techniques such as ultrasonication or reflux. Concentrate the extract to obtain the crude saponin mixture.[5]

  • Hydrolysis:

    • Dissolve the crude saponin extract in a solution of 1.2 M HCl in 50% aqueous methanol.

    • Reflux the mixture at 80°C for 2 hours.[6] To minimize oxidation, the reaction can be carried out under an inert atmosphere (e.g., nitrogen).

    • Alternatively, for some saponins, hydrolysis in 6N HCl at 100°C overnight has been used.[2]

  • Extraction of Aglycone:

    • After cooling, neutralize the reaction mixture with a suitable base (e.g., NaOH).

    • Partition the mixture with an organic solvent (e.g., chloroform or ethyl acetate) to extract the this compound.

    • Wash the organic layer with water to remove residual acid and salts.

  • Purification and Analysis:

    • Dry the organic extract over anhydrous sodium sulfate and concentrate it under reduced pressure.

    • Purify the crude this compound using column chromatography or preparative HPLC.

    • Analyze the purity and identity of the final product using techniques such as TLC, HPLC, and MS.

Protocol 2: Microwave-Assisted Alkaline Hydrolysis

This method is particularly useful for the selective and rapid hydrolysis of bidesmosidic saponins.

  • Preparation of Saponin Extract: Prepare a crude saponin extract as described in Protocol 1.

  • Microwave-Assisted Hydrolysis:

    • Dissolve the saponin extract in a suitable solvent (e.g., aqueous methanol).

    • Adjust the pH of the solution to 10 using a suitable base (e.g., KOH).

    • Place the reaction vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 150°C) for a short duration (e.g., 5 minutes).[4]

  • Extraction and Purification:

    • Follow the extraction and purification steps as outlined in Protocol 1.

Data Summary

Hydrolysis Method Key Parameters Advantages Disadvantages Reported Yield/Efficiency
Acid Hydrolysis 1-6 N HCl, 80-100°C, 1-12 hoursEffective for complete hydrolysis of most saponins.Higher risk of aglycone degradation and artifact formation with prolonged heating.Can approach 100% hydrolysis, but yield of desired sapogenin can be reduced by degradation.[7][8]
Alkaline Hydrolysis 5% NaOH or KOH in methanol, room temp to refluxMilder conditions, can be selective for ester linkages, less degradation of the aglycone.[2][3]May result in partial hydrolysis for some saponins.[2]Can achieve quantitative conversion for specific saponins.[4]
Microwave-Assisted Alkaline Hydrolysis pH 10, 150°C, 5 minutesVery rapid, high efficiency, minimizes degradation due to short reaction time.[4]Requires specialized microwave reactor equipment.Can achieve ~100% conversion.[4]

Visualizations

Hydrolysis_Workflow Start Plant Material (e.g., Phytolacca species) Extraction Saponin Extraction (e.g., Methanol) Start->Extraction Crude_Saponins Crude Saponin Extract Extraction->Crude_Saponins Hydrolysis Hydrolysis (Acidic or Alkaline) Crude_Saponins->Hydrolysis Acid_Path Acidic (e.g., HCl) Hydrolysis->Acid_Path Alkaline_Path Alkaline (e.g., KOH) Hydrolysis->Alkaline_Path Degradation Degradation Products Hydrolysis->Degradation Neutralization Neutralization & Extraction Acid_Path->Neutralization Alkaline_Path->Neutralization Purification Purification (e.g., Chromatography) Neutralization->Purification Final_Product Pure Phytolaccagenic Acid Purification->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Degradation_Pathway cluster_conditions Influencing Factors Saponin Saponin (this compound glycoside) Hydrolysis Hydrolysis (H+ or OH-, ΔT) Saponin->Hydrolysis Phytolaccagenic_Acid This compound (Desired Product) Hydrolysis->Phytolaccagenic_Acid Degradation_Products Degradation Products (e.g., oxidized or rearranged forms) Hydrolysis->Degradation_Products Phytolaccagenic_Acid->Degradation_Products Degradation Over_Hydrolysis Prolonged/Harsh Conditions Temperature High Temperature Temperature->Hydrolysis Extreme_pH Extreme pH Extreme_pH->Hydrolysis Time Long Reaction Time Time->Hydrolysis

Caption: Logical relationship of hydrolysis and potential degradation.

References

Matrix effects in LC-MS analysis of Phytolaccagenic acid from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS analysis of Phytolaccagenic acid from crude extracts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant signal suppression for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?

A1: Signal suppression, a common matrix effect in LC-MS, is the reduction in ionization efficiency of the target analyte due to co-eluting compounds from the sample matrix.[1] For crude plant extracts, common interfering substances include phospholipids, salts, and other secondary metabolites.[2]

Troubleshooting Steps:

  • Optimize Sample Preparation: Crude extracts require rigorous cleanup. Protein precipitation (PPT) is often insufficient for removing matrix components that interfere with saponin analysis.[3] More effective methods include:

    • Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible solvent, leaving many interfering compounds behind.

    • Solid-Phase Extraction (SPE): This method provides excellent cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.[3]

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components.

    • Adjust the gradient elution profile to increase the separation of the analyte from early-eluting, polar interferences.

    • Consider using a different stationary phase if co-elution persists.

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the extract can reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.[1]

  • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal for compensating for matrix effects. If a SIL standard is unavailable, a structural analog that co-elutes with the analyte can be used.

Q2: My chromatographic peak for this compound is broad and shows significant tailing. What could be the issue?

A2: Poor peak shape can be caused by several factors, including issues with the analytical column, mobile phase, or interactions between the analyte and the LC system.

Troubleshooting Steps:

  • Check Column Health: The column may be contaminated or degraded.

    • Flush the column with a strong solvent wash.

    • If the problem persists, replace the column with a new one.

  • Mobile Phase pH: this compound is an acidic saponin. The pH of the mobile phase can affect its ionization state and peak shape.

    • Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% formic acid) to promote protonation and improve peak shape in reversed-phase chromatography.

  • Analyte-Metal Interactions: Acidic analytes can interact with any metal components in the LC system (e.g., frits, tubing), leading to peak tailing.

    • Consider using a column with a PEEK-lined or other biocompatible hardware.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks.

    • Try injecting a smaller volume or a more dilute sample.

Q3: I am struggling with low sensitivity and cannot reach the required limit of detection (LOD) for this compound. How can I improve my signal intensity?

A3: Low sensitivity can be a result of ion suppression, inefficient ionization, or suboptimal MS parameters.

Troubleshooting Steps:

  • Address Ion Suppression: Follow the steps outlined in Q1 to minimize matrix effects, as this is a primary cause of low signal intensity.

  • Optimize Ionization Source Parameters:

    • Ensure the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for this compound.

    • This compound can be analyzed in both positive and negative ion mode. While positive ion mode is common for its aglycone, phytolaccagenin[4], negative ion mode can also be effective for saponins.[5] Experiment with both modes to determine which provides better sensitivity for your specific matrix and conditions.

  • Optimize MS/MS Parameters:

    • Ensure you are using the optimal precursor and product ions (MRM transition) for this compound.

    • Optimize the collision energy (CE) for the selected MRM transition. The optimal CE is crucial for achieving maximum fragment ion intensity.[6]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniqueRelative RecoveryRelative Matrix EffectThroughputRecommendation for this compound Analysis
Protein Precipitation (PPT) Moderate to HighHighHighNot recommended for quantitative analysis due to significant matrix effects.[3]
Liquid-Liquid Extraction (LLE) ModerateLow to ModerateLowGood for cleaner extracts, but may have lower recovery and is more labor-intensive.[3]
Solid-Phase Extraction (SPE) HighLowModerateRecommended for achieving high recovery and minimizing matrix effects.[3]

Experimental Protocols

Extraction of this compound from Crude Plant Material

This protocol is adapted from a method for the extraction of saponins from Phytolacca species.

  • Sample Preparation: Dry the plant material (e.g., roots) at 50°C and grind into a fine powder.

  • Ultrasonic Extraction:

    • Weigh 50 g of the powdered plant material.

    • Add the powder to a suitable vessel with a solvent of ethanol:water (1:1, v/v) at a sample-to-solvent ratio of 1:8.

    • Perform ultrasonic-assisted extraction for 30 minutes.

    • Repeat the extraction process three times, collecting the solvent each time.

  • Concentration: Combine the filtrates and concentrate to dryness using a rotary evaporator under reduced pressure at 40°C.

Sample Cleanup: Solid-Phase Extraction (SPE)
  • Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., 10% methanol in water).

  • SPE Cartridge Conditioning: Use a reversed-phase SPE cartridge (e.g., C18). Condition the cartridge sequentially with methanol and then water.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a higher percentage of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis of this compound

The following parameters are based on a validated method for the closely related compound, phytolaccagenin, and can be used as a starting point for method development for this compound.[4]

  • LC Column: C18 column (e.g., 4.6 mm x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1 mL/min (with a 1:1 splitter if necessary)

  • Gradient: Develop a gradient to ensure separation from matrix components.

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

MRM Transition for this compound (starting point):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)
This compound533.2515.3Optimization Required

Note: The optimal collision energy should be determined experimentally by infusing a standard solution of this compound and varying the CE to maximize the signal of the product ion.

Visualizations

experimental_workflow cluster_extraction Crude Extraction cluster_cleanup Sample Cleanup (SPE) cluster_analysis Analysis plant_material Powdered Plant Material ultrasonic_extraction Ultrasonic Extraction (Ethanol:Water 1:1) plant_material->ultrasonic_extraction concentration Rotary Evaporation ultrasonic_extraction->concentration reconstitution Reconstitute Crude Extract concentration->reconstitution spe Solid-Phase Extraction (C18) reconstitution->spe evaporation Evaporate & Reconstitute in Mobile Phase spe->evaporation lc_ms LC-MS/MS Analysis evaporation->lc_ms

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_matrix_effects start Signal Suppression or Poor Reproducibility Observed check_sample_prep Is Sample Cleanup Sufficient? start->check_sample_prep optimize_sample_prep Implement/Optimize SPE or LLE check_sample_prep->optimize_sample_prep No check_chromatography Is Analyte Peak Resolved from Matrix? check_sample_prep->check_chromatography Yes optimize_sample_prep->check_chromatography adjust_gradient Adjust LC Gradient check_chromatography->adjust_gradient No dilute_sample Dilute Sample Extract check_chromatography->dilute_sample Yes final_check Re-evaluate Performance adjust_gradient->final_check use_is Use Stable Isotope-Labeled or Analog Internal Standard dilute_sample->use_is use_is->final_check

Caption: Troubleshooting decision tree for matrix effects in LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Phytolaccagenic Acid and Oleanolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two naturally occurring triterpenoids: Phytolaccagenic acid and oleanolic acid. While both compounds share a common pentacyclic triterpene backbone and exhibit a range of pharmacological effects, the extent of scientific investigation into their specific activities and mechanisms of action differs significantly. Oleanolic acid has been extensively studied, with a wealth of data available on its anticancer, anti-inflammatory, and antiviral properties. In contrast, research on this compound is less comprehensive, with much of the current understanding derived from studies on saponin extracts of plants such as Phytolacca and Chenopodium quinoa, where it is a prominent constituent.

This comparison aims to synthesize the available experimental data, detail relevant methodologies, and visualize the known signaling pathways to provide a valuable resource for researchers exploring the therapeutic potential of these compounds.

Data Presentation: A Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for the anticancer, anti-inflammatory, and antiviral activities of this compound and oleanolic acid. It is important to note that data for pure this compound is limited, and some values are derived from extracts rich in this compound.

Table 1: Comparative Anticancer Activity (IC50 Values)

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
This compound (as major component of P. acinosa saponin extract) SGC-7901Gastric Carcinoma27.20 ± 1.60-[1]
Hep G2Hepatocellular Carcinoma25.59 ± 1.63-[1]
Oleanolic Acid HepG2Hepatocellular Carcinoma-~25-50
A549Lung Cancer-~20-40
MCF-7Breast Cancer-~15-30
PC-3Prostate Cancer-~20-50

Note: IC50 values for oleanolic acid can vary significantly depending on the specific study and experimental conditions.

Table 2: Comparative Anti-Inflammatory Activity

CompoundAssayKey FindingsIC50Reference
This compound Inhibition of IκB kinase (IKK) activationSuggested to disrupt IKK activation, a key step in the NF-κB pathway.Data not available[2]
Oleanolic Acid Inhibition of NO production in LPS-stimulated RAW 264.7 macrophagesDose-dependent inhibition of nitric oxide production.~10-30 µM
Inhibition of pro-inflammatory cytokine (TNF-α, IL-6) productionSignificant reduction in the secretion of key inflammatory mediators.Data varies

Table 3: Comparative Antiviral Activity

CompoundVirusAssayEC50Reference
This compound (as part of Phytolacca saponins) General antiviral activity reportedPlaque Reduction Assay (typical)Data not available[1]
Oleanolic Acid Herpes Simplex Virus (HSV)Plaque Reduction Assay~1-5 µg/mL
Influenza VirusPlaque Reduction Assay~5-15 µg/mL
Hepatitis C Virus (HCV)Replicon Assay~2-10 µM

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the bioactivities of triterpenoids like this compound and oleanolic acid.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or oleanolic acid) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-only treated cells.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles after treatment with a compound.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of host cells (e.g., Vero cells for HSV) in 6-well plates.

  • Virus Treatment: Incubate a known titer of the virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Infection: Inoculate the cell monolayers with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. The EC50 value (the concentration that inhibits 50% of plaque formation) is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The bioactivities of oleanolic acid are known to be mediated through the modulation of several key signaling pathways. While the specific mechanisms of this compound are less understood, its structural similarity to oleanolic acid and preliminary findings suggest potential overlap in its molecular targets.

Oleanolic Acid: A Multi-Targeting Agent

Oleanolic acid has been shown to exert its anticancer and anti-inflammatory effects by interfering with major signaling cascades, including the PI3K/Akt, NF-κB, and MAPK pathways.

  • PI3K/Akt Pathway: Oleanolic acid can inhibit the phosphorylation of Akt, a key protein in this pathway that promotes cell survival and proliferation. By inhibiting Akt, oleanolic acid can induce apoptosis (programmed cell death) in cancer cells.

  • NF-κB Pathway: This pathway is a central regulator of inflammation. Oleanolic acid can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB. This leads to a decrease in the production of pro-inflammatory cytokines.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Oleanolic acid can modulate the activity of different MAPKs, such as ERK, JNK, and p38, to induce anticancer effects.

This compound: Emerging Insights

Evidence for the specific signaling pathways modulated by this compound is still emerging. However, some studies suggest that it may also target the NF-κB pathway. It has been proposed that this compound can disrupt the activation of IκB kinase (IKK), which is a crucial upstream kinase in the NF-κB signaling cascade[2]. Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκB, thereby keeping NF-κB inactive in the cytoplasm.

Visualizing the Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the potential points of intervention for oleanolic acid and this compound.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation OA Oleanolic Acid OA->Akt inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of Oleanolic Acid.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκB degradation Inflammation Pro-inflammatory Gene Expression OA Oleanolic Acid OA->IKK inhibits PA This compound PA->IKK inhibits

Caption: NF-κB signaling pathway and the inhibitory actions of Oleanolic and Phytolaccagenic Acids.

MAPK_Pathway Stimuli Stress/Growth Factors MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Response Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->Response OA Oleanolic Acid OA->MAPKKK modulates OA->MAPKK modulates OA->MAPK modulates

Caption: MAPK signaling pathway and the modulatory effects of Oleanolic Acid.

Conclusion

This comparative analysis highlights the significant therapeutic potential of both this compound and oleanolic acid. Oleanolic acid stands out as a well-characterized multi-target agent with established anticancer, anti-inflammatory, and antiviral activities, mediated through the modulation of key cellular signaling pathways.

This compound, while less studied, shows promise as a bioactive triterpenoid, particularly in the realms of anticancer and anti-inflammatory research. The available data, primarily from saponin-rich extracts, suggests that its mechanisms may overlap with those of oleanolic acid, particularly in targeting the NF-κB pathway.

Further research is critically needed to isolate and characterize the bioactivities of pure this compound to establish its specific pharmacological profile. Direct comparative studies with oleanolic acid would be invaluable in elucidating the structure-activity relationships and identifying the unique therapeutic advantages of each compound. Such investigations will be instrumental in unlocking the full potential of these natural products for the development of novel therapeutic agents.

References

Validating the Anti-proliferative Effects of Phytolaccagenic Acid on HepG2 Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for evaluating the anti-proliferative effects of Phytolaccagenic acid on human hepatocellular carcinoma (HepG2) cells. It offers a comparative analysis with established phytochemicals known to exhibit anti-cancer properties against this cell line. The experimental protocols and data presentation formats are based on established methodologies in the field, enabling researchers to contextualize their findings with existing literature.

Comparative Analysis of Anti-proliferative Activity

The efficacy of an anti-cancer compound is often initially assessed by its ability to inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation. The following table summarizes the cytotoxic effects of various phytochemicals on HepG2 cells, providing a benchmark for assessing the potency of this compound.

CompoundAssayIncubation Time (h)IC50 (µM)Reference
This compound User to inputUser to inputUser to inputUser to input
Oleanolic acidMTT72~25 µM[1]
CardamoninMTT7217.1 ± 0.592 µM[2]
NaringeninCCK-824>80 µM[3]
DiosgeninNot SpecifiedNot Specified40 µM (used for mechanism studies)[4]
Chlorogenic acidCCK-848~400 µM[5]
Urolithin ACCK36Potent antiproliferative activity (IC50 not specified)[6]
Phytic acidNot SpecifiedNot Specified17.0 µg/ml[7]
Kynurenic acidMTT48Millimolar concentrations[8]
Quinaldic acidMTT48Millimolar concentrations[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the key protocols for assessing the anti-proliferative and apoptotic effects of a compound on HepG2 cells.

Cell Culture and Maintenance

HepG2 cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[9]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed HepG2 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.

  • After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed HepG2 cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]

  • Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

Cell cycle distribution can be analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide (PI).

  • Treat HepG2 cells with this compound for 24 hours.

  • Harvest and fix the cells in 70% cold ethanol overnight at 4°C.[10]

  • Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can elucidate the signaling pathways involved in the cellular response to the test compound.

  • Lyse the treated and untreated HepG2 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, Akt, p-Akt, MAPK, p-MAPK) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualization

The anti-proliferative effects of many natural compounds on HepG2 cells are mediated through the induction of apoptosis. Key signaling pathways involved include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptosis Pathway

The intrinsic pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[4][11]

Intrinsic_Apoptosis_Pathway Phytolaccagenic_acid This compound Cellular_Stress Cellular Stress Phytolaccagenic_acid->Cellular_Stress Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Cellular_Stress->Bcl2 Bax Bax / Bak (Pro-apoptotic) Cellular_Stress->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

Extrinsic Apoptosis Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.[11]

Extrinsic_Apoptosis_Pathway Phytolaccagenic_acid This compound Death_Receptors Death Receptors (e.g., Fas, TRAILR) Phytolaccagenic_acid->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Bid Bid Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion

Caption: Extrinsic apoptosis pathway mediated by death receptors.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis. Many anti-cancer compounds exert their effects by inhibiting these pathways.[12]

Cell_Survival_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Phytolaccagenic_acid This compound PI3K PI3K Phytolaccagenic_acid->PI3K Ras Ras Phytolaccagenic_acid->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: Inhibition of PI3K/Akt and MAPK survival pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-proliferative effects of a novel compound.

Experimental_Workflow Start Start Cell_Culture HepG2 Cell Culture Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Treatment->Cell_Cycle Western_Blot Western Blot Analysis Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing anti-proliferative effects.

References

Phytolaccagenic Acid vs. Its Glycosides: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of phytolaccagenic acid and its corresponding glycosides. This compound is a triterpenoid aglycone found in several plant species, notably from the Phytolaccaceae family.[1] In nature, it often exists in a glycosylated form, where one or more sugar moieties are attached to the aglycone core. These glycosides, such as esculentosides and phytolaccasaponins, have demonstrated a range of biological effects, including antiproliferative and anti-inflammatory activities.[2][3] This comparison aims to delineate the differences in their bioactivity, supported by available experimental data, to aid in research and drug development efforts.

Chemical Structures

This compound possesses a pentacyclic triterpene skeleton. Its glycosides are formed by the attachment of sugar chains to this aglycone, which can influence the molecule's solubility, bioavailability, and ultimately, its biological activity.

Comparative Biological Activity: A Look at the Data

The deglycosylation (removal of sugar moieties) of saponins is often associated with an increase in certain biological activities. While direct comparative studies on the bioactivity of pure this compound versus its specific glycosides are limited, existing research on related compounds and extracts provides valuable insights. It is a general observation that many aglycones exhibit enhanced bioactivities when compared to their saponin precursors.

Antiproliferative and Cytotoxic Effects

Quantitative data on the antiproliferative and cytotoxic activities of this compound and its glycosides against various cancer cell lines are summarized below. It is important to note that the presented data for the saponin extracts and the specific glycoside are from different studies, and a direct, side-by-side comparison under identical experimental conditions is not yet available in the literature.

Compound/ExtractCell LineIC50 ValueReference
Saponin Extract from P. acinosa (Sichuan)SGC-7901 (gastric carcinoma)27.20 ± 1.60 µg/mL[2]
Saponin Extract from P. acinosa (Sichuan)Hep G2 (hepatocellular carcinoma)25.59 ± 1.63 µg/mL[2]
Esculentoside BHL-60 (human leukemia)25.80 µM

Note: The saponin extract from Phytolacca acinosa is rich in various triterpenoid saponins, including glycosides of this compound.

Mechanism of Action: Modulation of Signaling Pathways

The anti-inflammatory effects of this compound glycosides are, at least in part, mediated through the modulation of key signaling pathways involved in the inflammatory response. As a representative example, Esculentoside B, a glycoside of the closely related aglycone phytolaccagenin, has been shown to inhibit the inflammatory response in lipopolysaccharide (LPS)-triggered murine macrophages.[3] Its mechanism involves the suppression of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[3]

The diagram below illustrates the inhibitory action of Esculentoside B on the JNK and NF-κB signaling cascade.

Esculentoside_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IkB IκB TLR4->IkB p_JNK p-JNK JNK->p_JNK Phosphorylation p_IkB p-IκB IkB->p_IkB Phosphorylation NFkB NF-κB p_IkB->NFkB Releases NFkB_nuc NF-κB (Nuclear Translocation) NFkB->NFkB_nuc Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes EsB Esculentoside B EsB->p_JNK Inhibits EsB->p_IkB Inhibits EsB->NFkB_nuc Inhibits

Inhibitory effect of Esculentoside B on the JNK and NF-κB signaling pathways.

This inhibition leads to a dose-dependent decrease in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] Furthermore, Esculentoside B suppresses the gene and protein expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3]

Experimental Protocols

The following are generalized protocols for in vitro cytotoxicity assays commonly used to evaluate the antiproliferative effects of compounds like this compound and its glycosides.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (this compound or its glycosides) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds for the desired incubation time.

  • Neutral Red Incubation: Remove the treatment medium and incubate the cells for 3 hours in a medium containing neutral red (e.g., 50 µg/mL).

  • Dye Extraction: Wash the cells with a fixation solution (e.g., 1% CaCl2 in 4% formaldehyde) and then extract the dye from the viable cells using a destaining solution (e.g., 1% acetic acid in 50% ethanol).

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the IC50 value.

Conclusion

References

A Comparative Guide to the Analytical Cross-Validation of Phytolaccagenic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Phytolaccagenic acid, a key bioactive triterpenoid saponin. The objective is to offer a detailed overview of method performance based on experimental data, enabling informed decisions for quality control, pharmacokinetic studies, and phytochemical analysis.

Comparative Analysis of Analytical Methods

The quantification of this compound and its aglycone, phytolaccagenin, is predominantly achieved through advanced chromatographic techniques coupled with mass spectrometry. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice due to their high sensitivity and selectivity.[1][2] This section compares the performance of these methods based on available validation data.

ParameterHPLC-MS/MS for PhytolaccageninUPLC-Q-TOF-MS/MS for Phytochemical Analysis
Linearity (r) > 0.999[1]Satisfactory (specific value not provided)[2]
Lower Limit of Quantification (LLOQ) 20 ng/mL[1]Not specified
Upper Limit of Quantification (ULOQ) 1000 ng/mL[1]Not specified
Precision Acceptable (details not specified)[1]Satisfactory (details not specified)[2]
Accuracy Acceptable (details not specified)[1]Satisfactory (details not specified)[2]
Recovery Acceptable average extraction recovery[1]Satisfactory[2]
Matrix Effect Acceptable average matrix effect[1]Not specified
Stability Stable for 30 days at -20°C, 6h at RT, 12h in autosampler, and 3 freeze/thaw cycles[1]Satisfactory[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are the experimental protocols for HPLC-MS/MS and UPLC-MS/MS analysis of this compound and related compounds.

HPLC-MS/MS Method for Phytolaccagenin in Rat Plasma

This method was developed and validated for pharmacokinetic studies of phytolaccagenin.[1]

  • Sample Preparation: Specific details on the extraction procedure from rat plasma were not provided in the abstract.

  • Instrumentation: A triple-quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) in positive ion mode via electrospray ionization (ESI) was used.[1]

  • Chromatographic Conditions:

    • Column: Symmetry C18, 4.6 mm × 50 mm, 3.5 μm.[1]

    • Mobile Phase: Gradient elution with acetonitrile and 0.1% formic acid in water.[1]

    • Flow Rate: 1 mL/min with a 1:1 splitter ratio.[1]

  • Mass Spectrometry Parameters:

    • Monitored Transitions: m/z 533.2 > 515.3 for Phytolaccagenin and m/z 491.2 > 473.2 for the Internal Standard (I.S.).[1]

UPLC-Q-TOF-MS/MS Method for Phytochemical Analysis

This method is suitable for the qualitative and quantitative analysis of various phytochemicals, including triterpenoid saponins like those derived from this compound.[2][3]

  • Sample Preparation: An ultrasound-assisted extraction method is efficient, using ethanol-H2O (1:1, v/v) with a solvent-to-sample ratio of 1:8. The extraction is performed three times for 30 minutes each.[4]

  • Instrumentation: An Acquity UPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 μm, maintained at 35°C.[2][3]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[2][3]

    • Gradient Program: A typical gradient involves varying the percentage of solvent B over time to achieve separation.[2][3]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Both positive and negative ionization modes are used for comprehensive analysis.[2][3]

    • Scan Range: A wide mass range, for instance, m/z 100–1500 Da, is scanned to detect a broad spectrum of compounds.[2][3]

    • Fragmentation: Nineteen compounds with this compound as their aglycone were identified by a characteristic fragment ion at m/z 515.[4][5]

Cross-Validation Workflow

Cross-validation is a critical process to ensure the consistency and reliability of analytical data when using different methods or laboratories.[6][7][8] The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-MS/MS) cluster_1 Method B (e.g., UPLC-MS/MS) cluster_2 Cross-Validation cluster_3 Data Comparison & Acceptance A_Dev Method Development A_Val Full Validation A_Dev->A_Val A_Smp Sample Analysis A_Val->A_Smp CV_Spiked Spiked QC Samples A_Smp->CV_Spiked CV_Incurred Incurred Samples A_Smp->CV_Incurred B_Dev Method Development B_Val Full Validation B_Dev->B_Val B_Smp Sample Analysis B_Val->B_Smp B_Smp->CV_Spiked B_Smp->CV_Incurred Stat_Analysis Statistical Analysis CV_Spiked->Stat_Analysis CV_Incurred->Stat_Analysis Acceptance Acceptance Criteria Met? Stat_Analysis->Acceptance

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Analysis of the Antifungal Efficacy of Phytolaccagenic Acid and Phytolaccagenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of two closely related triterpenoid saponins: Phytolaccagenic acid and its aglycone, phytolaccagenin. The information presented herein is collated from various scientific studies to aid in the evaluation of their potential as antifungal drug candidates.

Overview of Antifungal Efficacy

Current research indicates a significant difference in the antifungal potential between phytolaccagenin and this compound. Phytolaccagenin has demonstrated notable antifungal activity against pathogenic yeasts, whereas evidence for the efficacy of this compound is limited and suggests lower potency.

A study on the antifungal activity of extracts from Phytolacca dioica found that a saponin-rich extract had low to negligible activity. However, upon acid hydrolysis, the resulting mixture containing sapogenins, including phytolaccagenin, exhibited promising antifungal potency.[1][2] Pure phytolaccagenin also demonstrated significant antifungal activity against Candida albicans and Cryptococcus neoformans.[1][2]

Conversely, a study on saponins from Phytolacca tetramera reported that phytolaccoside F, a glycoside of this compound, did not show any antifungal activity against a panel of human pathogenic opportunistic fungi.[3][4] This suggests that this compound itself may possess weak or no antifungal properties.

Quantitative Antifungal Activity

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for phytolaccagenin against key fungal pathogens. No direct MIC values for this compound have been reported in the reviewed literature.

CompoundFungal SpeciesMIC (µg/mL)Reference
PhytolaccageninCandida albicans ATCC 1023162.5[2]
Cryptococcus neoformans ATCC 3226431.2[2]
Candida albicans (clinical isolates)62.5[2]
Cryptococcus neoformans (clinical isolates)15.6 - 62.5[2]

Proposed Mechanisms of Action

The antifungal mechanisms of phytolaccagenin and its glycosides appear to target the fungal cell membrane and cell wall.

Phytolaccagenin: Studies suggest that phytolaccagenin's primary mode of action involves interaction with the fungal plasma membrane. It is proposed to bind to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption and altered permeability.[5][6]

Phytolaccoside B (a glycoside of phytolaccagenin): In contrast to its aglycone, phytolaccoside B does not appear to bind to ergosterol.[7] Instead, it has been shown to significantly enhance the activity of chitin synthase 1, an enzyme crucial for the synthesis of chitin, a major component of the fungal cell wall.[7] This leads to an abnormal increase in chitin deposition, ultimately arresting cell growth.[7][8]

This compound: The mechanism of action for this compound is currently unknown, which is consistent with the limited evidence of its antifungal activity.

Signaling Pathway Diagrams

cluster_0 Proposed Mechanism of Phytolaccagenin Phytolaccagenin Phytolaccagenin Ergosterol Ergosterol Phytolaccagenin->Ergosterol Binds to Membrane Fungal Plasma Membrane Disruption Ergosterol->Membrane Leads to

Proposed antifungal mechanism of Phytolaccagenin.

cluster_1 Proposed Mechanism of Phytolaccoside B Phytolaccoside_B Phytolaccoside B Chitin_Synthase Chitin Synthase 1 Phytolaccoside_B->Chitin_Synthase Enhances activity of Chitin_Deposition Increased Chitin Deposition Chitin_Synthase->Chitin_Deposition Cell_Growth Cell Growth Arrest Chitin_Deposition->Cell_Growth

Proposed antifungal mechanism of Phytolaccoside B.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound, phytolaccagenin)

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted (two-fold) in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (or a significant reduction in turbidity as measured by a spectrophotometer).

Ergosterol Binding Assay

This assay is used to determine if a compound interacts with ergosterol, a key component of the fungal cell membrane.

Materials:

  • Test compound (Phytolaccagenin)

  • Ergosterol

  • RPMI-1640 medium

  • Fungal strain (Candida albicans)

  • 96-well microtiter plates

Procedure:

  • A standard broth microdilution MIC assay is performed as described above.

  • In parallel, a second MIC assay is conducted where the RPMI-1640 medium is supplemented with a final concentration of 200-400 µg/mL of exogenous ergosterol.

  • The plates are incubated and the MICs are determined for both conditions.

  • A significant increase (typically four-fold or greater) in the MIC value in the presence of exogenous ergosterol suggests that the compound's antifungal activity is due to its binding to ergosterol.

Chitin Synthase Activity Assay

This assay measures the activity of chitin synthase, a key enzyme in fungal cell wall synthesis.

Materials:

  • Test compound (Phytolaccoside B)

  • Fungal protoplasts or microsomal fractions containing chitin synthase

  • UDP-[¹⁴C]-N-acetylglucosamine (radiolabeled substrate)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Fungal cells are treated to obtain protoplasts or microsomal fractions rich in chitin synthase.

  • Reaction Mixture: The reaction mixture is prepared containing the enzyme preparation, reaction buffer, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate, UDP-[¹⁴C]-N-acetylglucosamine.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific time.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized radiolabeled chitin is precipitated (e.g., with trichloroacetic acid).

  • Filtration and Measurement: The precipitated chitin is collected on glass fiber filters, and the radioactivity is measured using a scintillation counter.

  • An increase or decrease in the measured radioactivity in the presence of the test compound indicates its effect on chitin synthase activity.

Experimental Workflow Diagram

cluster_workflow General Experimental Workflow for Antifungal Evaluation start Start: Obtain Test Compounds (this compound & Phytolaccagenin) mic Determine Minimum Inhibitory Concentration (MIC) start->mic mechanism Investigate Mechanism of Action mic->mechanism ergosterol Ergosterol Binding Assay mechanism->ergosterol chitin Chitin Synthase Activity Assay mechanism->chitin data Analyze and Compare Data ergosterol->data chitin->data conclusion Draw Conclusions on Relative Efficacy and MoA data->conclusion end End conclusion->end

References

A Comparative Guide to Phytolaccagenic Acid Content in Phytolacca Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the distribution and concentration of bioactive compounds in the Phytolacca genus is crucial for harnessing their therapeutic potential. This guide provides a comparative overview of phytolaccagenic acid, a key triterpenoid saponin aglycone found in Phytolacca species, supported by available experimental data.

Interspecies Comparison of Phytochemicals

Direct quantitative comparisons of this compound across multiple Phytolacca species are limited in existing literature. However, studies have analyzed the total saponin content and identified various saponins with this compound as their aglycone. Triterpenoids, including this compound, are recognized as major constituents in several Phytolacca species, such as P. acinosa, P. americana, and P. dodecandra.

A comparative analysis of saponins in the roots of P. acinosa (from two different geographical regions in China: Sichuan and Shandong) and P. americana revealed significant variations in the types and quantities of triterpenoid saponins[1]. While this study identified 19 compounds with this compound as the aglycone, it did not quantify the aglycone itself. Instead, the total saponin content was determined, offering a proxy for comparison.

Table 1: Comparison of Total Saponin Content in Phytolacca Species

SpeciesGeographic OriginPlant PartTotal Saponin Content (mg/g of extract)
Phytolacca acinosaSichuan, ChinaRoot38.87[1]
Phytolacca acinosaShandong, ChinaRootNot specified
Phytolacca americanaNot specifiedRootNot specified

Note: The study cited used an ultrasound-assisted extraction method and UV-vis spectrophotometry for total saponin quantification, with oleanolic acid as the standard[1]. The value for P. acinosa from Sichuan represents the optimized extraction yield.

This compound has also been reported in Phytolacca dodecandra[2][3]. However, quantitative data for direct comparison with other species remains scarce.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are based on methods cited in the literature for the extraction and analysis of saponins from Phytolacca species.

Ultrasound-Assisted Extraction of Saponins

This method was identified as optimal for extracting saponins from Phytolacca roots[1][4].

  • Plant Material: 20 g of ground root material.

  • Extraction Solvent: Ethanol-H₂O (1:1, v/v).

  • Solvent-to-Sample Ratio: 8:1.

  • Procedure:

    • Mix the ground root material with the extraction solvent.

    • Perform ultrasound-assisted extraction for 30 minutes.

    • Repeat the extraction process three times.

    • Combine the extracts for further analysis.

Quantification of Total Saponins (UV-vis Spectrophotometry)

This method provides an estimation of the total saponin content[1][4].

  • Reagent: Vanillin-perchloric acid reagent.

  • Standard: Oleanolic acid.

  • Procedure:

    • Prepare a standard curve using known concentrations of oleanolic acid.

    • Mix the plant extract with the vanillin-perchloric acid reagent.

    • Measure the absorbance at a specific wavelength using a UV-vis spectrophotometer.

    • Calculate the total saponin concentration in the extract by comparing its absorbance to the standard curve.

Analysis of Saponins by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise technique for separating and identifying individual saponin compounds[4].

  • Instrumentation: Thermo Accela 600 HPLC system.

  • Column: BDS C-18 reverse-phase analytical column (150 × 4.6 mm, 3 µm).

  • Mobile Phase:

    • A: 0.1% acetic acid in water.

    • B: Acetonitrile.

  • Elution Gradient:

    • 0–15 min: 25–31% B.

    • 15–45 min: 31–40% B.

    • 45–50 min: 40–50% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: Mass Spectrometry (MS).

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis plant_material Ground Phytolacca Root extraction Ultrasound-Assisted Extraction (Ethanol:Water 1:1) plant_material->extraction crude_extract Crude Saponin Extract extraction->crude_extract hplc HPLC Separation ms Mass Spectrometry Identification hplc->ms quantification Quantification ms->quantification crude_extract->hplc

Caption: Workflow for the extraction and analysis of saponins from Phytolacca.

Saponins from quinoa, which also contain this compound, have been suggested to modulate the PI3K/Akt/NF-κB signaling pathway, which is implicated in inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) IkB_NFkB IκB-NF-κB (Inactive) NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc Translocates IkB_NFkB->NFkB_p65 Releases DNA DNA NFkB_p65_nuc->DNA Binds Inflammation Inflammatory Gene Expression DNA->Inflammation Phytolaccagenic_Acid This compound Phytolaccagenic_Acid->PI3K Inhibits

Caption: Proposed modulation of the PI3K/Akt/NF-κB pathway by this compound.

References

A Comparative Analysis of Phytolaccagenic Acid and Standard Anti-inflammatory Drugs: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis and inflammatory bowel disease. Standard treatments primarily include Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Diclofenac and Indomethacin, which are effective but can have significant side effects. This has spurred research into alternative anti-inflammatory agents from natural sources. Phytolaccagenic acid, a triterpenoid saponin found in plants of the Phytolacca genus, has been identified as a compound with potential anti-inflammatory properties. This guide provides a comparative overview of the efficacy and mechanisms of this compound against standard NSAIDs, based on available preclinical data, for researchers, scientists, and drug development professionals.

Note on Data Comparability: Direct comparative studies measuring the efficacy of isolated this compound against standard NSAIDs under identical experimental conditions are limited in the available scientific literature. Therefore, this guide presents data from various studies. While this allows for a general comparison of activity in established models, readers should interpret the quantitative data with caution due to potential variations in experimental protocols.

Quantitative Efficacy Comparison

The following tables summarize the anti-inflammatory effects of this compound-containing extracts and standard anti-inflammatory drugs in common preclinical models.

Table 1: In Vitro Anti-inflammatory Activity

This table highlights the inhibitory concentration (IC50) required to reduce the production of key inflammatory mediators in cell-based assays. The primary model is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which mimics an inflammatory response by producing nitric oxide (NO).

Compound/DrugAssayModel SystemIC50 ValueReference
Quinoa Saponin Extract (contains this compound)Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 MacrophagesData indicates significant, dose-dependent inhibition[1]
Diclofenac Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 Macrophages~47.12 µg/mL[2]
Diclofenac Protein Denaturation InhibitionHeat-induced albumin denaturation~86.75 µg/mL[3]

It is important to note that the data for Quinoa Saponin Extract represents the activity of a complex mixture and not isolated this compound.

Table 2: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard for evaluating the acute anti-inflammatory activity of a compound. The table shows the percentage of edema inhibition at specified doses.

Compound/DrugDoseModel SystemPaw Edema Inhibition (%)Time PointReference
Phytolaccagenin (Aglycone of this compound)Not specifiedGeneral anti-inflammatory properties notedRepresses pro-inflammatory mediators (TNF-α, IL-6, IL-12, IL-1β)Not specified[4]
Indomethacin 10 mg/kgCarrageenan-induced paw edema (Rat)~54%3-4 hours[1]
Diclofenac 25 mg/kgCarrageenan-induced paw edema (Mouse)Profile similar to effective lichen extracts4 hours[2]

Mechanisms of Action

This compound and standard NSAIDs exert their anti-inflammatory effects through distinct molecular pathways.

This compound and Saponins

The primary anti-inflammatory mechanism of this compound and related saponins is believed to be the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway .[1] NF-κB is a crucial transcription factor that, when activated, moves to the nucleus and promotes the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).[5] Saponins containing this compound are thought to disrupt the activation of IκB kinase (IKK), a key step in the NF-κB pathway.[1] By preventing IKK activation, the inhibitor protein IκB remains bound to NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene expression.[5]

Standard NSAIDs (Diclofenac, Indomethacin)

The well-established mechanism for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes .[6][7] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[8] There are two main isoforms:

  • COX-1: Is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa.

  • COX-2: Is induced at sites of inflammation and is responsible for producing the prostaglandins that mediate the inflammatory response.[9]

Most traditional NSAIDs, like Indomethacin, are non-selective and inhibit both COX-1 and COX-2. Newer NSAIDs, including Diclofenac, show some preferential inhibition of COX-2 over COX-1.[10] By blocking COX enzymes, NSAIDs reduce the production of prostaglandins, thereby alleviating inflammation.

Signaling Pathway Diagrams

The following diagrams illustrate the targeted signaling pathways.

NF_kB_Pathway Figure 1: NF-κB Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) IkB_NFkB->IkB IκB Degradation NFkB_active Active NF-κB (Translocates to Nucleus) IkB_NFkB->NFkB_active Releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Promotes Transcription Phytolaccagenic_Acid This compound (Saponins) Phytolaccagenic_Acid->IKK Inhibits COX_Pathway Figure 2: COX Pathway and NSAID Inhibition Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 action PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Phys Physiological Prostaglandins (Gastric protection, etc.) Prostaglandins_H->Prostaglandins_Phys via specific synthases Prostaglandins_Inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) Prostaglandins_H->Prostaglandins_Inflam via specific synthases NSAIDs NSAIDs (Diclofenac, Indomethacin) NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits In_Vitro_Workflow Figure 3: In Vitro NO Inhibition Workflow Start Seed RAW 264.7 cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Pretreat Pre-treat with Test Compound Incubate1->Pretreat Induce Induce with LPS (1µg/mL) Pretreat->Induce Incubate2 Incubate (24h) Induce->Incubate2 Collect Collect Supernatant Incubate2->Collect Griess Add Griess Reagent Collect->Griess Measure Measure Absorbance (540nm) Griess->Measure Calculate Calculate % NO Inhibition and IC50 Value Measure->Calculate

References

A Researcher's Guide to the Reproducibility of In Vitro Experiments with Phytolaccagenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of in vitro experiments is paramount for the validation of scientific findings and the advancement of therapeutic discovery. This guide provides a comparative analysis of the reproducibility of in vitro experiments centered on Phytolaccagenic acid, a triterpenoid saponin with noted biological activities. We will delve into its performance alongside alternative saponins, supported by experimental data, and provide detailed methodologies to aid in the design of robust and repeatable studies.

This compound, primarily isolated from plants of the Phytolacca and Chenopodium genera, has garnered interest for its potential anti-inflammatory and cytotoxic properties. However, as with many natural products, the consistency of in vitro findings can be a significant challenge. This guide aims to shed light on these challenges and offer a framework for improving experimental reproducibility.

Comparative Analysis of In Vitro Activities

To contextualize the performance of this compound, we compare its reported in vitro cytotoxic and anti-inflammatory activities with those of other well-studied triterpenoid saponins: Hederagenin and Oleanolic acid.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for this compound's aglycone counterparts, Hederagenin and Oleanolic acid, against various cancer cell lines. It is important to note that direct IC50 values for isolated this compound are not as widely published as for its more common sapogenin analogs.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Hederagenin and Oleanolic Acid in Various Cancer Cell Lines

Cell LineHederagenin (µM)Oleanolic Acid (µM)Reference
A549 (Lung Carcinoma)78.4 ± 0.0598.9 ± 0.05[1]
HeLa (Cervical Cancer)56.4 ± 0.0583.6 ± 0.05[1]
HepG2 (Hepatocellular Carcinoma)40.4 ± 0.05408.3 ± 0.05[1]
SH-SY5Y (Neuroblastoma)12.3 ± 0.0534.1 ± 0.05[1]
LoVo (Colon Cancer)1.17 (48h)-

Data presented as mean ± standard deviation where available.

One study highlighted significant variability in the reported IC50 values for hederagenin against the A549 lung cancer cell line, with values ranging from 11 to over 100 µM across different publications. This variability is likely attributable to differences in experimental methodologies, a critical consideration for reproducibility.

Anti-inflammatory Activity

This compound has been reported to exert anti-inflammatory effects by modulating the PI3K/AKT/NFκB signaling pathway. A direct comparison of its anti-inflammatory potency with other saponins is challenging due to a lack of standardized reporting. However, studies on other saponins provide a basis for comparison. For instance, Saikosaponins have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) metabolites, and Dioscin has demonstrated anti-inflammatory effects with an IC50 of 2.8 µM against RAW 264.7 macrophage cells[2].

Understanding and Improving Reproducibility

The variability in in vitro results with natural products like this compound can stem from several factors:

  • Purity and Characterization of the Compound: The presence of impurities or co-eluting compounds can significantly alter biological activity.

  • Experimental Conditions: Minor variations in cell culture conditions, passage number, cell density, and reagent sources can lead to divergent outcomes.

  • Assay-Dependent Variability: Different cytotoxicity or anti-inflammatory assays measure distinct cellular endpoints, which can result in varied IC50 values.

  • Data Analysis and Reporting: Inconsistent data analysis methods and incomplete reporting of experimental details hinder the ability of other researchers to replicate findings.

To mitigate these challenges and enhance the reproducibility of in vitro experiments with this compound, the following detailed experimental protocols are provided.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is adapted from studies evaluating the cytotoxicity of various saponins[1].

a. Cell Culture:

  • Culture human cancer cell lines (e.g., A549, HeLa, HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before seeding for the assay.

b. Experimental Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.

  • Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol is based on standard methods for assessing the anti-inflammatory activity of natural compounds.

a. Cell Culture:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

b. Experimental Procedure:

  • Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include a control group with no LPS and a group with LPS alone.

  • Incubate for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve. The inhibition of nitric oxide (NO) production is calculated relative to the LPS-only treated group.

Investigation of the PI3K/Akt/NF-κB Signaling Pathway (Western Blotting)

This protocol provides a general framework for assessing the effect of this compound on key proteins in this signaling cascade.

a. Cell Treatment and Lysis:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA protein assay.

b. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, IκBα, and NF-κB p65 overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

To further clarify the experimental processes and biological pathways discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., A549, RAW 264.7) seeding Cell Seeding (96-well or 6-well plates) cell_culture->seeding compound_prep Compound Preparation (this compound Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (24-72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTS) incubation->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., Griess Reagent) incubation->anti_inflammatory western_blot Western Blotting (Signaling Pathway Analysis) incubation->western_blot ic50 IC50 Determination cytotoxicity->ic50 inhibition NO Inhibition Calculation anti_inflammatory->inhibition protein_quant Protein Expression Quantification western_blot->protein_quant

Caption: Experimental workflow for in vitro analysis.

PI3K_AKT_NFkB_pathway cluster_nucleus Nuclear Events GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K Receptor->PI3K activates TLR4->PI3K activates AKT Akt PI3K->AKT activates IKK IKK AKT->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene activates transcription Phytolaccagenic_Acid This compound Phytolaccagenic_Acid->PI3K inhibits Phytolaccagenic_Acid->IKK inhibits

Caption: PI3K/Akt/NF-κB signaling pathway modulation.

By adhering to detailed and standardized protocols, researchers can significantly improve the reproducibility of their in vitro findings with this compound and other natural products. This, in turn, will foster greater confidence in the reported biological activities and accelerate the translation of promising preclinical data into tangible therapeutic advancements.

References

Comparative Cytotoxicity of Phytolaccagenic Acid Across Different Cancer Cell Lines: A Methodological and Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Phytolaccagenic acid, a triterpenoid saponin, across various cancer cell lines. Due to the limited availability of direct comparative studies on this compound, this document outlines the established methodologies for such comparisons, presents illustrative data, and explores potential signaling pathways involved in its mechanism of action, drawing parallels from related phytochemicals.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cell growth. The table below is a representative example of how the cytotoxic effects of this compound would be summarized across different cancer cell lines. A lower IC50 value indicates higher potency.

Cancer Cell LineTissue of OriginMorphologyIC50 (µM) of this compound
MCF-7 BreastAdenocarcinomaHypothetical Value 1
HeLa CervixEpithelialHypothetical Value 2
A549 LungCarcinomaHypothetical Value 3
HepG2 LiverHepatocellular CarcinomaHypothetical Value 4[1][2]
SGC-7901 StomachGastric CarcinomaHypothetical Value 5[1]

Note: The IC50 values presented are for illustrative purposes and may vary based on experimental conditions.

Experimental Protocols

A standardized protocol is crucial for generating reproducible and comparable cytotoxicity data. The MTT assay is a widely used colorimetric method to assess cell viability, which is indicative of cytotoxicity.[3]

MTT Assay for Cytotoxicity
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the different concentrations of the compound is added. A control group receives medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[3] The plate is then gently agitated to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assay

G Standard Workflow for an In Vitro Cytotoxicity Assay A Cell Seeding in 96-well plates B 24h Incubation (Adhesion) A->B C Treatment with this compound (Varying Concentrations) B->C D Incubation (e.g., 48h) C->D E Addition of MTT Reagent D->E F 4h Incubation (Formazan Formation) E->F G Solubilization of Formazan Crystals F->G H Absorbance Reading (570nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Standard workflow for an in vitro cytotoxicity assay.

Potential Signaling Pathways Modulated by Phytochemicals

Phytochemicals, including saponins, often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.[4] The diagram below illustrates a simplified representation of pathways like PI3K/Akt and MAPK, which are common targets.[5][6][7]

G Potential Signaling Pathways Affected by this compound cluster_0 Potential Signaling Pathways Affected by this compound This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt This compound->Akt Inhibition ERK ERK This compound->ERK Modulation Caspase Activation Caspase Activation This compound->Caspase Activation Induction Growth Factor Receptor Growth Factor Receptor Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

A Comparative Guide to the Molluscicidal Properties of Phytolaccagenic Acid and Alternatives Against Snail Vectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The control of snail vectors, intermediate hosts for parasites causing diseases like schistosomiasis, is a critical public health objective. While synthetic molluscicides have been the mainstay of control efforts, concerns over their environmental impact and non-target toxicity have spurred research into plant-based alternatives. This guide provides a comparative analysis of the molluscicidal efficacy of Phytolaccagenic acid, a saponin-derived compound, against established synthetic molluscicides. The data presented is intended to inform research and development efforts in the pursuit of effective and environmentally benign snail control agents.

Performance Comparison of Molluscicides

The following table summarizes the lethal concentrations (LC50 and LC90) of this compound (represented by its natural source, Phytolacca dodecandra saponins), Niclosamide, and Metaldehyde against snail vectors. The data for Phytolacca dodecandra saponins and Niclosamide are presented for Biomphalaria glabrata, a common intermediate host for Schistosoma mansoni.

MolluscicideSnail SpeciesLC50LC90Exposure TimeReference
Phytolacca dodecandra Saponin ExtractBiomphalaria glabrata6.8 - 9.6 mg/LNot Reported24 hours[1]
Isolated P. dodecandra SaponinsBiomphalaria glabrata2 - 5 ppmNot ReportedNot Specified
NiclosamideBiomphalaria glabrata0.049 - 0.076 mg/LNot Reported24 hours[2]
NiclosamideBiomphalaria pfeifferi0.1 mg/L6.3 mg/L24 hours[3]
MetaldehydeTheba pisana11.33 µg/g BWNot Reported24 hours[2]

Experimental Protocols

The following is a detailed methodology for a key experiment to determine the molluscicidal activity of a compound, based on the World Health Organization (WHO) guidelines for laboratory testing of molluscicides.[4][5]

Laboratory Bioassay for Molluscicidal Activity

1. Test Organisms:

  • A laboratory-reared population of a target snail species (e.g., Biomphalaria glabrata).

  • Snails should be of a uniform size and age, and acclimatized to laboratory conditions (25 ± 2°C, with a 12:12 hour light:dark cycle).

  • Prior to the assay, snails should be starved for 24 hours.

2. Preparation of Test Solutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent (e.g., ethanol or dimethyl sulfoxide) if not readily soluble in water.

  • A series of graded concentrations of the test solution are prepared by diluting the stock solution with dechlorinated tap water.

  • A positive control (e.g., Niclosamide at a known effective concentration) and a negative control (dechlorinated tap water with the same concentration of solvent used for the stock solution, if any) are also prepared.

3. Exposure Procedure:

  • Groups of 10-20 snails are placed in glass beakers or tanks containing a specific volume (e.g., 200-500 mL) of each test concentration.

  • Each concentration, including controls, should be tested in triplicate.

  • The snails are exposed to the test solutions for a predetermined period, typically 24 hours.

4. Post-Exposure and Mortality Assessment:

  • After the exposure period, the snails are removed from the test solutions, rinsed with dechlorinated tap water, and transferred to fresh dechlorinated tap water for a 24-hour recovery period.

  • Mortality is assessed at the end of the recovery period. Snails are considered dead if they remain immobile and do not respond to gentle prodding with a blunt probe or if they show signs of hemorrhage (release of hemolymph).

5. Data Analysis:

  • The percentage mortality for each concentration is calculated.

  • The data is subjected to probit analysis to determine the LC50 and LC90 values, along with their 95% confidence intervals.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Molluscicide Validation

The following diagram illustrates the standardized workflow for validating the molluscicidal properties of a test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Acclimatize Snails C Prepare Serial Dilutions A->C B Prepare Test Compound Stock B->C D Expose Snail Groups (24h) C->D F Record Mortality (after 24h recovery) D->F E Include Positive & Negative Controls E->D G Probit Analysis F->G H Determine LC50 & LC90 G->H

Caption: Workflow for molluscicide efficacy testing.

Proposed Signaling Pathway for Saponin Molluscicidal Activity

The primary mechanism of action for saponins, including those derived from Phytolacca, is believed to be the disruption of cell membranes. Additionally, there is emerging evidence suggesting potential inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system.

G cluster_saponin Saponin Interaction cluster_membrane Cellular Level cluster_neuro Neurological Level (Hypothesized) Saponin This compound (Saponin Aglycone) Membrane Snail Cell Membrane (Lipid Bilayer) Saponin->Membrane Intercalation AChE Acetylcholinesterase (AChE) Saponin->AChE Binding (Potential) Disruption Membrane Disruption (Pore Formation) Membrane->Disruption Lysis Cell Lysis & Death Disruption->Lysis Inhibition AChE Inhibition AChE->Inhibition ACh Acetylcholine Accumulation Inhibition->ACh Paralysis Paralysis & Death ACh->Paralysis

Caption: Proposed mechanisms of saponin toxicity in snails.

References

Safety Operating Guide

Proper Disposal of Phytolaccagenic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of phytolaccagenic acid.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). The recommended PPE for handling saponins, and by extension this compound, includes:

  • Splash goggles or safety glasses with side shields to protect the eyes from dust and splashes.

  • Lab coat to prevent skin contact.

  • Gloves (chemical-resistant, such as nitrile) to protect the hands.

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling any dust or aerosols.

Quantitative Data Summary

The following table summarizes key chemical and toxicological information for saponins, which is relevant to the handling and disposal of this compound.

PropertyValueSource
Molecular Formula (this compound) C31H48O6[1]
Molecular Weight (this compound) 516.7 g/mol [1]
Solubility (this compound) Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Acute Toxicity (Quinoa Saponins) LD50 > 10.0 g/kg (in rats), indicating limited acute toxicity.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general guidelines for chemical waste disposal and should be adapted to comply with institutional and local regulations.

1. Waste Identification and Segregation:

  • Clearly label all waste containers with "this compound Waste" and include the concentration and date.
  • Segregate this compound waste from other laboratory waste streams to avoid unintended chemical reactions.

2. In-Lab Neutralization/Inactivation (if applicable and approved):

  • Note: Specific inactivation methods for this compound are not well-documented. However, general procedures for the inactivation of biological toxins can be considered in consultation with your institution's safety officer.
  • One general method for inactivating some biological toxins involves treatment with a freshly prepared 1% sodium hypochlorite (bleach) solution for a sufficient contact time (e.g., 30 minutes to several hours), followed by neutralization of the bleach.
  • Alternatively, for small quantities, hydrolysis with a dilute acid or base might be a possibility, but this should only be attempted after a thorough risk assessment and with approval from a qualified safety professional.

3. Preparing for Disposal:

  • Solid Waste:
  • Collect solid this compound waste (e.g., contaminated filter paper, gloves, weigh boats) in a designated, leak-proof, and clearly labeled container.
  • Use appropriate tools to handle the solid waste and avoid generating dust.[4]
  • Liquid Waste:
  • Collect liquid waste containing this compound (e.g., solutions in organic solvents) in a separate, sealed, and clearly labeled waste container.
  • Ensure the container is compatible with the solvent used.

4. Spill Management:

  • Small Spills:
  • Use appropriate tools to carefully collect the spilled solid material and place it in a designated waste disposal container.[4]
  • Clean the contaminated surface by spreading water on it and dispose of the cleaning materials according to local and regional authority requirements.[4]
  • Large Spills:
  • Use a shovel or other appropriate tools to put the material into a convenient waste disposal container.[4]
  • Finish cleaning by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, if permitted by local regulations.[4]

5. Final Disposal:

  • All this compound waste should be treated as hazardous chemical waste.
  • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe spill Spill Occurs start->spill segregate Segregate and Label Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Collection (Labeled, Leak-proof Container) segregate->solid_waste liquid_waste Liquid Waste Collection (Labeled, Sealed Container) segregate->liquid_waste inactivation Consider In-Lab Inactivation (Consult Safety Officer) solid_waste->inactivation liquid_waste->inactivation spill->ppe No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes storage Store Waste in Designated Area spill_cleanup->storage inactivation->storage disposal Arrange for Professional Disposal (EHS or Licensed Contractor) storage->disposal end End: Waste Disposed disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and your local regulations for hazardous waste disposal. If a Safety Data Sheet for this compound becomes available, its recommendations should be followed.

References

Personal protective equipment for handling Phytolaccagenic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Phytolaccagenic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational practices.

Hazard Identification and Risk Assessment

This compound is a triterpenoid saponin aglycone found in plants of the Phytolacca genus.[1] Saponins, as a class of compounds, can have toxic effects.[1][2] While specific toxicity data for pure this compound is limited in the provided search results, it is prudent to handle it with care, assuming potential for irritation and toxicity. A thorough risk assessment should be conducted before beginning any work with this compound.

Known Hazards of Related Compounds (Saponins):

  • Harmful if swallowed.[3]

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE Category Specific Recommendations Reasoning
Hand Protection Nitrile gloves are recommended for general use. For extended contact or handling of high concentrations, consider butyl rubber gloves.[4]Protects against skin contact, which can cause irritation.[3][5] Nitrile offers good protection against a variety of chemicals.[4]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[5][6][7] When there is a risk of splashing, chemical splash goggles and a face shield should be worn.[6][8]Protects eyes from dust particles and splashes, preventing serious eye irritation.[3]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[9] If a fume hood is not available or if there is a risk of generating significant aerosols, a respirator may be necessary.[4][9]Prevents respiratory tract irritation.[3]
Protective Clothing A laboratory coat must be worn.[4][5][6] Consider a chemically resistant apron when handling larger quantities or solutions.[4]Protects skin and personal clothing from contamination.[9]
Footwear Fully enclosed, non-perforated shoes are mandatory in the laboratory.[5][6]Protects feet from spills and falling objects.

Operational Plan: Safe Handling Procedures

Adherence to standard laboratory safety practices is essential.[5][10]

Step-by-Step Handling Protocol:

  • Preparation:

    • Consult the Safety Data Sheet (SDS) for any new chemical; if one is not available for this compound, consult the SDS for similar saponins.[5]

    • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency equipment, including the safety shower, eyewash station, and fire extinguisher.[5]

  • Handling:

    • Conduct all manipulations of solid this compound that may generate dust within a certified chemical fume hood to minimize inhalation exposure.[9]

    • When weighing the compound, use an analytical balance inside a fume hood or a ventilated balance enclosure.

    • For preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Avoid all personal contact with the chemical, including inhalation and skin contact.[9]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

    • Decontaminate the work surface with an appropriate cleaning agent.

    • Properly remove and dispose of contaminated gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and properly labeled hazardous waste container.[11]

  • Neutralization (for acidic waste):

    • If the waste is acidic, it should be neutralized before disposal.[11][12] Slowly add a base, such as sodium bicarbonate, and monitor the pH until it is neutral (pH 7).[12] This should be done in a fume hood.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area.[12]

    • Keep containers securely closed when not in use.[11]

  • Disposal:

    • Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[12] Do not pour chemical waste down the drain.[3][13]

Emergency Procedures

Spill Response:

  • Minor Spill: If a small amount of solid is spilled within a fume hood, carefully sweep it up with a brush and dustpan and place it in the hazardous waste container. Decontaminate the area.

  • Major Spill: In the event of a larger spill, evacuate the area and notify the EHS office immediately.[14]

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Visualizations

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep1 Consult SDS & Risk Assessment prep2 Verify PPE Availability prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Work in Chemical Fume Hood handle1->handle2 handle3 Weigh/Transfer Compound handle2->handle3 handle4 Prepare Solutions handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove & Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Toxin_Response_Pathway cluster_exposure Cellular Exposure cluster_response Cellular Response cluster_outcomes Potential Outcomes toxin This compound (Toxin) receptor Membrane Interaction / Receptor Binding toxin->receptor signal Signal Transduction (e.g., Kinase Cascades) receptor->signal stress Cellular Stress Response (e.g., Oxidative Stress) signal->stress outcome Cellular Outcome stress->outcome apoptosis Apoptosis outcome->apoptosis Programmed Cell Death inflammation Inflammation outcome->inflammation Immune Response detox Detoxification outcome->detox Cellular Repair

Caption: Generalized cellular response pathway to a toxic substance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.